molecular formula C8H13ClN2O B1413411 3-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2109145-26-6

3-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B1413411
CAS No.: 2109145-26-6
M. Wt: 188.65 g/mol
InChI Key: SZANEXWCYNZDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazol-5-ylpiperidine hydrochloride (CAS 1367953-16-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine ring linked to an isoxazole heterocycle, is of significant interest for designing novel bioactive molecules. The isoxazole ring is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties . A key research application of this compound is as a critical building block for the development of potent P2Y14 receptor (P2Y14R) antagonists . The P2Y14R is a G-protein coupled receptor involved in inflammatory processes and is a promising target for treating diseases such as asthma, diabetes, and kidney injury . Scientific studies have demonstrated that the 5-(hydroxymethyl)isoxazol-3-yl group can serve as an effective, uncharged bioisostere for a piperidine ring in antagonist scaffolds, and the adaptation of this core structure has led to the development of some of the most potent P2Y14R antagonists reported, with IC50 values in the nanomolar range . Furthermore, isoxazole-piperidine-based hybrids are being investigated for their potential as Histone Deacetylase (HDAC) inhibitors for cancer research . Recent studies have identified novel isoxazole derivatives that inhibit the proliferation of human breast cancer cells in vitro, suggesting that the 3-Isoxazol-5-ylpiperidine motif could serve as a base structure for developing new anti-cancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for a comprehensive understanding of its synthetic applications and biological potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANEXWCYNZDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related analogues. Isoxazole-piperidine scaffolds are recognized for their potential to interact with various biological targets, including ion channels and receptors, making them valuable templates for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 5-(piperidin-3-yl)isoxazole hydrochloride
Molecular Formula C₈H₁₃ClN₂O[1]
Molecular Weight 188.66 g/mol [1]
CAS Number 2109145-26-6
Physical Form Powder
Purity Typically ≥95%
Storage Temperature Room Temperature

Quantitative data such as melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

A general synthetic workflow for related compounds is outlined below:

G cluster_synthesis General Synthesis Workflow start Aldehyde/Ketone Precursor oxime Formation of Aldoxime/Ketoxime (Hydroxylamine) start->oxime nitrile_oxide In situ generation of Nitrile Oxide (e.g., via oxidation) oxime->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne or Alkene alkyne->cycloaddition isoxazole Substituted Isoxazole Core cycloaddition->isoxazole piperidine_coupling Coupling with Piperidine Moiety isoxazole->piperidine_coupling final_compound 3-Isoxazol-5-ylpiperidine piperidine_coupling->final_compound hcl_salt Hydrochloride Salt Formation (HCl) final_compound->hcl_salt product 3-Isoxazol-5-ylpiperidine Hydrochloride hcl_salt->product

Caption: Generalized synthetic pathway for isoxazole-piperidine compounds.

Characterization of the final compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the connectivity of the isoxazole and piperidine rings and the position of substituents. While specific spectral data for this compound is not publicly available, related structures show characteristic signals for the isoxazole and piperidine protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available literature. However, extensive research on structurally similar isoxazole-piperidine derivatives suggests potential interactions with ion channels. Specifically, compounds with this scaffold have been investigated as potent T-type calcium channel blockers.[2]

T-type calcium channels (Caᵥ3) are involved in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in conditions such as epilepsy, neuropathic pain, and certain types of cancer. Blockade of these channels represents a promising therapeutic strategy for these disorders.

A potential mechanism of action for compounds like this compound could involve the modulation of T-type calcium channel activity, leading to a reduction in calcium influx and subsequent downstream signaling events.

G cluster_pathway Potential Signaling Pathway compound 3-Isoxazol-5-ylpiperidine HCl t_type T-type Calcium Channel (e.g., Caᵥ3.1, Caᵥ3.2) compound->t_type Blockade ca_influx Decreased Ca²⁺ Influx t_type->ca_influx downstream Modulation of Downstream Signaling (e.g., neuronal excitability) ca_influx->downstream therapeutic Potential Therapeutic Effects (e.g., analgesia, anticonvulsant) downstream->therapeutic

Caption: Postulated mechanism of action via T-type calcium channel blockade.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on methodologies for related compounds, the following outlines a general approach for key experiments.

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a generalized procedure and would require optimization for the specific synthesis of 3-Isoxazol-5-ylpiperidine.

Materials:

  • Appropriate aldoxime precursor

  • N-Chlorosuccinimide (NCS) or other oxidizing agent

  • Suitable alkyne or alkene

  • Solvent (e.g., chloroform, DMF)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the aldoxime in the chosen solvent.

  • Add the base to the reaction mixture.

  • Slowly add a solution of NCS in the same solvent at a controlled temperature (e.g., 0 °C to room temperature) to generate the nitrile oxide in situ.

  • To the resulting mixture, add the alkyne or alkene.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

In Vitro Evaluation of T-type Calcium Channel Blockade (Patch-Clamp Electrophysiology)

This is a standard method to assess the inhibitory activity of a compound on ion channels.

Cell Line:

  • HEK-293 cells stably expressing the human T-type calcium channel subtype of interest (e.g., Caᵥ3.1, Caᵥ3.2).

Procedure:

  • Culture the cells under standard conditions.

  • Prepare whole-cell patch-clamp recordings.

  • Use an appropriate internal (pipette) and external (bath) solution to isolate T-type calcium currents.

  • Establish a stable whole-cell configuration and record baseline currents by applying a voltage protocol that elicits channel opening.

  • Perfuse the cells with increasing concentrations of the test compound (this compound) dissolved in the external solution.

  • Measure the peak current at each concentration after steady-state inhibition is reached.

  • Construct a concentration-response curve and calculate the IC₅₀ value.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemical scaffold that holds promise for further investigation in drug discovery, particularly in the context of neurological disorders where T-type calcium channels play a significant role. While detailed experimental data for this specific molecule is limited, the information available on related analogues provides a strong rationale for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, establish a robust synthetic route, and characterize its pharmacological profile. This will be essential to determine its potential as a lead compound for the development of novel therapeutics.

References

The Isoxazole Scaffold: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for 3-Isoxazol-5-ylpiperidine hydrochloride. Therefore, this document provides a broader overview of the pharmacological activities and mechanisms of action associated with the isoxazole scaffold, drawing upon research on various isoxazole-containing compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic motif.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets to elicit diverse pharmacological responses.[2][3] Isoxazole derivatives have been successfully developed into approved drugs and continue to be a focal point of research for new therapeutic agents.[1]

Diverse Biological Activities of Isoxazole-Containing Compounds

The isoxazole nucleus is a key structural component in compounds exhibiting a broad spectrum of biological activities, including:

  • Anticancer Activity: Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4]

  • Anti-inflammatory Activity: The isoxazole ring is present in well-known anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX).[5]

  • Antimicrobial and Antifungal Activity: Isoxazole-containing molecules have been shown to possess significant antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents.[1][3]

  • Neurological and Psychiatric Disorders: The isoxazole scaffold has been explored for its potential in treating a range of central nervous system (CNS) disorders.

Exemplary Mechanisms of Action of Isoxazole Derivatives

To illustrate the diverse mechanisms through which isoxazole-containing compounds can exert their effects, the following sections detail the actions of select examples from the scientific literature.

Allosteric Inhibition of Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)

Trisubstituted isoxazoles have been identified as potent and selective allosteric inverse agonists of RORγt, a key regulator of T helper 17 (Th17) cell differentiation.[6] Elevated activity of Th17 cells and their primary cytokine, IL-17a, is associated with various autoimmune diseases.[6]

Signaling Pathway of RORγt Inhibition by Isoxazole Derivatives

RORgt_inhibition Isoxazole Derivative Isoxazole Derivative Allosteric Site Allosteric Site Isoxazole Derivative->Allosteric Site Binds to RORγt RORγt Coactivator Recruitment Coactivator Recruitment RORγt->Coactivator Recruitment Promotes Allosteric Site->RORγt Allosteric Site->Coactivator Recruitment Inhibits Gene Transcription (e.g., IL-17a) Gene Transcription (e.g., IL-17a) Coactivator Recruitment->Gene Transcription (e.g., IL-17a) Initiates Inflammation Inflammation Gene Transcription (e.g., IL-17a)->Inflammation Drives

Caption: Allosteric inhibition of RORγt by an isoxazole derivative prevents coactivator recruitment and subsequent pro-inflammatory gene transcription.

CompoundAssayTargetIC50 (nM)Reference
Isoxazole Derivative 2TR-FRETRORγt100 ± 10[7]
Isoxazole Derivative 3TR-FRETRORγt12 ± 1[7]
Isoxazole Derivative 6TR-FRETRORγt7.4 ± 0.9[7]

This assay is used to measure the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents: His-tagged RORγt LBD, biotinylated coactivator peptide, Europium-labeled anti-His antibody (donor fluorophore), and Streptavidin-Allophycocyanin (acceptor fluorophore).

  • Procedure:

    • The RORγt LBD is incubated with the test compound at various concentrations.

    • The biotinylated coactivator peptide is added, followed by the donor and acceptor fluorophores.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Detection: The fluorescence is measured at two wavelengths (emission of the donor and acceptor). The ratio of these signals is proportional to the amount of coactivator peptide bound to the RORγt LBD.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation. A decrease in the FRET signal indicates inhibition of the RORγt-coactivator interaction.

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis RORγt LBD RORγt LBD Binding Equilibrium Binding Equilibrium RORγt LBD->Binding Equilibrium Test Compound Test Compound Test Compound->Binding Equilibrium Coactivator Peptide Coactivator Peptide Coactivator Peptide->Binding Equilibrium Donor Fluorophore Donor Fluorophore Donor Fluorophore->Binding Equilibrium Acceptor Fluorophore Acceptor Fluorophore Acceptor Fluorophore->Binding Equilibrium Fluorescence Reading Fluorescence Reading Binding Equilibrium->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Caption: Workflow for a TR-FRET assay to determine the inhibitory activity of compounds on protein-protein interactions.

Anticancer Activity via Induction of Oxidative Stress and Apoptosis

Certain isoxazole-piperazine hybrids have been shown to exert cytotoxic effects on cancer cells by inducing oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Signaling Pathway of Isoxazole-Induced Cancer Cell Apoptosis

apoptosis_pathway Isoxazole-Piperazine Hybrid Isoxazole-Piperazine Hybrid ROS Production ↑ Reactive Oxygen Species (ROS) Isoxazole-Piperazine Hybrid->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress p53 Activation p53 Activation Oxidative Stress->p53 Activation Akt Hyperphosphorylation Akt Hyperphosphorylation Oxidative Stress->Akt Hyperphosphorylation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Cell Survival Pathway Cell Survival Pathway Akt Hyperphosphorylation->Cell Survival Pathway Inhibits

Caption: Proposed mechanism of anticancer activity for isoxazole-piperazine hybrids involving oxidative stress and modulation of p53 and Akt pathways.

CompoundCell LineAssayIC50 (µM)Reference
5lHuh7 (Liver Cancer)Cytotoxicity0.3[4]
5mHuh7 (Liver Cancer)Cytotoxicity0.7[4]
5oHuh7 (Liver Cancer)Cytotoxicity0.5[4]
5lMahlavu (Liver Cancer)Cytotoxicity1.2[4]
5mMahlavu (Liver Cancer)Cytotoxicity1.8[4]
5oMahlavu (Liver Cancer)Cytotoxicity1.5[4]
5lMCF-7 (Breast Cancer)Cytotoxicity2.1[4]
5mMCF-7 (Breast Cancer)Cytotoxicity3.7[4]
5oMCF-7 (Breast Cancer)Cytotoxicity2.9[4]

This colorimetric assay is used to assess cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The isoxazole scaffold represents a highly valuable structural motif in the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent and diverse pharmacological activities. While specific data for this compound is not currently available in the public domain, the examples provided herein illustrate the potential mechanisms through which an isoxazole-containing molecule could exert its biological effects. Further research into the specific structure-activity relationships of this compound is necessary to elucidate its precise mechanism of action and therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is based on established synthetic methodologies for isoxazole and piperidine derivatives and spectroscopic data from analogous structures.

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the construction of the isoxazole ring onto a protected piperidine scaffold, followed by deprotection and salt formation. A common and effective method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A plausible synthetic route is outlined below, starting from commercially available N-Boc-piperidine-3-carboxaldehyde.

Synthesis_Pathway cluster_0 Step 1: Alkyne Formation cluster_1 Step 2: Isoxazole Ring Formation (1,3-Dipolar Cycloaddition) cluster_2 Step 3: Deprotection and Salt Formation N-Boc-piperidine-3-carboxaldehyde N-Boc-piperidine-3-carboxaldehyde N-Boc-3-ethynylpiperidine N-Boc-3-ethynylpiperidine N-Boc-piperidine-3-carboxaldehyde->N-Boc-3-ethynylpiperidine Ohira-Bestmann reagent, K2CO3, MeOH N-Boc-3-(isoxazol-5-yl)piperidine N-Boc-3-(isoxazol-5-yl)piperidine N-Boc-3-ethynylpiperidine->N-Boc-3-(isoxazol-5-yl)piperidine Hydroxylamine hydrochloride, NaOCl 3-Isoxazol-5-ylpiperidine_hydrochloride 3-Isoxazol-5-ylpiperidine_hydrochloride N-Boc-3-(isoxazol-5-yl)piperidine->3-Isoxazol-5-ylpiperidine_hydrochloride HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate (N-Boc-3-ethynylpiperidine)

To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in dry methanol under an inert atmosphere, potassium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford tert-butyl 3-ethynylpiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate (N-Boc-3-(isoxazol-5-yl)piperidine)

In situ generation of the nitrile oxide from hydroxylamine is a common method. To a solution of hydroxylamine hydrochloride (1.5 eq) in a mixture of dichloromethane and water, tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) is added. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (NaOCl) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at room temperature for 4-6 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

To a solution of tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dioxane, a solution of hydrochloric acid in dioxane (4 M, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give this compound as a white to off-white solid.

Characterization Data

The following tables summarize the expected quantitative data for this compound and its protected intermediate. This data is predicted based on the analysis of similar structures.

Table 1: Physicochemical and Spectroscopic Data
Parametertert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylateThis compound
Molecular Formula C₁₃H₂₀N₂O₃C₈H₁₃ClN₂O
Molecular Weight 252.31 g/mol 188.66 g/mol [1]
Appearance White to off-white solidWhite to off-white solid
Melting Point Not availableNot available
Solubility Soluble in DCM, EtOAc, MeOHSoluble in water, MeOH
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate)Assignment (this compound)
~8.60d1HIsoxazole H-3Isoxazole H-3
~6.50d1HIsoxazole H-4Isoxazole H-4
~3.90m2HPiperidine CH₂ (axial, C2/C6)Piperidine CH₂ (axial, C2/C6)
~3.40m1HPiperidine CH (C3)Piperidine CH (C3)
~3.00m2HPiperidine CH₂ (equatorial, C2/C6)Piperidine CH₂ (equatorial, C2/C6)
~2.00-1.60m4HPiperidine CH₂ (C4/C5)Piperidine CH₂ (C4/C5)
1.40s9HBoc (CH₃)₃-
~9.50 (broad)s2H-Piperidine NH₂⁺
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment (tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate)Assignment (this compound)
~168.0Isoxazole C-5Isoxazole C-5
~154.0Boc C=O-
~150.0Isoxazole C-3Isoxazole C-3
~100.0Isoxazole C-4Isoxazole C-4
~79.0Boc C(CH₃)₃-
~44.0Piperidine C-2/C-6Piperidine C-2/C-6
~35.0Piperidine C-3Piperidine C-3
~28.0Boc C(CH₃)₃-
~25.0, ~24.0Piperidine C-4/C-5Piperidine C-4/C-5
Table 4: Expected Mass Spectrometry and IR Data
AnalysisExpected Result for this compound
Mass Spec (ESI+) [M+H]⁺ = 153.10
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1150 (N-O stretch)

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Expected Retention Time: Dependent on the specific gradient, but expected to be in the early to mid-range for a polar compound.

Experimental Workflows and Signaling Pathways

Synthetic Workflow Diagram

Synthetic_Workflow Start Start: N-Boc-piperidine-3-carboxaldehyde Step1 Step 1: Alkyne Formation (Ohira-Bestmann Reaction) Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Step2 Step 2: Isoxazole Formation (1,3-Dipolar Cycloaddition) Purification1->Step2 Purification2 Purification: Column Chromatography Step2->Purification2 Step3 Step 3: Deprotection & Salt Formation (Acidic Cleavage) Purification2->Step3 FinalProduct Final Product: 3-Isoxazol-5-ylpiperidine hydrochloride Step3->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Characterization Workflow Diagram

Characterization_Workflow Sample Sample: 3-Isoxazol-5-ylpiperidine hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Data Data Analysis and Structure Confirmation NMR->Data MS->Data IR->Data HPLC->Data

Caption: Workflow for the analytical characterization of the final product.

Disclaimer: The synthetic protocols and characterization data presented in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental conditions may require optimization, and actual analytical data may vary. This guide is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, potential synthetic approaches, and plausible biological activities and associated signaling pathways based on current scientific literature.

Core Molecular Data

This compound is a small molecule featuring a piperidine ring linked to an isoxazole ring. The hydrochloride salt form enhances its solubility in aqueous media.

PropertyValueReference
Molecular Weight 188.66 g/mol [1]
Molecular Formula C₈H₁₃ClN₂O[1]
CAS Number 1367953-16-9[1]
Canonical SMILES C1CC(CNCC1)C2=CC=NO2.Cl[1]
Physical Form Solid / Powder
Storage Temperature Room Temperature

Potential Synthetic Methodologies

Representative Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole Core

This protocol is a generalized representation and may require optimization for the specific synthesis of 3-Isoxazol-5-ylpiperidine.

Materials:

  • Appropriate starting aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Suitable alkyne

  • Solvent (e.g., a deep eutectic solvent like Choline chloride:urea 1:2, or a traditional organic solvent)

  • Ethyl acetate (for extraction)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Oxime Formation: To a stirred solution of the starting aldehyde (1 equivalent) in the chosen solvent, add hydroxylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent). Stir the resulting mixture at a moderately elevated temperature (e.g., 50 °C) for approximately one hour to form the corresponding oxime.[2]

  • Hydroximoyl Chloride Formation: To the reaction mixture containing the oxime, add N-chlorosuccinimide (1.5 equivalents). Continue stirring at the same temperature for approximately three hours. This in-situ reaction generates the hydroximoyl chloride intermediate.[2]

  • Cycloaddition: Introduce the desired alkyne (1 equivalent) to the reaction mixture and continue stirring at the elevated temperature for several hours (e.g., four hours) to facilitate the 1,3-dipolar cycloaddition reaction, which forms the isoxazole ring.[2]

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable solvent system, such as a gradient of hexane and ethyl acetate, to yield the desired 3,5-disubstituted isoxazole.[2]

Experimental Workflow Diagram

G cluster_synthesis One-Pot Synthesis of Isoxazole Core Aldehyde Aldehyde Oxime_Formation Oxime Formation Aldehyde->Oxime_Formation Hydroxylamine_HCl_NaOH Hydroxylamine HCl, NaOH Hydroxylamine_HCl_NaOH->Oxime_Formation Hydroximoyl_Chloride_Formation Hydroximoyl Chloride Formation Oxime_Formation->Hydroximoyl_Chloride_Formation NCS N-Chlorosuccinimide NCS->Hydroximoyl_Chloride_Formation Cycloaddition [3+2] Cycloaddition Hydroximoyl_Chloride_Formation->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Workup_Purification Work-up & Purification Cycloaddition->Workup_Purification Disubstituted_Isoxazole 3,5-Disubstituted Isoxazole Workup_Purification->Disubstituted_Isoxazole

Caption: A generalized workflow for the one-pot synthesis of a 3,5-disubstituted isoxazole.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the isoxazole-piperidine scaffold is present in molecules with significant pharmacological activities. Two prominent areas of investigation for such compounds are oncology and neurology.

3.1. Anticancer Activity via PI3K/Akt/p53 Pathway Modulation

Several studies have demonstrated that isoxazole derivatives, including those with piperidine or piperazine moieties, exhibit cytotoxic effects against various cancer cell lines.[3] A plausible mechanism of action involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. The tumor suppressor protein p53 is a key downstream effector in this pathway.[4]

Inhibition of an overactive PI3K/Akt pathway can lead to the stabilization and activation of p53.[4] Activated p53 can then transcriptionally upregulate pro-apoptotic genes and cell cycle arrest genes, ultimately leading to the demise of cancer cells.[5]

PI3K/Akt/p53 Signaling Pathway Diagram

G cluster_pathway PI3K/Akt/p53 Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt MDM2 MDM2 Akt->MDM2 p53 p53 MDM2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Isoxazole_Piperidine 3-Isoxazol-5-ylpiperidine (Potential Inhibitor) Isoxazole_Piperidine->Akt

Caption: A simplified diagram of the PI3K/Akt/p53 signaling pathway.

3.2. Neurological Activity as a T-Type Calcium Channel Blocker

Derivatives of isoxazole and piperidine have been investigated as potent blockers of T-type calcium channels.[6][7] These channels are implicated in a variety of neurological conditions, including neuropathic pain.[6] By inhibiting the influx of calcium through these channels, compounds with this scaffold may exert analgesic effects.[6]

The development of selective T-type calcium channel blockers is an active area of research for novel pain therapeutics. The 3-Isoxazol-5-ylpiperidine core structure represents a promising starting point for the design of such agents.

Logical Relationship for T-Type Calcium Channel Blockade

G cluster_logical Mechanism of Analgesia Isoxazole_Piperidine 3-Isoxazol-5-ylpiperidine T_Type_Channel T-Type Calcium Channel Isoxazole_Piperidine->T_Type_Channel Calcium_Influx Calcium Influx T_Type_Channel->Calcium_Influx Neuronal_Excitability Neuronal Excitability Calcium_Influx->Neuronal_Excitability Pain_Signaling Pain Signaling Neuronal_Excitability->Pain_Signaling Analgesia Analgesia Pain_Signaling->Analgesia

Caption: The proposed mechanism of action for analgesia via T-type calcium channel blockade.

Conclusion

This compound is a compound with a molecular structure that suggests potential for significant biological activity. Based on the activities of structurally related molecules, it is a candidate for investigation as both an anticancer agent, possibly through modulation of the PI3K/Akt/p53 pathway, and as a therapeutic for neurological disorders, such as neuropathic pain, by acting as a T-type calcium channel blocker. The synthetic methodologies for related isoxazole compounds are well-established, providing a clear path for the synthesis and future derivatization of this molecule for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar isoxazole-piperidine scaffolds.

References

Pharmacological Profile of 3-Isoxazol-5-ylpiperidine Hydrochloride: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is of interest in medicinal chemistry due to the established and diverse biological activities of both isoxazole and piperidine derivatives. Isoxazole-containing compounds have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Similarly, the piperidine scaffold is a common feature in many approved drugs, valued for its ability to interact with various biological targets. This document aims to provide a comprehensive overview of the publicly available pharmacological data for this compound.

Current State of Research

A thorough review of scientific literature and chemical databases indicates that detailed pharmacological studies specifically on this compound (CAS No. 1367953-16-9) are not extensively reported. The majority of available information pertains to the broader classes of isoxazole and piperidine derivatives, rather than this specific molecule. While these related compounds offer insights into potential areas of activity, direct experimental data on the pharmacological profile of this compound remains scarce.

Potential Areas of Pharmacological Investigation

Based on the activities of structurally related compounds, several potential pharmacological targets and therapeutic areas for this compound can be hypothesized. Research on other isoxazole-piperidine hybrids has pointed towards activities such as:

  • Central Nervous System (CNS) Activity: Various isoxazole and piperidine derivatives have shown affinity for CNS receptors, suggesting potential applications in neurological and psychiatric disorders.

  • Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, potentially enabling interaction with the active sites of various enzymes.

  • Receptor Modulation: The piperidine moiety is a common pharmacophore for G-protein coupled receptors (GPCRs) and ion channels.

It is important to emphasize that these are hypothetical areas of investigation based on chemical similarity, and dedicated experimental work is required to determine the actual pharmacological profile of this compound.

Data Presentation

Due to the absence of specific quantitative data from preclinical or clinical studies on this compound in the public domain, we are unable to provide structured tables for parameters such as:

  • Binding Affinities (e.g., Kᵢ, Kₑ)

  • Functional Potencies (e.g., EC₅₀, IC₅₀)

  • Pharmacokinetic Properties (e.g., ADME)

  • In vivo Efficacy Data

Experimental Protocols & Signaling Pathways

Consistent with the lack of published pharmacological data, detailed experimental protocols for assays involving this compound are not available. Consequently, diagrams of signaling pathways modulated by this specific compound cannot be generated at this time.

Future Directions

The limited publicly available information on the pharmacological profile of this compound highlights a knowledge gap. For researchers and drug development professionals interested in this molecule, the following steps would be crucial:

  • In Silico Screening: Computational studies could predict potential biological targets and ADMET properties to guide initial experimental work.

  • In Vitro Profiling: A broad panel of receptor binding and enzyme inhibition assays would be necessary to identify primary biological targets.

  • Cell-Based Functional Assays: Following target identification, cell-based assays would be essential to determine the functional activity (agonist, antagonist, etc.) and potency of the compound.

  • Pharmacokinetic and In Vivo Studies: Should promising in vitro activity be observed, subsequent pharmacokinetic and in vivo efficacy studies in relevant animal models would be warranted.

Conclusion

While the chemical structure of this compound places it within a class of compounds with significant therapeutic potential, there is currently a lack of specific pharmacological data in the public domain to construct a detailed profile. The information presented in this guide is based on the broader context of isoxazole and piperidine pharmacology. Further experimental investigation is necessary to elucidate the specific mechanism of action, pharmacodynamics, and pharmacokinetic properties of this particular molecule. This compound represents an unexplored area for potential drug discovery and development.

Piperidine alkaloids biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Piperidine Alkaloids For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine alkaloids, a significant class of natural products, are characterized by a six-membered heterocyclic amine ring. This structural motif is prevalent in a wide array of plant-derived compounds, most notably in species of the Piper (pepper) genus. Over the years, these alkaloids have garnered substantial interest from the scientific community due to their diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the principal biological activities of piperidine alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Piperidine alkaloids, particularly piperine, have demonstrated significant potential as anticancer agents. Their therapeutic effects are attributed to their ability to modulate numerous signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis in various cancer cell lines.[3][4]

Molecular Mechanisms and Signaling Pathways

The anticancer effects of piperidine alkaloids are multifaceted, involving the regulation of several key signaling cascades. Piperine, for instance, has been reported to suppress the activation of pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK.[1] In colorectal cancer models, piperine has been shown to inhibit the Wnt/β-catenin signaling pathway.[4] Furthermore, it can induce apoptosis through the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which in turn activates caspases 3 and 9.[1][2] In lung cancer cells, piperine's pro-apoptotic effects are mediated through the p53 signaling pathway.[1][5]

Below is a diagram illustrating the principal signaling pathways modulated by piperidine alkaloids in the context of cancer.

anticancer_pathways cluster_effects Cellular Effects cluster_pathways Signaling Pathways Piperidine_Alkaloids Piperidine Alkaloids (e.g., Piperine) PI3K_Akt PI3K/Akt/mTOR ↓ Piperidine_Alkaloids->PI3K_Akt NF_kB NF-κB ↓ Piperidine_Alkaloids->NF_kB STAT3 STAT3 ↓ Piperidine_Alkaloids->STAT3 Wnt Wnt/β-catenin ↓ Piperidine_Alkaloids->Wnt ROS ROS ↑ Piperidine_Alkaloids->ROS Apoptosis Apoptosis ↑ CellCycleArrest Cell Cycle Arrest Angiogenesis Angiogenesis ↓ Metastasis Metastasis ↓ PI3K_Akt->CellCycleArrest NF_kB->Angiogenesis STAT3->Metastasis Wnt->CellCycleArrest ROS->Apoptosis mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland standard) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of piperidine alkaloid in 96-well plate B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK Piperidine_Alkaloids Piperidine Alkaloids Piperidine_Alkaloids->IKK IkB_Degradation IκB Degradation Piperidine_Alkaloids->IkB_Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Translocation->Gene_Expression neuroprotective_mechanisms cluster_mechanisms Protective Mechanisms Piperidine_Alkaloids Piperidine Alkaloids Antioxidant Antioxidant Effects (↓ Oxidative Stress) Piperidine_Alkaloids->Antioxidant Anti_inflammatory Anti-inflammatory Effects (↓ Microglial Activation) Piperidine_Alkaloids->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects (↑ Bcl-2/Bax ratio) Piperidine_Alkaloids->Anti_apoptotic Signaling Modulation of Survival Pathways (e.g., Akt/GSK-3β) Piperidine_Alkaloids->Signaling Neuronal_Survival Neuronal Survival and Protection Antioxidant->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Anti_apoptotic->Neuronal_Survival Signaling->Neuronal_Survival

References

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-Isoxazol-5-ylpiperidine hydrochloride and its structurally related analogs. Due to the limited publicly available data on the specific hydrochloride salt, this guide focuses on the synthesis, chemical properties, and biological activities of the broader class of isoxazolyl-piperidine derivatives. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential therapeutic applications and experimental methodologies associated with this chemical scaffold.

Chemical Properties and Synthesis

Based on information from chemical suppliers, this compound is a powder at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(piperidin-3-yl)isoxazole;hydrochlorideSigma-Aldrich[1]
CAS Number 1367953-16-9BLDpharm[2]
Molecular Formula C₈H₁₃ClN₂OBLDpharm[2]
Molecular Weight 188.66 g/mol BLDpharm[2]
Physical Form PowderSigma-Aldrich[1]

The synthesis of isoxazolyl-piperidine derivatives can be achieved through various synthetic routes. A common and versatile method is the 1,3-dipolar cycloaddition reaction.[3] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne to form the isoxazole ring. The piperidine moiety can be introduced either before or after the formation of the isoxazole ring, depending on the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow:

G cluster_synthesis Synthesis of Isoxazolyl-Piperidine Core Start Piperidine or Isoxazole Precursor Step1 Functional Group Interconversion Start->Step1 Modification of starting material Step2 1,3-Dipolar Cycloaddition Step1->Step2 Formation of isoxazole ring Step3 Coupling Reaction Step2->Step3 Attachment of piperidine moiety End Isoxazolyl-Piperidine Derivative Step3->End

Caption: General synthetic workflow for isoxazolyl-piperidine derivatives.

Biological Activity and Potential Therapeutic Applications

Research on analogs of 3-Isoxazol-5-ylpiperidine suggests that this scaffold holds significant promise for targeting various receptors and channels in the central nervous system. The primary areas of investigation for these compounds have been as dopamine receptor antagonists and T-type calcium channel blockers.

Dopamine Receptor Antagonism

Several studies have focused on the interaction of isoxazolyl-piperazine and -piperidine derivatives with dopamine D2-like receptors (D2, D3, and D4).[4][5] These receptors are key targets for the treatment of neurological and psychiatric disorders, including schizophrenia.

Structure-activity relationship (SAR) studies on these analogs have revealed that the nature and position of substituents on both the isoxazole and piperidine rings play a crucial role in determining the affinity and selectivity for the different dopamine receptor subtypes.[4] For instance, molecular docking studies have suggested that interactions with non-conserved residues within the transmembrane domains of the receptors are key to modulating binding affinity.[4][5]

Signaling Pathway for Dopamine D2-like Receptor Antagonism:

G cluster_pathway Dopamine D2-like Receptor Signaling Ligand Isoxazolyl-Piperidine Antagonist Receptor Dopamine D2/D3/D4 Receptor Ligand->Receptor Blocks Dopamine Binding G_protein Gi/o Protein Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP cAMP AC->cAMP Maintains Production PKA Protein Kinase A cAMP->PKA Downstream Cellular Response (e.g., altered gene expression) PKA->Downstream

Caption: Antagonism of dopamine D2-like receptors by isoxazolyl-piperidine analogs.

T-Type Calcium Channel Blockade

A series of novel 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives have been synthesized and evaluated as potent T-type calcium channel blockers.[6][7][8] These channels, particularly the Ca(v)3.1 and Ca(v)3.2 subtypes, are implicated in various neurological conditions, including neuropathic pain.

In preclinical models, certain analogs have demonstrated significant antinociceptive effects, reducing pain responses to mechanical and cold allodynia.[6][7][8] This suggests that isoxazolyl-piperidine derivatives could be a promising avenue for the development of novel analgesics.

Experimental Workflow for Evaluating T-Type Calcium Channel Blockers:

G cluster_workflow Evaluation of T-Type Calcium Channel Blockers Start Compound Synthesis Assay1 In vitro Assay (e.g., Patch-clamp electrophysiology) Start->Assay1 Assay2 In vivo Model (e.g., Neuropathic pain model in rodents) Assay1->Assay2 Active compounds Analysis Data Analysis (IC50 determination, behavioral scoring) Assay2->Analysis End Lead Compound Identification Analysis->End

Caption: Workflow for the evaluation of T-type calcium channel blocking activity.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the synthesis and evaluation of analogous compounds, extracted from the literature.

General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a general method for the synthesis of benzofuran-isoxazole hybrids.[3]

  • Preparation of Aromatic Oximes: A mixture of a substituted benzaldehyde, hydroxylamine hydrochloride, and sodium acetate in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • 1,3-Dipolar Cycloaddition: The in-situ generated nitrile oxide from the oxime is reacted with a terminal alkyne in the presence of a copper catalyst (e.g., copper sulfate) and a base. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure based on studies of piperidine-based dopamine receptor ligands.[9]

  • Membrane Preparation: Cell membranes expressing the recombinant human dopamine receptor subtypes (D2, D3, or D4) are prepared from cultured cells (e.g., HEK293).

  • Binding Assay: The prepared membranes are incubated with a radioligand (e.g., [³H]N-methylspiperone) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Conclusion

The isoxazolyl-piperidine scaffold represents a promising area for the development of novel therapeutics, particularly for central nervous system disorders. While specific data on this compound is scarce in the public domain, the research on analogous compounds highlights its potential as a dopamine receptor antagonist and a T-type calcium channel blocker. Further investigation into the synthesis, biological activity, and structure-activity relationships of this specific compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing class of molecules.

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of isoxazole-containing compounds, with a focus on their synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods available to researchers. A predominant and versatile strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. One of the most common and practical approaches is the reaction of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[1][2] This method allows for the synthesis of a diverse range of 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the cyclization of chalcones with hydroxylamine hydrochloride.[1]

Materials:

  • Substituted chalcone (1 equivalent)

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Sodium hydroxide or Potassium hydroxide (2 equivalents)

  • Ethanol or Glacial Acetic Acid

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted chalcone (1 eq.) in ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydroxylamine hydrochloride (1.2 eq.) to the solution and stir.

  • Slowly add a solution of sodium hydroxide or potassium hydroxide (2 eq.) in water or ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

  • Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activities of Isoxazole Compounds

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of therapeutic applications.[3][4] These activities are often attributed to the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetic profiles. The major areas of therapeutic interest include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant number of isoxazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 Human Breast (MCF-7)9.15[5]
2 Human Lung (A549)14.92[5]
3 Human Oral (KB403)2.45[5]
4 Human Colon (CaCO2)16.58[5]
Antimicrobial Activity

The isoxazole scaffold is a key component in several clinically used antibiotics and is a subject of ongoing research for the development of new antimicrobial agents to combat drug-resistant pathogens.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
5 Candida albicans6 - 60[6]
6 Bacillus subtilis10 - 80[6]
7 Escherichia coli30 - 80[6]
8 Mycobacterium tuberculosis H37Ra17.89[5]

Mechanism of Action: Case Studies

The therapeutic effects of isoxazole-containing drugs are underpinned by their specific interactions with biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response.

Leflunomide_Pathway Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Pyrimidine Pyrimidine Pool (UTP, CTP) DeNovo->Pyrimidine Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Immune Autoimmune Response Lymphocyte->Immune Drives

Mechanism of action of Leflunomide.
Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa, valdecoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects.

Experimental Workflows and Methodologies

The discovery and development of novel isoxazole compounds involve a systematic process of synthesis, characterization, and biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Chalcone Chalcone Synthesis Cyclization Isoxazole Ring Formation Chalcone->Cyclization Purification Purification & Characterization (NMR, MS, etc.) Cyclization->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro Iterative Improvement

References

A Comprehensive Technical Guide to the Preclinical Safety and Toxicity Profile of 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for the safety and toxicity assessment of a novel chemical entity, 3-Isoxazol-5-ylpiperidine hydrochloride. As of the compilation of this guide, specific safety and toxicity data for this compound are not publicly available. The data presented herein are illustrative and intended to exemplify the results of a standard preclinical toxicology program. Researchers and drug development professionals should conduct a comprehensive series of in vitro and in vivo studies to establish a definitive safety profile for this molecule.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. As with any new chemical entity (NCE) intended for potential therapeutic use, a thorough evaluation of its safety and toxicity is a critical prerequisite for advancing into clinical development.[1][2] This technical guide outlines a standard, multi-tiered approach to the preclinical safety assessment of this compound, encompassing in vitro and in vivo methodologies designed to identify potential hazards and characterize the dose-response relationship of any adverse effects.[1][3][4] The primary objectives of this preclinical program are to establish an initial safe starting dose for human trials, identify target organs of toxicity, and define safety parameters for clinical monitoring.[5]

In Vitro Toxicology

In vitro toxicology studies are fundamental to the early identification of potential chemical hazards and for confirming the absence of certain toxic properties.[6] These assays are crucial for screening and prioritizing compounds before proceeding to more resource-intensive in vivo studies.[1][7]

Genotoxicity Assays

Genotoxicity testing is designed to detect compounds that can induce genetic damage, either directly or indirectly.[8] A standard battery of tests is typically employed to assess different endpoints, including gene mutations and chromosomal damage.[8][9]

Table 1: Illustrative In Vitro Genotoxicity Profile of this compound

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedResult
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliWith and Without0.1 - 5000 µ g/plate Non-mutagenic
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Without1 - 1000 µMNegative
Mouse Lymphoma Assay (MLA)L5178Y/TK+/- cellsWith and Without1 - 1000 µMNegative

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[10][11][12]

  • Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Procedure: The test compound is mixed with the bacterial tester strain and, in parallel experiments, a liver homogenate (S9 fraction) for metabolic activation.[13][14] This mixture is incorporated into a minimal glucose agar plate.[15]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[15]

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.[11]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[4][16]

Table 2: Illustrative In Vitro Safety Pharmacology Profile of this compound

AssayTargetTest SystemResult (IC₅₀)
hERG AssayK+ ChannelHEK293 cells expressing hERG gene> 30 µM
Receptor Binding Panel44 common CNS receptorsRadioligand binding assaysNo significant binding at 10 µM

The hERG (human Ether-à-go-go-Related Gene) assay is critical for assessing the risk of a drug prolonging the QT interval, which can lead to a potentially fatal cardiac arrhythmia.[17]

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[17]

  • Methodology: Automated patch-clamp electrophysiology is the gold standard.[17] The cells are exposed to a range of concentrations of the test compound.

  • Procedure: A voltage protocol is applied to the cells to elicit the hERG current. The stability of the recording is assessed, followed by the application of the vehicle and then sequentially increasing concentrations of the test article.[17]

  • Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC₅₀) is calculated. A higher IC₅₀ value generally indicates a lower risk.

In Vivo Toxicology

In vivo studies are essential for evaluating the overall safety profile of a compound in a whole organism, providing data that cannot be obtained from in vitro models.[3] These studies help to determine dose-response relationships, identify target organs, and assess the potential for accumulation and reversibility of toxic effects.[18][19]

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of a substance.[20] These studies help to classify the substance by its toxicity and provide information for dose selection in longer-term studies.[21][22]

Table 3: Illustrative Acute Oral Toxicity of this compound (OECD Guideline 423)

SpeciesSexLD₅₀ Cut-off (mg/kg)GHS ClassificationClinical Signs Observed
RatMale> 2000Category 5 or UnclassifiedNo mortality or significant signs of toxicity
RatFemale> 2000Category 5 or UnclassifiedNo mortality or significant signs of toxicity

This method uses a stepwise procedure with a small number of animals per step to classify a substance based on its acute oral toxicity.[21][23]

  • Animals: Typically, three animals of a single sex (usually female, as they are often slightly more sensitive) are used per step.

  • Dosing: A starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg) is administered orally.[22]

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[23]

  • Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose is lowered for the next group. If no mortality is seen, a higher dose may be used, or the study may be concluded. This process continues until the toxicity class of the substance can be determined.

Repeated-Dose Toxicity

Repeated-dose toxicity studies provide information on the potential health hazards from repeated exposure over a prolonged period.[24][25]

Table 4: Illustrative 28-Day Repeated-Dose Oral Toxicity of this compound in Rats (OECD Guideline 408)

Dose Group (mg/kg/day)SexKey FindingsNOAEL (mg/kg/day)
0 (Vehicle)Male/FemaleNo adverse effects observed.-
50Male/FemaleNo adverse effects observed.50
200Male/FemaleNo adverse effects observed.200
1000Male/FemaleMild, reversible liver enzyme elevation (ALT, AST). No corresponding histopathological changes.200

NOAEL: No-Observed-Adverse-Effect Level

This study is designed to characterize the systemic toxicity of a substance and establish a No-Observed-Adverse-Effect Level (NOAEL).[18]

  • Animals: Multiple groups of rodents (typically rats), with at least 10 males and 10 females per group, are used.[25][26]

  • Dosing: The test substance is administered orally on a daily basis for 90 days at a minimum of three dose levels, plus a control group.[25] The highest dose should induce toxicity but not significant mortality.[25]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Analysis: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined histopathologically.[25]

Preclinical Safety Assessment Workflow

The evaluation of a new chemical entity's safety profile follows a logical, tiered progression. It begins with computational and in vitro screening to identify potential liabilities early, followed by definitive in vitro and in vivo studies to characterize the toxicity profile and establish a safe dose for human trials.

G cluster_0 Phase 1: Early Screening & In Vitro cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: IND-Enabling & Beyond in_silico In Silico Modeling (e.g., QSAR) ames Ames Test (Mutagenicity) in_silico->ames in_vitro_micro In Vitro Micronucleus (Clastogenicity) ames->in_vitro_micro genotox_battery Full Genotoxicity Battery Review in_vitro_micro->genotox_battery herg hERG Assay (Cardiotoxicity) safety_pharm Core Safety Pharmacology (CNS, CV, Respiratory) herg->safety_pharm cyp_inhibition CYP Inhibition (Metabolism) acute_tox Acute Toxicity (e.g., OECD 423) cyp_inhibition->acute_tox dose_range Dose Range-Finding acute_tox->dose_range repeated_dose Repeated-Dose Toxicity (28-day or 90-day) dose_range->repeated_dose ind_enabling IND-Enabling Studies (GLP) repeated_dose->ind_enabling safety_pharm->ind_enabling genotox_battery->ind_enabling decision Go/No-Go for Clinical Trials ind_enabling->decision chronic_tox Chronic Toxicity (if required) decision->chronic_tox Go carcinogenicity Carcinogenicity (if required) chronic_tox->carcinogenicity

Caption: Preclinical safety and toxicity assessment workflow for a novel chemical entity.

Conclusion

This technical guide outlines a standard preclinical safety and toxicity evaluation program for this compound. The illustrative data suggest a favorable preliminary safety profile, characterized by a lack of genotoxicity and off-target activity in key in vitro assays, and low acute oral toxicity. The identified No-Observed-Adverse-Effect Level (NOAEL) in repeated-dose studies is a critical parameter for calculating the proposed safe starting dose in first-in-human clinical trials. It is imperative that these, and potentially other specialized toxicology studies (e.g., reproductive toxicology), are conducted under Good Laboratory Practice (GLP) conditions to support regulatory submissions such as an Investigational New Drug (IND) application.[27][28] The comprehensive data generated from this program are essential for a thorough risk assessment and for ensuring the safety of participants in future clinical studies.

References

Unveiling the Therapeutic Potential of 3-Isoxazol-5-ylpiperidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic targets of 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound featuring an isoxazole ring fused to a piperidine moiety. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological landscape of this and structurally related molecules. Due to the limited publicly available data on this specific hydrochloride salt, this guide synthesizes information from studies on structurally similar isoxazole and piperidine derivatives to extrapolate potential biological activities and guide future research.

The isoxazole and piperidine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of effects on the central nervous system (CNS) and other biological systems. The amalgamation of these two pharmacophores in 3-Isoxazol-5-ylpiperidine suggests a potential for interaction with several key therapeutic targets. This guide will explore these possibilities, presenting available quantitative data, detailed experimental protocols for assessing target engagement, and visual representations of relevant signaling pathways and workflows.

Potential Therapeutic Targets

Based on the pharmacology of related compounds, this compound is hypothesized to interact with the following primary target classes:

  • Nicotinic Acetylcholine Receptors (nAChRs): Various isoxazole-containing compounds have been shown to bind to nAChRs, suggesting a role in modulating cholinergic neurotransmission.

  • Dopamine Receptors (D2, D3, D4): The piperidine moiety is a common feature in many dopamine receptor ligands. Derivatives with this core structure have shown significant affinity and selectivity for D2-like receptors.

  • T-type Calcium Channels: Isoxazolyl-piperidine derivatives have been investigated as blockers of T-type calcium channels, indicating potential applications in neurological disorders such as epilepsy and neuropathic pain.

  • Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 by piperidine-containing molecules has been explored as a therapeutic strategy for schizophrenia.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) for structurally related isoxazole-piperidine derivatives against the aforementioned potential targets. It is crucial to note that these data are not for this compound itself but for analogous compounds, and therefore should be interpreted as indicative of potential activity.

Table 1: Binding Affinities (Ki) of Isoxazolyl-Azabicyclic Derivatives at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeKi (nM)
2β-Isoxazolyl-8-azabicyclo[3.2.1]octaneNeuronal nAChRs3
3β-Isoxazolyl-8-azabicyclo[3.2.1]octaneNeuronal nAChRs148

Data from [(3)H]cytisine radioligand binding assay in rat brain homogenates.[1]

Table 2: Binding Affinities (pKi) of Piperidine Derivatives at Human Dopamine D2-like Receptors

Compound StructureD2 Receptor (pKi)D3 Receptor (pKi)D4 Receptor (pKi)
4-Substituted Piperidine AnalogsVariable (e.g., 6.12 - 9.18 for D4R)VariableVariable

pKi values represent the negative logarithm of the Ki. Data obtained from radioligand binding assays using HEK293 cells expressing recombinant human dopamine receptors.[2]

Table 3: Inhibitory Potency (IC50) of Isoxazolyl-Piperidine Derivatives against T-type Calcium Channels

CompoundChannel SubtypeIC50 (µM)
Piperazinylalkylisoxazole DerivativeT-type Ca²⁺ Channel1.02

Data from studies on piperazinylalkylisoxazole derivatives, indicating the potential for isoxazole-piperidine scaffolds to interact with these channels.[3]

Table 4: Inhibitory Potency (IC50) of Piperidine Derivatives against Glycine Transporter 1 (GlyT1)

CompoundTargetIC50 (nM)
4-Benzoylpiperidine Derivative (23q)GlyT130

Data from a study on 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives.[4][5] A separate study on a novel [3.1.0]-based N-methylimidazole sulfonamide GlyT1 inhibitor reported an IC50 of 5 nM.[6]

Experimental Protocols

To facilitate further investigation into the potential therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., nAChR, Dopamine D2/D3/D4).

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]cytisine for nAChRs, [³H]spiperone for D2-like receptors).

  • Unlabeled competitor (the test compound, this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled test compound, and the membrane preparation to the incubation buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Whole-Cell Patch Clamp Electrophysiology for Functional Activity

This protocol outlines the whole-cell patch-clamp technique to assess the functional effect of the test compound on ion channels, such as T-type calcium channels.

Objective: To determine if this compound modulates the activity of a specific ion channel and to quantify its potency (IC50).

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Cav3.2).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass pipettes.

  • Pipette puller.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Test compound (this compound) dissolved in the extracellular solution at various concentrations.

Procedure:

  • Cell Culture: Plate the cells on coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential from which the channels of interest are activated (e.g., -100 mV for T-type calcium channels).

  • Current Recording: Apply voltage steps to activate the channels and record the resulting ionic currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing different concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude in the presence of each compound concentration. Plot the percentage of current inhibition as a function of compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Whole-Cell Patch Clamp Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Cell_Culture Cell Culture Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Recording Current Recording & Compound Application Whole_Cell->Recording Analysis_Functional Data Analysis (IC50) Recording->Analysis_Functional Start Compound Synthesis (3-Isoxazol-5-ylpiperidine HCl) Target_Identification Potential Target Identification Start->Target_Identification Binding_Assay Binding Affinity Target_Identification->Binding_Assay Functional_Assay Functional Activity Target_Identification->Functional_Assay cluster_binding cluster_binding Binding_Assay->cluster_binding cluster_functional cluster_functional Functional_Assay->cluster_functional

Fig. 1: General experimental workflow for target validation.

signaling_pathway cluster_dopamine Dopamine D2-like Receptor Signaling Dopamine Dopamine D2R/D3R/D4R D2/D3/D4 Dopamine->D2R/D3R/D4R Gi/o Gi/o D2R/D3R/D4R->Gi/o AC Adenylyl Cyclase Gi/o->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response_D Modulation of Neuronal Excitability PKA->Cellular_Response_D 3-Isoxazol-5-ylpiperidine_HCl_D 3-Isoxazol-5-ylpiperidine HCl (Potential Antagonist) 3-Isoxazol-5-ylpiperidine_HCl_D->D2R/D3R/D4R

Fig. 2: Potential modulation of dopamine D2-like receptor signaling.

t_type_channel Depolarization Depolarization T_type_Channel T-type Ca²⁺ Channel Depolarization->T_type_Channel opens Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Cellular_Response_T Neuronal Firing, Neurotransmitter Release Ca_Influx->Cellular_Response_T 3-Isoxazol-5-ylpiperidine_HCl_T 3-Isoxazol-5-ylpiperidine HCl (Potential Blocker) 3-Isoxazol-5-ylpiperidine_HCl_T->T_type_Channel blocks

Fig. 3: Postulated mechanism of T-type calcium channel blockade.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related compounds strongly suggests potential interactions with key CNS receptors and ion channels. The data and protocols presented in this guide are intended to serve as a foundational resource for initiating and advancing research into the pharmacological profile of this compound.

Future studies should focus on synthesizing this compound and performing comprehensive in vitro screening against a panel of CNS targets, including but not limited to nAChRs, dopamine receptors, T-type calcium channels, and GlyT1. Subsequent in vivo studies in relevant animal models will be crucial to validate these findings and to explore the therapeutic potential of this compound in neurological and psychiatric disorders. The structural simplicity of this compound makes it an attractive scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

References

In-depth Technical Guide: 3-Isoxazol-5-ylpiperidine Hydrochloride and Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No single, comprehensive patent has been identified for 3-Isoxazol-5-ylpiperidine hydrochloride (CAS No: 1367953-16-9) that contains detailed information on its synthesis, quantitative pharmacological data, and specific signaling pathways. This guide provides an in-depth overview based on publicly available data for structurally related isoxazole and piperidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. These compounds have shown potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide focuses on the core chemical and biological aspects of this scaffold, with a specific interest in this compound, by examining data from related patented compounds and scientific literature.

Synthetic Protocols

While a specific patented synthesis for this compound is not available, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the cycloaddition reaction to form the isoxazole ring, followed by modifications to the piperidine moiety.

Representative Synthetic Protocol for Isoxazole-Piperidine Derivatives:

A general and adaptable synthesis for isoxazole-piperidine derivatives often starts with the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. This is followed by the introduction or modification of the piperidine ring.

Step 1: Formation of the Isoxazole Ring A nitrile oxide is generated in situ from an aldoxime and reacted with an alkyne bearing a protected piperidine precursor.

Step 2: Deprotection and Modification of the Piperidine Ring The protecting group on the piperidine nitrogen is removed, and subsequent modifications can be made, such as alkylation or acylation, to generate a library of derivatives.

Experimental Workflow for Synthesis:

G cluster_synthesis General Synthetic Workflow Start Starting Materials (Aldoxime, Alkyne with protected Piperidine) Step1 1,3-Dipolar Cycloaddition (e.g., with NCS or Chloramine-T) Start->Step1 Reaction Step2 Formation of Isoxazole Ring Step1->Step2 Step3 Deprotection of Piperidine (e.g., TFA or HCl) Step2->Step3 Step4 Piperidine Derivative Step3->Step4 Step5 Optional: N-functionalization (Alkylation, Acylation) Step4->Step5 Final Final Isoxazole-Piperidine Compound Step5->Final

Caption: General synthetic workflow for isoxazole-piperidine derivatives.

Quantitative Data from Related Compounds

To provide a context for the potential biological activity of this compound, the following table summarizes quantitative data for structurally related isoxazole-piperidine derivatives from publicly available research. These compounds have been evaluated for their anticancer and T-type calcium channel blocking activities.

Compound IDTarget/AssayIC50/EC50 (µM)Cell Line/SystemReference
5l Cytotoxicity0.3Huh7 (Liver Cancer)[1]
5m Cytotoxicity3.7Mahlavu (Liver Cancer)[1]
5o Cytotoxicity0.8MCF-7 (Breast Cancer)[1]
7b T-type Calcium Channel (Cav3.1)1.2Patch-clamp assay[2]
10b T-type Calcium Channel (Cav3.2)0.9Patch-clamp assay[2]

Experimental Protocols from Cited Literature

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for key assays performed on related isoxazole-piperidine compounds.

In Vitro Cytotoxicity Assay

This protocol is based on the methodology described for evaluating the anticancer activity of novel isoxazole-piperazine hybrids.[1]

  • Cell Culture: Human cancer cell lines (e.g., Huh7, Mahlavu, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Assay: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Electrophysiological Recordings (Patch-Clamp)

This protocol is adapted from the study of T-type calcium channel blockers.[2]

  • Cell Preparation: Cells stably expressing the target T-type calcium channel subtype (e.g., Cav3.1 or Cav3.2) are used for whole-cell patch-clamp recordings.

  • Recording Conditions: Whole-cell currents are recorded using an amplifier and appropriate data acquisition software. The external solution contains physiological concentrations of ions, and the internal pipette solution is formulated to isolate the calcium currents.

  • Compound Application: Test compounds are applied to the cells via a perfusion system. The effect of the compound on the peak calcium current is measured.

  • Data Analysis: Concentration-response curves are generated, and the IC50 values are determined by fitting the data to the Hill equation.

Signaling Pathways

While the specific signaling pathway for this compound is not documented, related isoxazole derivatives have been shown to modulate key cellular pathways, particularly in the context of cancer and neuropathic pain.

PI3K/Akt Signaling Pathway in Cancer

Several studies on isoxazole derivatives with anticancer properties have implicated the PI3K/Akt signaling pathway.[1] These compounds can induce apoptosis and cell cycle arrest by modulating the activity of key proteins in this pathway.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates CellSurvival Cell Survival Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis IsoxazoleCompound Isoxazole Derivative IsoxazoleCompound->Akt inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

T-type Calcium Channel Modulation in Neuropathic Pain

Structurally related piperidine derivatives have been identified as potent blockers of T-type calcium channels, which are implicated in the pathophysiology of neuropathic pain.[2]

G NociceptiveNeuron Nociceptive Neuron Cell Membrane T-type Ca2+ Channel Ca_Influx Ca2+ Influx NociceptiveNeuron:channel->Ca_Influx allows NeurotransmitterRelease Neurotransmitter Release Ca_Influx->NeurotransmitterRelease PainSignal Pain Signal Propagation NeurotransmitterRelease->PainSignal IsoxazolePiperidine Isoxazole-Piperidine Derivative IsoxazolePiperidine->NociceptiveNeuron:channel blocks

Caption: Mechanism of action for T-type calcium channel blockers in nociceptive neurons.

Conclusion

While a dedicated and comprehensive patent for this compound remains elusive in the public domain, the analysis of structurally related compounds provides a solid foundation for understanding its potential. The synthetic accessibility of the isoxazole-piperidine scaffold, coupled with the diverse biological activities exhibited by its analogs, underscores its importance in modern drug discovery. The data presented in this guide, drawn from various scientific publications, offers valuable insights for researchers aiming to explore the therapeutic potential of this chemical class. Further investigation into the specific properties of this compound is warranted to fully elucidate its pharmacological profile and potential applications.

References

Methodological & Application

Application Note and In Vitro Assay Protocol for 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol are provided as a template for the in vitro characterization of 3-Isoxazol-5-ylpiperidine hydrochloride. The specific biological target of this compound is not definitively established in publicly available literature. The described assays are based on the potential activity of compounds with similar structural motifs at the GABA-A receptor. Researchers should independently validate these protocols and the compound's activity.

Introduction

This compound is a synthetic compound featuring an isoxazole ring linked to a piperidine moiety. While its precise biological target is not yet fully characterized, its structural components are present in molecules known to interact with various receptors in the central nervous system, including γ-aminobutyric acid type A (GABA-A) receptors. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain and are important therapeutic targets for conditions such as anxiety, epilepsy, and insomnia.

This document outlines a detailed protocol for an in vitro electrophysiology assay to characterize the modulatory effects of this compound on GABA-A receptor function. The protocol describes the use of automated patch-clamp electrophysiology to measure changes in GABA-A receptor-mediated currents in a stable cell line expressing a specific subunit composition of the human GABA-A receptor.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA-A receptor α1β2γ2 subunit combination.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged every 3-4 days when they reach 80-90% confluency. For the assay, cells are harvested using a non-enzymatic cell dissociation solution to ensure receptor integrity.

Automated Patch-Clamp Electrophysiology

This protocol is designed for an automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Cell Preparation:

    • Harvest HEK293-GABA-A cells and resuspend in an extracellular buffer solution at a density of 1-2 x 10⁶ cells/mL.

    • Allow cells to recover for 30 minutes at room temperature with gentle agitation.

  • Solutions and Reagents:

    • Extracellular Buffer (ECF): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Buffer (ICF): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.

    • GABA (Agonist): Prepare a stock solution of GABA in water. For the assay, dilute to a final concentration of 1 µM (EC₂₀) in ECF.

    • This compound (Test Compound): Prepare a 10 mM stock solution in DMSO. Serially dilute in ECF to obtain final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Positive Control: A known GABA-A receptor positive allosteric modulator (e.g., Diazepam) should be used.

  • Assay Procedure:

    • Load the cell suspension, intracellular and extracellular buffers, GABA solution, and test compound dilutions onto the automated patch-clamp system.

    • Initiate the automated patch-clamp run. The system will perform the following steps for each cell:

      • Obtain a whole-cell patch-clamp configuration.

      • Hold the cell membrane potential at -60 mV.

      • Apply the EC₂₀ concentration of GABA for 2 seconds to establish a baseline current response.

      • Wash the cell with ECF.

      • Pre-incubate the cell with the test compound or vehicle for 2 minutes.

      • Co-apply the test compound and the EC₂₀ concentration of GABA for 2 seconds and record the current.

      • Wash the cell with ECF.

Data Presentation

The primary endpoint of this assay is the potentiation of the GABA-evoked current by this compound. The potentiation is calculated as follows:

Potentiation (%) = [ (I(GABA + Compound) - I(GABA)) / I(GABA) ] x 100

Where:

  • I(GABA + Compound) is the peak current in the presence of GABA and the test compound.

  • I(GABA) is the peak current in the presence of GABA alone.

The concentration-response data should be plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) should be determined using a non-linear regression fit (e.g., a four-parameter logistic equation).

Table 1: Hypothetical In Vitro Electrophysiology Data for this compound on GABA-A Receptors

Compound Concentration (µM)Mean Current (nA)Standard Deviation (nA)% Potentiation
Vehicle (GABA alone)1.20.150
0.0011.30.188.3
0.011.80.2250.0
0.12.50.30108.3
13.80.45216.7
104.50.51275.0
1004.60.55283.3

Summary of Hypothetical Results:

ParameterValue
EC₅₀0.08 µM
Eₘₐₓ (% Potentiation)285%

Mandatory Visualization

Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α1β2γ2) GABA->GABA_A_Receptor Binds to orthosteric site Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ Ions GABA_A_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

Experimental Workflow

Assay_Workflow start Start cell_prep Prepare HEK293-GABA-A Cell Suspension start->cell_prep solution_prep Prepare Buffers, GABA, and Test Compound Dilutions start->solution_prep load_system Load Cells and Reagents onto Automated Patch-Clamp System cell_prep->load_system solution_prep->load_system run_protocol Initiate Automated Patch-Clamp Protocol load_system->run_protocol data_acquisition Record Whole-Cell Currents run_protocol->data_acquisition analysis Analyze Data: Calculate % Potentiation and EC₅₀ data_acquisition->analysis end End analysis->end

Caption: Automated patch-clamp experimental workflow.

Application Notes and Protocols for In Vivo Study of 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a novel chemical entity with a heterocyclic structure incorporating both isoxazole and piperidine moieties. The isoxazole ring is a versatile pharmacophore known for a wide range of biological activities, while the piperidine scaffold is prevalent in many centrally active pharmaceuticals.[1] Based on the pharmacological profile of structurally related compounds, which have demonstrated potent T-type calcium channel blocking activity and antinociceptive effects in neuropathic pain models, it is hypothesized that this compound may possess significant analgesic properties.[2] This document outlines a comprehensive in vivo study design to evaluate the acute toxicity and potential therapeutic efficacy of this compound in a preclinical model of neuropathic pain.

Study Objectives

  • To determine the acute oral toxicity profile of this compound in rodents.

  • To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).

  • To establish a dose-response relationship for the analgesic effects of the compound.

  • To assess the effect of the compound on mechanical and cold allodynia, key symptoms of neuropathic pain.

In Vivo Study Design

Part 1: Acute Oral Toxicity Study (OECD 423)

An acute toxic class method will be employed to determine the potential acute toxicity of this compound.[3][4]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Female Wistar rats (8-12 weeks old, 200-250g) will be used.[5] Animals will be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a brief fasting period before dosing.

  • Acclimatization: Animals will be acclimated to the housing facilities for at least 5 days prior to the experiment.

  • Grouping and Dosing: A stepwise procedure will be used with 3 animals per step.[4] The starting dose will be selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[6] The compound will be dissolved in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administered as a single oral gavage.[3]

  • Observations: Animals will be observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-administration.[5]

  • Endpoint: The study will allow for the classification of the substance into a toxicity category based on the observed outcomes.[3]

Data Presentation: Acute Toxicity

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)
Vehicle Control30/3None observedNormal gain
Starting Dose (e.g., 2000)3TBDTBDTBD
Subsequent DosesTBDTBDTBDTBD

TBD: To be determined based on experimental results.

Part 2: Efficacy Study in a Neuropathic Pain Model

The efficacy of this compound will be evaluated in the Spinal Nerve Ligation (SNL) model of neuropathic pain in rats.[7][8][9]

Experimental Workflow

G cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery & Treatment cluster_analysis Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (von Frey & Acetone Tests) acclimatization->baseline surgery Spinal Nerve Ligation (SNL) or Sham Surgery baseline->surgery recovery Post-operative Recovery (7 days) surgery->recovery pain_dev Confirmation of Neuropathic Pain (Behavioral Testing) recovery->pain_dev treatment Drug Administration (Vehicle, Compound, Positive Control) pain_dev->treatment behavioral_post Post-treatment Behavioral Testing (0.5, 1, 2, 4 hours) treatment->behavioral_post data_analysis Data Analysis behavioral_post->data_analysis

Caption: Experimental workflow for the in vivo efficacy study.

Experimental Protocols

  • Animal Model: Male Sprague-Dawley rats (200-250g) will be used.[9]

  • Spinal Nerve Ligation (SNL) Surgery:

    • Animals will be anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A dorsal midline incision will be made to expose the L5 and L6 spinal nerves.[1]

    • The L5 spinal nerve will be isolated and tightly ligated with silk suture.[7][9]

    • The incision will be closed in layers.

    • Sham-operated animals will undergo the same surgical procedure without nerve ligation.

  • Experimental Groups:

    • Group 1: Sham + Vehicle

    • Group 2: SNL + Vehicle

    • Group 3: SNL + this compound (Low Dose)

    • Group 4: SNL + this compound (Mid Dose)

    • Group 5: SNL + this compound (High Dose)

    • Group 6: SNL + Positive Control (e.g., Gabapentin)

  • Drug Administration: The compound, vehicle, or positive control will be administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) 7 days post-surgery, after confirmation of neuropathic pain development.

  • Behavioral Assessments:

    • Mechanical Allodynia (von Frey Test):

      • Rats will be placed in individual chambers on an elevated wire mesh floor and allowed to acclimate.[10]

      • Calibrated von Frey filaments will be applied to the plantar surface of the hind paw with increasing force.[11]

      • The paw withdrawal threshold (in grams) will be determined as the lowest force that elicits a withdrawal response.[10]

    • Cold Allodynia (Acetone Test):

      • Rats will be placed in the same testing chambers.

      • A drop of acetone will be applied to the plantar surface of the hind paw.[2]

      • The frequency and duration of paw withdrawal, licking, or flinching will be recorded over a 1-minute period.[12]

Data Presentation: Efficacy in Neuropathic Pain

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselinePost-SNL (Day 7)0.5h Post-dose1h Post-dose2h Post-dose4h Post-dose
Sham + Vehicle
SNL + Vehicle
SNL + Compound (Low)
SNL + Compound (Mid)
SNL + Compound (High)
SNL + Gabapentin

Table 2: Effect on Cold Allodynia (Paw Withdrawal Duration in seconds)

Treatment GroupBaselinePost-SNL (Day 7)0.5h Post-dose1h Post-dose2h Post-dose4h Post-dose
Sham + Vehicle
SNL + Vehicle
SNL + Compound (Low)
SNL + Compound (Mid)
SNL + Compound (High)
SNL + Gabapentin

All data will be presented as mean ± SEM.

Potential Signaling Pathway

Given the activity of similar compounds as T-type calcium channel blockers, a potential mechanism of action for this compound in alleviating neuropathic pain could involve the modulation of neuronal excitability through these channels.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nerve_injury Nerve Injury t_type_up Upregulation of T-type Ca2+ Channels (Cav3.2) nerve_injury->t_type_up ca_influx Increased Ca2+ Influx t_type_up->ca_influx neurotransmitter Neurotransmitter Release (e.g., Glutamate, Substance P) ca_influx->neurotransmitter receptor Receptor Activation (e.g., NMDA, NK1) neurotransmitter->receptor compound 3-Isoxazol-5-ylpiperidine HCl compound->t_type_up Inhibition block Blocks T-type Ca2+ Channels depolarization Neuronal Depolarization receptor->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

Caption: Putative signaling pathway in neuropathic pain.

References

Application Notes and Protocols for 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and suggested protocols for the preclinical investigation of 3-Isoxazol-5-ylpiperidine hydrochloride. Due to the limited publicly available information on this specific compound, the following recommendations are largely based on studies of structurally related isoxazole-piperidine derivatives. Researchers should exercise caution and perform dose-escalation and toxicity studies to establish a safe and effective dose for their specific experimental models.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂N₂O · HClVendor Information
Molecular Weight 188.65 g/mol (hydrochloride salt)Vendor Information
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form

Postulated Biological Activities and Signaling Pathways

Based on the pharmacology of structurally similar compounds, this compound is hypothesized to interact with several key signaling pathways in the central nervous system. The isoxazole-piperidine moiety is a common scaffold in compounds targeting GABA and dopamine receptors, as well as ion channels.

One potential mechanism of action is the modulation of GABAergic neurotransmission. Structurally related compounds, such as 5-(4-piperidyl)isoxazol-3-ol, have been identified as GABA(A) receptor antagonists[1]. Antagonism of GABA(A) receptors would lead to a reduction in inhibitory neurotransmission, resulting in a net excitatory effect.

GABA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A GABA(A) Receptor Cl_channel Cl- Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->GABA_A Antagonizes GABA->GABA_A Binds Dopamine_Pathway cluster_pre_da Presynaptic Terminal cluster_post_da Postsynaptic Terminal DA_vesicle Dopamine Vesicles Dopamine Dopamine DA_vesicle->Dopamine Release D2_receptor Dopamine D2-like Receptor AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Compound_DA 3-Isoxazol-5-ylpiperidine hydrochloride Compound_DA->D2_receptor Modulates Dopamine->D2_receptor Binds Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rat Model of Neuropathic Pain (SNL) Administration Oral Administration (p.o.) Animal_Model->Administration Compound_Prep Compound Preparation (in vehicle) Compound_Prep->Administration Behavioral_Test Behavioral Testing (von Frey) Administration->Behavioral_Test Data_Collection Data Collection (Withdrawal Thresholds) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

References

Application Notes and Protocols for Isoxazole-Piperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific neuroscience research data for 3-Isoxazol-5-ylpiperidine hydrochloride (CAS: 1367953-16-9). The following application notes and protocols are based on the activities of structurally related isoxazole-piperidine compounds and are provided as a guide for potential research directions. The user should validate any findings for the specific compound of interest.

Introduction

The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. In neuroscience, this structural motif has been incorporated into molecules targeting various receptors and enzymes, suggesting its potential for the development of novel therapeutics for neurological and psychiatric disorders. This document outlines potential applications and experimental protocols based on the reported activities of analogous compounds.

Potential Neuroscience Applications of Isoxazole-Piperidine Derivatives

Based on the biological activities of structurally similar compounds, this compound could be investigated for, but is not limited to, the following applications in neuroscience research:

  • Modulation of T-type Calcium Channels: Several isoxazole-piperidine derivatives have been identified as potent blockers of T-type calcium channels (CaV3.1 and CaV3.2).[1][2] These channels are implicated in various neurological conditions, including neuropathic pain and epilepsy.

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): The isoxazole-piperidine core is present in compounds designed as FAAH inhibitors.[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. FAAH inhibitors have therapeutic potential for pain, anxiety, and other neurological disorders.

  • GABA-A Receptor Modulation: Although a structural isomer, 5-(4-piperidyl)isoxazol-3-ol, has been reported as a GABA-A receptor partial agonist, highlighting that isoxazole-piperidine scaffolds can interact with this major inhibitory neurotransmitter system in the central nervous system.

Data Presentation: Biological Activities of Structurally Related Isoxazole-Piperidine Derivatives

The following tables summarize quantitative data for isoxazole-piperidine derivatives that are structurally related to this compound.

Table 1: T-type Calcium Channel Blocking Activity of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenylpiperidine Derivatives [1][2]

CompoundTargetAssayIC50 (μM)
7b CaV3.1 (α1G)Patch-clamp0.8
CaV3.2 (α1H)Patch-clamp1.2
10b CaV3.1 (α1G)Patch-clamp1.5
CaV3.2 (α1H)Patch-clamp2.1

Table 2: FAAH Inhibition by Piperidinyl Thiazole Isoxazoline Derivatives [3]

CompoundTargetAssayIC50 (nM)
Compound A Human FAAHEnzyme activity15
Compound B Rat FAAHEnzyme activity25

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in neuroscience research.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Modulation

Objective: To determine if the test compound modulates T-type calcium channel activity in a neuronal cell line (e.g., HEK293 cells stably expressing human CaV3.1 or CaV3.2).

Materials:

  • HEK293 cells expressing the target T-type calcium channel subtype.

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture cells to 60-80% confluency.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.

  • Record baseline currents for at least 3 minutes.

  • Prepare working concentrations of the test compound by diluting the stock solution in the external solution.

  • Perfuse the cell with the test compound at increasing concentrations, recording the current at each concentration for at least 3 minutes to allow for equilibration.

  • After the highest concentration, wash out the compound with the external solution to check for reversibility.

  • Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50.

Protocol 2: In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory potency of the test compound on FAAH activity.

Materials:

  • Recombinant human FAAH.

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (a known FAAH inhibitor) and a negative control (vehicle).

  • Add the FAAH enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the FAAH substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the test compound.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_neuron Neuron extracellular Extracellular Space intracellular Intracellular Space T_type T-type Ca2+ Channel (e.g., CaV3.2) Ca_ion Ca2+ T_type->Ca_ion influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_ion->Downstream Depolarization Membrane Depolarization Depolarization->T_type opens Compound Isoxazole-Piperidine Derivative Compound->T_type blocks

Caption: Hypothetical signaling pathway of a T-type calcium channel blocker.

experimental_workflow cluster_workflow Analgesic Compound Screening Workflow start Synthesize Isoxazole- Piperidine Derivatives invitro In Vitro Screening (e.g., T-type Channel Assay, FAAH Inhibition Assay) start->invitro select Select Potent Hits (Low IC50) invitro->select select->start Inactive invivo In Vivo Behavioral Model (e.g., Neuropathic Pain Model in Rodents) select->invivo Active efficacy Assess Analgesic Efficacy (e.g., von Frey Test, Cold Plate Test) invivo->efficacy pkpd Pharmacokinetic/ Pharmacodynamic Studies efficacy->pkpd lead Lead Optimization pkpd->lead

Caption: Generalized workflow for screening compounds for analgesic properties.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) Concept core Isoxazole-Piperidine Scaffold r1 Substituent R1 (e.g., on Isoxazole) core->r1 r2 Substituent R2 (e.g., on Piperidine) core->r2 activity Biological Activity (e.g., Potency, Selectivity) r1->activity influences r2->activity influences

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for Isoxazole-Piperidine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Disclaimer: Limited specific data is publicly available for 3-Isoxazol-5-ylpiperidine hydrochloride. The following application notes and protocols are based on published research on structurally related isoxazole-piperidine and isoxazole-piperazine derivatives. Researchers should use this information as a guideline and perform dose-response studies to determine the optimal concentrations and conditions for their specific cell lines and experimental setups.

Introduction

Isoxazole-piperidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various analogs have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] These compounds have been shown to induce cytotoxicity and apoptosis in cancer cell lines and modulate key signaling pathways involved in cell proliferation and survival.[4][5]

This document provides an overview of the potential applications of isoxazole-piperidine derivatives in cell culture, along with generalized protocols for evaluating their cytotoxic and apoptotic effects.

Potential Applications in Cell Culture

  • Anticancer Research: Investigation of cytotoxic and cytostatic effects on various cancer cell lines.[4][6]

  • Signal Transduction Studies: Elucidation of the mechanism of action by examining the modulation of signaling pathways such as PI3K/Akt and p53.[4][5]

  • Drug Discovery: Screening for novel therapeutic agents and lead optimization.[1]

Data Presentation: Cytotoxicity of Structurally Related Isoxazole Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various isoxazole derivatives from published studies. This data can serve as a reference for designing initial dose-response experiments.

Compound ClassCell LineIC50 (µM)Reference
Isoxazole-piperazine hybrids (5l-o)Huh7 (Liver Cancer)0.3 - 3.7[4]
Mahlavu (Liver Cancer)0.3 - 3.7[4]
MCF-7 (Breast Cancer)0.3 - 3.7[4]
Isoxazole Curcumin Analog (Derivative 22)K562 (Chronic Myeloid Leukemia)0.5[6]
Chromano-piperidine fused isoxazolidine (3e)Neuroblastoma10.07[7]
Chromano-piperidine fused isoxazolidine (3b)Colon Cancer12.6[7]
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide (11r)MV4-11 (Acute Myeloid Leukemia)0.87[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the isoxazole-piperidine derivative in DMSO. Serially dilute the compound in a complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (or derivative)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole-piperidine derivative at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualization of Signaling Pathways and Workflows

G General Experimental Workflow for In Vitro Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_compound Prepare stock solution of This compound in DMSO treatment Treat cells with varying concentrations of the compound prep_compound->treatment prep_cells Culture and seed target cells prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubation->pathway_analysis ic50 Determine IC50 value viability_assay->ic50 apoptosis_quant Quantify apoptotic cell population apoptosis_assay->apoptosis_quant mechanism Elucidate mechanism of action pathway_analysis->mechanism

Caption: A generalized workflow for assessing the in vitro effects of a test compound.

G Potential Signaling Pathway Modulation by Isoxazole Derivatives cluster_cell_processes Cellular Processes isoxazole Isoxazole-Piperidine Derivative akt Akt isoxazole->akt Inhibition p53 p53 isoxazole->p53 Activation bcl2 Bcl-2 akt->bcl2 Activation bax Bax p53->bax Activation cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis bcl2->apoptosis caspases Caspases bax->caspases caspases->apoptosis

Caption: A potential signaling pathway affected by isoxazole derivatives.

References

Application Notes and Protocols: 3-Isoxazol-5-ylpiperidine hydrochloride as a Putative T-type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on 3-Isoxazol-5-ylpiperidine hydrochloride as a T-type calcium channel blocker is not extensively available in published literature. The following application notes and protocols are based on the known characteristics of T-type calcium channels and the evaluation of structurally related isoxazole and piperidine-containing compounds as T-type calcium channel inhibitors. These protocols provide a foundational framework for the investigation of this compound as a potential T-type calcium channel blocker.

Introduction

T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are critical regulators of intracellular calcium levels and cellular excitability.[1][2] Comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), these channels are implicated in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction.[2][3][4] Dysregulation of T-type calcium channel activity has been linked to several pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer, making them a compelling target for therapeutic intervention.[3][5][6]

The isoxazole and piperidine moieties are present in various known ion channel modulators. Notably, libraries of piperazinylalkylisoxazole derivatives have been synthesized and evaluated for their ability to block T-type calcium channels, with some compounds demonstrating significant inhibitory activity.[7] This suggests that the this compound scaffold represents a promising starting point for the development of novel T-type calcium channel blockers.

These application notes provide a comprehensive guide for the initial characterization and validation of this compound as a T-type calcium channel blocker.

Putative Mechanism of Action

This compound is hypothesized to act as an antagonist of T-type calcium channels. By binding to the channel protein, it is presumed to allosterically or directly obstruct the ion conduction pore, thereby reducing the influx of calcium ions into the cell upon membrane depolarization. This reduction in calcium entry can modulate cellular excitability and downstream signaling pathways.

cluster_membrane Cell Membrane T_channel T-type Calcium Channel (CaV3.x) Ca_influx Ca²⁺ Influx T_channel->Ca_influx allows Blocked_Ca_influx Reduced Ca²⁺ Influx T_channel->Blocked_Ca_influx results in Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->T_channel blocks Depolarization Low Voltage Depolarization Depolarization->T_channel activates Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response triggers Altered_Response Altered Cellular Responses Blocked_Ca_influx->Altered_Response leads to start Start culture Culture HEK-293 cells expressing CaV3.x start->culture prepare Prepare solutions and patch pipettes culture->prepare patch Establish whole-cell patch-clamp prepare->patch record_baseline Record baseline T-type currents patch->record_baseline apply_compound Apply 3-Isoxazol-5-ylpiperidine hydrochloride record_baseline->apply_compound record_inhibition Record current inhibition apply_compound->record_inhibition washout Washout with control solution record_inhibition->washout analyze Analyze data and determine IC₅₀ washout->analyze end End analyze->end start Start plate_cells Plate cells in multi-well plates start->plate_cells load_dye Load cells with fluorescent calcium dye plate_cells->load_dye add_compound Add 3-Isoxazol-5-ylpiperidine hydrochloride load_dye->add_compound measure_baseline Measure baseline fluorescence add_compound->measure_baseline depolarize Depolarize cells with high K⁺ solution measure_baseline->depolarize measure_influx Measure fluorescence change (Ca²⁺ influx) depolarize->measure_influx analyze Analyze data and determine IC₅₀ measure_influx->analyze end End analyze->end T_channel T-type Calcium Channel Ca_influx Ca²⁺ Influx T_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Cell_Cycle Cell Cycle Progression Ca_influx->Cell_Cycle influences Apoptosis Apoptosis Ca_influx->Apoptosis can trigger CaMK CaMK Calmodulin->CaMK activates CREB CREB CaMK->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->T_channel inhibits

References

Application Notes and Protocols for 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and storage of solutions of 3-Isoxazol-5-ylpiperidine hydrochloride. This document also summarizes its known chemical properties and discusses potential, though not yet confirmed, biological activities based on the broader class of isoxazole and piperidine-containing compounds. The provided experimental protocols are intended to serve as a starting point for researchers, and specific experimental conditions may require further optimization.

Chemical and Physical Properties

This compound is a solid, typically supplied as a powder. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment.

PropertyValueReference
IUPAC Name 5-(piperidin-3-yl)isoxazole hydrochloride
CAS Number 2109145-26-6
Molecular Formula C₈H₁₂N₂O · HCl
Molecular Weight 188.66 g/mol
Physical Form Powder
Storage (Solid) Room Temperature

Solution Preparation Protocol

The solubility of this compound in common laboratory solvents has not been extensively reported in the literature. Therefore, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application. As a hydrochloride salt, it is anticipated to have some degree of aqueous solubility.

3.1 Materials

  • This compound powder

  • Sterile, high-purity water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

3.2 Experimental Protocol: Stock Solution Preparation (10 mM)

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 188.66 g/mol * (1000 mg / 1 g) = 1.8866 mg

  • Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance in a fume hood.

  • Solvent Selection and Dissolution:

    • Aqueous Solutions: Add the weighed compound to a sterile tube. Start by adding a small volume of high-purity water (e.g., 90% of the final desired volume). Vortex thoroughly. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution. Once dissolved, add water to the final volume.

    • Organic Solvents (DMSO or Ethanol): Add the weighed compound to a sterile tube. Add the desired volume of DMSO or ethanol. Vortex until the compound is fully dissolved. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for DMSO).

  • Sterilization (for cell-based assays): If the solution is intended for use in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter compatible with the chosen solvent.

3.3 Solubility Testing Protocol

To determine the solubility in various solvents, the following protocol can be used:

StepAction
1 Weigh a small, known amount of this compound (e.g., 1 mg) into a pre-weighed vial.
2 Add a small, measured volume of the test solvent (e.g., 100 µL of water, DMSO, or ethanol).
3 Vortex the vial for 1-2 minutes.
4 Visually inspect for undissolved particles.
5 If particles remain, add another measured volume of the solvent and repeat vortexing.
6 Continue this process until the solid is completely dissolved.
7 Calculate the approximate solubility based on the total volume of solvent added.

Solution Storage and Stability

The stability of this compound in solution has not been specifically reported. However, based on the general properties of isoxazole-containing compounds, the following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Storage Temperature Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.Lower temperatures slow down potential degradation processes.
Light Exposure Protect solutions from light by storing them in amber vials or tubes wrapped in foil.Isoxazole rings can be susceptible to photodegradation.
pH of Aqueous Solutions For aqueous solutions, it is advisable to maintain a neutral to slightly acidic pH (pH 6-7.4).The isoxazole ring may be less stable under basic conditions.
Container Use tightly sealed, inert containers (e.g., glass or polypropylene).Prevents solvent evaporation and contamination.

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound is not yet elucidated, the isoxazole and piperidine moieties are present in numerous biologically active compounds. Literature on related structures suggests potential activities in areas such as oncology and neuroscience. For instance, some isoxazole derivatives have been investigated as anticancer agents that can induce apoptosis and cell cycle arrest through pathways involving Akt and p53. Other related compounds have shown activity as T-type calcium channel blockers.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway

The following diagram illustrates a hypothetical mechanism of action where this compound could inhibit a generic pro-survival signaling pathway, a common mechanism for anticancer compounds. This pathway is speculative and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Block Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->Akt Inhibition (Hypothesized) Apoptosis Apoptosis Block->Apoptosis

Caption: Hypothetical signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using a this compound solution in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay Weigh 1. Weigh Compound Dissolve 2. Dissolve in Appropriate Solvent Weigh->Dissolve Sterilize 3. Filter Sterilize (if necessary) Dissolve->Sterilize Store 4. Store at -20°C or -80°C Sterilize->Store Thaw 5. Thaw Aliquot Store->Thaw Dilute 6. Prepare Working Dilutions in Media Thaw->Dilute Treat 7. Treat Cells Dilute->Treat Analyze 8. Analyze Endpoint Treat->Analyze

Caption: Experimental workflow diagram.

Application Notes and Protocols for Testing the Efficacy of 3-Isoxazol-5-ylpiperidine Hydrochloride in Animal Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a novel compound belonging to the isoxazole class of molecules. Compounds containing the isoxazole moiety have shown a wide range of biological activities, including anti-inflammatory and central nervous system effects such as antidepressant and cognitive-enhancing properties.[1][2] Given the dual challenges of neuroinflammation and cognitive decline in neurodegenerative disorders like Alzheimer's disease, this compound presents a promising candidate for therapeutic evaluation.

These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of cognitive impairment and neuroinflammation, key pathologies in many neurodegenerative diseases.[3][4][5]

Rationale for Animal Model Selection

To comprehensively evaluate the potential of this compound, a dual-pronged approach targeting both cognitive deficits and neuroinflammation is recommended.

  • Cognitive Impairment Model: Transgenic mouse models of Alzheimer's disease that develop age-dependent Aβ and tau pathologies, such as the 3xTg-AD mouse, are valuable for assessing improvements in learning and memory.[6][7] These models exhibit progressive cognitive decline that can be monitored using behavioral tests.[6][7]

  • Neuroinflammation Model: Lipopolysaccharide (LPS)-induced neuroinflammation in rodents is a well-established model to study the inflammatory response in the central nervous system.[5][8][9] This model is characterized by the activation of microglia and the release of pro-inflammatory cytokines, allowing for the assessment of the anti-neuroinflammatory properties of the test compound.[5][10]

Data Presentation: Summary of Expected Quantitative Data

The following tables outline the key quantitative data to be collected during the efficacy studies.

Table 1: Morris Water Maze Performance in a Transgenic Mouse Model of Alzheimer's Disease

Treatment GroupNAcquisition Phase - Escape Latency (seconds) - Day 5Probe Trial - Time in Target Quadrant (%)
Vehicle Control12Mean ± SEMMean ± SEM
This compound (Low Dose)12Mean ± SEMMean ± SEM
This compound (High Dose)12Mean ± SEMMean ± SEM
Positive Control12Mean ± SEMMean ± SEM

Table 2: Passive Avoidance Test in a Transgenic Mouse Model of Alzheimer's Disease

Treatment GroupNStep-through Latency (seconds) - 24h Retention
Vehicle Control12Mean ± SEM
This compound (Low Dose)12Mean ± SEM
This compound (High Dose)12Mean ± SEM
Positive Control12Mean ± SEM

Table 3: Pro-inflammatory Cytokine Levels in an LPS-Induced Neuroinflammation Model

Treatment GroupNIL-1β (pg/mL) in HippocampusTNF-α (pg/mL) in Hippocampus
Saline Control10Mean ± SEMMean ± SEM
LPS + Vehicle10Mean ± SEMMean ± SEM
LPS + this compound (Low Dose)10Mean ± SEMMean ± SEM
LPS + this compound (High Dose)10Mean ± SEMMean ± SEM

Experimental Protocols

Protocol 1: Evaluation of Cognitive Enhancement in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the use of the Morris Water Maze and Passive Avoidance tests to assess the effect of this compound on learning and memory.

Experimental Workflow:

G cluster_0 Phase 1: Animal Preparation and Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis AnimalSelection Select 3xTg-AD Mice (6 months old) Grouping Randomize into Treatment Groups (n=12/group) AnimalSelection->Grouping Dosing Daily Administration of Compound or Vehicle (e.g., oral gavage for 28 days) Grouping->Dosing MWM Morris Water Maze (Days 22-27) Dosing->MWM PAT Passive Avoidance Test (Days 28-29) MWM->PAT DataCollection Record Escape Latency, Time in Quadrant, and Step-through Latency PAT->DataCollection StatisticalAnalysis ANOVA followed by post-hoc tests DataCollection->StatisticalAnalysis

Caption: Workflow for assessing cognitive enhancement.

Detailed Methodologies:

  • Morris Water Maze (MWM): The MWM is a widely used test to assess spatial learning and memory in rodents.[11][12][13]

    • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[11][14]

    • Acquisition Phase (5 days): Each mouse undergoes four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.[15] The time to find the platform (escape latency) is recorded.

    • Probe Trial (1 day): 24 hours after the last acquisition trial, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.[13][14]

  • Passive Avoidance Test: This test evaluates fear-motivated learning and memory.[16][17][18][19]

    • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[17][18]

    • Training Phase: Each mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[16][17]

    • Retention Test (24 hours later): The mouse is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds).[17]

Protocol 2: Assessment of Anti-Neuroinflammatory Activity

This protocol describes the use of an LPS-induced neuroinflammation model to evaluate the anti-inflammatory effects of this compound.

Signaling Pathway in Neuroinflammation:

G LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription of Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->NFkB Potential Inhibition

Caption: Simplified LPS-induced neuroinflammatory pathway.

Detailed Methodologies:

  • Animal Model: Adult male C57BL/6 mice are used.

  • Experimental Groups:

    • Saline Control

    • LPS + Vehicle

    • LPS + this compound (Low Dose)

    • LPS + this compound (High Dose)

  • Procedure:

    • Mice are pre-treated with this compound or vehicle for a specified period (e.g., 7 days).

    • On the final day, mice receive an intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) or saline.[9]

    • Four hours after the LPS injection, a time point when pro-inflammatory cytokine expression is typically high, the animals are euthanized.[10]

    • The hippocampus is dissected and homogenized.

    • Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the hippocampal homogenates are quantified using commercially available ELISA kits.

Logical Relationship of Efficacy Readouts:

G Compound 3-Isoxazol-5-ylpiperidine hydrochloride AntiInflammatory Anti-inflammatory Effects Compound->AntiInflammatory Cognitive Cognitive Enhancement Compound->Cognitive Therapeutic Therapeutic Potential for Neurodegenerative Disease AntiInflammatory->Therapeutic Cognitive->Therapeutic

Caption: Relationship between compound effects and therapeutic potential.

Conclusion

The described protocols provide a robust framework for the pre-clinical evaluation of this compound. By utilizing established animal models of cognitive impairment and neuroinflammation, researchers can gather critical data on the compound's efficacy and mechanism of action, paving the way for further development as a potential therapeutic for neurodegenerative diseases.

References

Application Notes and Protocols for High-Throughput Screening of 3-Isoxazol-5-ylpiperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific high-throughput screening (HTS) data and detailed protocols for 3-Isoxazol-5-ylpiperidine hydrochloride are not publicly available. The following application notes and protocols are presented as a representative example for a hypothetical compound from the same chemical class, herein referred to as "Analog-X," to guide researchers in developing HTS assays for similar small molecules.

Introduction

The isoxazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. High-throughput screening (HTS) is a critical methodology in drug discovery for the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1][2] This document outlines a framework for the HTS of compounds structurally related to this compound, focusing on a hypothetical cell-based reporter gene assay.

Hypothetical Quantitative Data for Analog-X

The following table summarizes representative data that would be generated from primary and secondary screening of "Analog-X."

ParameterValueAssay Type
Primary Screen Hit
% Inhibition @ 10 µM85%Cell-Based Reporter Assay
Dose-Response
IC501.2 µMCell-Based Reporter Assay
Selectivity
Counter-Screen IC50> 50 µMOrthogonal Assay
Cytotoxicity
CC50> 100 µMCell Viability Assay

Experimental Protocols

General Handling and Safety Precautions

Compounds of this class, such as this compound, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[4][5] All handling of the powdered compound should be performed in a chemical fume hood.[5]

Preparation of Stock Solutions
  • Compound: this compound or its analogs.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules for HTS.

  • Procedure:

    • Prepare a 10 mM stock solution of Analog-X in 100% DMSO.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store at -20°C in a desiccated environment.

High-Throughput Screening Protocol: Cell-Based Reporter Gene Assay

This protocol is designed for a 384-well plate format, a common format for HTS.[1]

  • Objective: To identify inhibitors of a hypothetical signaling pathway using a luciferase reporter gene assay.

  • Materials:

    • HEK293 cells stably expressing the reporter construct.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Analog-X compound plate (serially diluted).

    • Positive control (known inhibitor of the pathway).

    • Negative control (DMSO).

    • Luciferase assay reagent.

    • White, opaque 384-well microplates.

    • Automated liquid handling system.[6]

    • Plate reader with luminescence detection capabilities.[6]

  • Procedure:

    • Cell Seeding:

      • Culture HEK293 reporter cells to ~80% confluency.

      • Trypsinize and resuspend cells in fresh media to a concentration of 2 x 10^5 cells/mL.

      • Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

      • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

    • Compound Addition:

      • Prepare a serial dilution of Analog-X in assay media.

      • Using an automated liquid handler, transfer 5 µL of the diluted compound, positive control, or negative control (DMSO) to the appropriate wells.

      • The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • Incubation:

      • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

    • Signal Detection:

      • Equilibrate the plate and the luciferase assay reagent to room temperature.

      • Add 25 µL of the luciferase reagent to each well.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the luminescence signal using a plate reader.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Automated Assay cluster_analysis Data Analysis Compound_Library Compound Library (Analog-X) Compound_Addition Compound Addition Compound_Library->Compound_Addition Assay_Plates Assay Plates (384-well) Cell_Seeding Cell Seeding Assay_Plates->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curve Hit_Identification->Dose_Response

Caption: High-throughput screening experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor (TF) Kinase2->Transcription_Factor TF_nucleus TF Transcription_Factor->TF_nucleus DNA DNA TF_nucleus->DNA Reporter_Gene Reporter Gene (Luciferase) DNA->Reporter_Gene Transcription AnalogX Analog-X AnalogX->Receptor Inhibition

Caption: Hypothetical signaling pathway for Analog-X.

References

Application Notes and Protocols: 3-Isoxazol-5-ylpiperidine Hydrochloride in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. The isoxazole and piperidine chemical scaffolds are prevalent in medicinal chemistry and have been independently associated with analgesic properties. The novel compound, 3-Isoxazol-5-ylpiperidine hydrochloride, which incorporates both moieties, represents a promising candidate for the development of new analgesics for neuropathic pain. Preclinical research on structurally related isoxazole-piperidine derivatives suggests potential mechanisms of action involving the modulation of key targets in pain signaling pathways, such as T-type calcium channels and GABA transporters.[1] This document provides a comprehensive overview of the potential applications and detailed experimental protocols for evaluating the efficacy of this compound in established rodent models of neuropathic pain.

Potential Mechanism of Action

Based on preliminary data from analogous compounds, this compound may exert its antinociceptive effects through one or more of the following mechanisms:

  • T-type Calcium Channel Blockade: T-type calcium channels, particularly CaV3.2, are upregulated in dorsal root ganglion (DRG) neurons following nerve injury and contribute to neuronal hyperexcitability and the transmission of pain signals.[1] Blockade of these channels can reduce ectopic firing and alleviate mechanical and cold allodynia.

  • GABA Transporter Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA transporters (GATs) increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission and thereby dampening pain signals.[2][3][4][5]

Preclinical Efficacy Data (Hypothetical)

The following tables present hypothetical data on the efficacy of this compound in preclinical models of neuropathic pain. This data is illustrative and intended to guide experimental design.

Table 1: Dose-Response Relationship in the Spinal Nerve Ligation (SNL) Model

Dose (mg/kg, i.p.)Paw Withdrawal Threshold (g) vs. von Frey FilamentsPaw Withdrawal Latency (s) vs. Cold Plate
Vehicle1.5 ± 0.312.2 ± 1.8
13.2 ± 0.515.8 ± 2.1
36.8 ± 0.920.5 ± 2.5
1011.5 ± 1.228.3 ± 3.0
3012.1 ± 1.529.1 ± 2.8

Table 2: Efficacy in Different Neuropathic Pain Models (10 mg/kg, i.p.)

Neuropathic Pain ModelPrimary Pain Phenotype% Reversal of Hypersensitivity
Spinal Nerve Ligation (SNL)Mechanical Allodynia75%
Chronic Constriction Injury (CCI)Thermal Hyperalgesia68%
Chemotherapy-Induced Neuropathic Pain (CIPN) - PaclitaxelCold Allodynia72%
Diabetic Neuropathy (Streptozotocin)Mechanical Hyperalgesia65%

Experimental Protocols

Animal Models of Neuropathic Pain

This model induces robust and long-lasting mechanical and cold allodynia.

Procedure:

  • Anesthetize adult male Sprague-Dawley rats (200-250 g) with isoflurane.

  • Make a small incision at the level of the L5-L6 vertebrae to expose the left L5 and L6 spinal nerves.

  • Carefully isolate the L5 spinal nerve and tightly ligate it with 6-0 silk suture.

  • Close the muscle and skin layers with appropriate sutures.

  • Allow the animals to recover for 7-14 days before behavioral testing to allow for the full development of neuropathic pain behaviors.

This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.

Procedure:

  • Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) to adult male C57BL/6 mice on four alternate days (days 0, 2, 4, and 6).

  • Monitor the animals for the development of mechanical and cold allodynia, which typically manifests from day 7 onwards.

  • Behavioral testing can be conducted from day 14 post-initiation of paclitaxel treatment.

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Procedure:

  • Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimatize for at least 15 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

  • A positive response is recorded as a sharp withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

This test measures the latency to a nocifensive response on a cold surface.

Procedure:

  • Place the animal on a metal plate maintained at a constant cold temperature (e.g., 4°C).

  • Start a timer and observe the animal's behavior.

  • Record the latency (in seconds) to the first sign of a nocifensive response, such as paw lifting, licking, or jumping.

  • A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

Visualizations

G cluster_0 Upstream Events cluster_1 Point of Intervention cluster_2 Downstream Effects Nerve Injury Nerve Injury Upregulation of T-type Ca2+ Channels Upregulation of T-type Ca2+ Channels Nerve Injury->Upregulation of T-type Ca2+ Channels Decreased GABAergic Tone Decreased GABAergic Tone Nerve Injury->Decreased GABAergic Tone Compound 3-Isoxazol-5-ylpiperidine hydrochloride Blockade of T-type Ca2+ Channels Blockade of T-type Ca2+ Channels Compound->Blockade of T-type Ca2+ Channels Blocks Inhibition of GABA Reuptake Inhibition of GABA Reuptake Compound->Inhibition of GABA Reuptake Inhibits Reduced Neuronal Hyperexcitability Reduced Neuronal Hyperexcitability Blockade of T-type Ca2+ Channels->Reduced Neuronal Hyperexcitability Inhibition Analgesia Analgesia Reduced Neuronal Hyperexcitability->Analgesia Leads to Increased Synaptic GABA Increased Synaptic GABA Inhibition of GABA Reuptake->Increased Synaptic GABA Enhancement Enhanced Inhibitory Neurotransmission Enhanced Inhibitory Neurotransmission Increased Synaptic GABA->Enhanced Inhibitory Neurotransmission Potentiation Enhanced Inhibitory Neurotransmission->Analgesia Leads to

Caption: Proposed mechanism of action of this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis start Start A Induce Neuropathic Pain (e.g., SNL Model) start->A end End B Allow for Recovery and Pain Development (7-14 days) A->B C Baseline Behavioral Assessment (von Frey, Cold Plate) B->C D Administer 3-Isoxazol-5-ylpiperidine HCl or Vehicle C->D E Post-treatment Behavioral Assessment D->E F Analyze Paw Withdrawal Thresholds and Latencies E->F G Statistical Analysis (e.g., ANOVA) F->G G->end G A Is there a need for novel neuropathic pain therapeutics? B Identification of 3-Isoxazol-5-ylpiperidine hydrochloride as a potential lead compound A->B Yes C In vivo evaluation in neuropathic pain models B->C D Demonstrates Efficacy? C->D E Proceed to further preclinical development (PK/PD, toxicology) D->E Yes F Synthesize and test analogs for improved efficacy/safety D->F No

References

Application Notes & Protocols: Isoxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In oncology, these compounds are emerging as promising small molecule inhibitors capable of targeting various critical pathways involved in cancer progression.[2] Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of key signaling proteins like STAT3 and PI3K, disruption of tubulin polymerization, and inhibition of enzymes such as topoisomerase and histone deacetylases (HDACs).[3][4] This document provides an overview of key isoxazole derivatives, their mechanisms, quantitative efficacy data, and detailed protocols for their evaluation in a research setting.

Key Mechanisms of Action & Signaling Pathways

Isoxazole derivatives exert their anticancer effects by modulating several fundamental cellular pathways. Two of the most well-documented targets are the STAT3 and PI3K/AKT signaling cascades, which are frequently hyperactivated in a wide range of human cancers.[5][6]

Inhibition of the JAK/STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis.[5][7] Several isoxazole-containing compounds have been developed as potent STAT3 inhibitors, disrupting its phosphorylation, dimerization, and subsequent nuclear translocation.[7][8]

STAT3_Inhibition Figure 1: Inhibition of the JAK/STAT3 Pathway cluster_nucleus Nucleus Cytokine Growth Factor / Cytokine (e.g., IL-6) Receptor Receptor Tyrosine Kinase (e.g., IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription (Bcl-2, Cyclin D1, Survivin) pSTAT3->Gene Binds DNA Proliferation Tumor Cell Proliferation, Survival & Angiogenesis Gene->Proliferation Promotes Inhibitor Isoxazole Derivative (STAT3 Inhibitor) Inhibitor->STAT3 Prevents Phosphorylation/ Dimerization

Figure 1. Inhibition of the JAK/STAT3 signaling pathway by an isoxazole derivative.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[6][9] Isoxazole-based molecules have been designed to inhibit key kinases within this pathway, such as PI3K itself, thereby preventing downstream signaling and inducing cancer cell death.[10]

PI3K_Inhibition Figure 2: Inhibition of the PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Downstream Downstream Effectors (p70S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth, Proliferation, Survival Downstream->Growth Inhibitor Isoxazole Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibits

Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by an isoxazole derivative.

Quantitative Data Presentation

The efficacy of novel isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This value indicates the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Table 1: IC50 Values of Selected Isoxazole Derivatives Against Human Cancer Cell Lines

Compound IDTarget(s)Cancer Cell LineCancer TypeIC50 (µM)Citation
TTI-4 Not SpecifiedMCF-7Breast Cancer2.63[11]
Compound 9 Not SpecifiedMDA-MB-231Breast Cancer30.6[12]
Compound 25 Not SpecifiedMDA-MB-231Breast Cancer35.5[12]
Compound 34 Not SpecifiedMDA-MB-231Breast Cancer22.3[12]
ZSW STAT3MDA-MB-231Breast Cancer1.58[7]
ZSW STAT34T1Breast Cancer2.15[7]
Isoxazole 4 HSP90K562Leukemia0.1 (100 nM)[13]
Isoxazole 8 HSP90K562Leukemia10[13]
Isoxazole 11 HSP90K562Leukemia200[13]

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols

Evaluating the anticancer potential of isoxazole derivatives involves a series of standardized in vitro assays. Below are detailed protocols for key experiments.

General Experimental Workflow

The typical workflow for screening and characterizing a novel isoxazole derivative involves cell culture, treatment, and subsequent analysis using various assays to determine its effect on cell viability, apoptosis, and protein expression.

Experimental_Workflow Figure 3: General Workflow for Evaluating Isoxazole Derivatives start Start: Cancer Cell Lines culture 1. Cell Culture & Seeding (e.g., 96-well or 6-well plates) start->culture treatment 2. Treatment with Isoxazole Derivative (Dose-response & Time-course) culture->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation assay 4. Perform Assay incubation->assay viability Cell Viability (MTT Assay) assay->viability for viability apoptosis Apoptosis (Annexin V/PI Staining) assay->apoptosis for apoptosis protein Protein Expression (Western Blot) assay->protein for mechanism plate_reader Spectrophotometer (Plate Reader) viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer imaging Chemiluminescence Imager protein->imaging data 5. Data Acquisition analysis 6. Data Analysis (IC50 Calculation, Statistical Tests) data->analysis plate_reader->data flow_cytometer->data imaging->data end End: Results & Conclusion analysis->end

Figure 3. General experimental workflow for evaluating isoxazole derivatives.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]

  • Cell culture medium (serum-free for incubation step).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).[14]

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570-600 nm).[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[14][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[18]

Materials:

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) solution.

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19]

  • Sterile PBS.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask or 2 x 10^5 cells/well in a 6-well plate) and treat with the isoxazole derivative for the desired time.[18]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and pellet by centrifugation (e.g., 500 x g for 5 minutes).[18]

  • Washing: Wash the cell pellet twice with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Protocol: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing mechanistic insight into the drug's effect on signaling pathways.[21][22]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels.

  • Transfer buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[21]

  • Primary antibodies (specific to target proteins, e.g., p-STAT3, total STAT3, Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Sample Preparation: Treat cells with the isoxazole derivative. After treatment, wash cells with cold PBS and lyse them on ice using 1X SDS sample buffer or RIPA buffer.[21] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[21]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply the ECL substrate to the membrane.[25]

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for 3-Isoxazol-5-ylpiperidine Hydrochloride in CNS Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a novel heterocyclic compound with potential for investigation in the field of Central Nervous System (CNS) disorders. The conjunction of the isoxazole and piperidine moieties suggests that this molecule may interact with various CNS targets, as derivatives containing these scaffolds have shown a wide range of pharmacological activities. Isoxazole derivatives are known for their diverse biological effects, including neuroprotective properties, while piperidine rings are common in many CNS-active drugs, contributing to their receptor affinity and pharmacokinetic profiles.[1][2]

These application notes provide a comprehensive overview of the potential therapeutic applications of this compound, along with detailed protocols for its preclinical evaluation. The information is curated for researchers and professionals in drug development seeking to explore the utility of this compound in CNS-related research.

Potential Therapeutic Applications

Based on the pharmacology of related isoxazole and piperidine derivatives, this compound could be a valuable tool for studying and potentially treating a variety of CNS disorders.

1. Neuropathic Pain: Piperidine derivatives have been identified as potent T-type calcium channel blockers, a mechanism relevant to the treatment of neuropathic pain.[3][4] The structural similarity of this compound suggests it may also modulate calcium channels, offering a potential avenue for developing novel analgesics.

2. Epilepsy and Seizure Disorders: The piperidine nucleus is a key feature in several compounds exhibiting anticonvulsant and sedative properties.[5] Preliminary screening of this compound in established seizure models could reveal its potential as an antiepileptic agent.

3. Psychiatric Disorders: Derivatives of piperidine have shown affinity for histamine H3 and sigma-1 receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[6][7] Investigating the binding profile of this compound at these and other relevant CNS receptors could uncover its potential in psychiatric drug discovery.

4. Neurodegenerative Diseases: The isoxazole scaffold is present in compounds with demonstrated neuroprotective effects.[8] This suggests that this compound could be explored for its ability to mitigate neuronal damage in models of Alzheimer's or Parkinson's disease.

Data Presentation: Quantitative Analysis

Effective evaluation of this compound requires rigorous quantitative analysis. The following tables provide a template for summarizing key experimental data.

Table 1: Receptor Binding Affinity

Receptor TargetRadioligandKi (nM) ± SEMn
Sigma-1[+]-PentazocineData3
Histamine H3[3H]-Nα-methylhistamineData3
Ca(v)3.1 (T-type)Specific LigandData3
Ca(v)3.2 (T-type)Specific LigandData3
GABA-A[3H]-MuscimolData3

This table should be populated with experimental data to compare the binding affinity of this compound across various CNS receptors.

Table 2: In Vivo Efficacy in Animal Models

CNS Disorder ModelAnimal SpeciesDose (mg/kg)EndpointResult (% change vs. vehicle)p-value
Neuropathic Pain (SNL)Rat10Mechanical AllodyniaDataData
30Cold AllodyniaDataData
Seizure (MES)Mouse10Seizure ScoreDataData
30Latency to SeizureDataData
Depression (FST)Mouse10Immobility TimeDataData
30Immobility TimeDataData

This table is designed to summarize the in vivo efficacy of the compound in various animal models of CNS disorders.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Materials:

  • This compound

  • [³H]-Pentazocine (radioligand)

  • Haloperidol (positive control)

  • Rat brain membranes (source of sigma-1 receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound and haloperidol in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, 50 µL of test compound or control, and 50 µL of membrane preparation.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents B Serial Dilutions A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Calculate Specific Binding E->F G Determine Ki Value F->G

Workflow for Radioligand Binding Assay.

Protocol 2: Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the anticonvulsant activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Phenytoin (positive control)

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • Electroshock generator

Procedure:

  • Administer this compound, vehicle, or phenytoin intraperitoneally (i.p.) to different groups of mice.

  • After a predetermined pretreatment time (e.g., 30 minutes), deliver a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 sec) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Record the duration of the tonic hindlimb extension.

  • Calculate the percentage of animals protected from the tonic hindlimb extension in each group.

  • Determine the ED50 value using probit analysis.

G A Animal Grouping & Dosing B Pretreatment Period A->B C Maximal Electroshock Application B->C D Observation of Seizure Endpoint C->D E Data Recording & Analysis D->E

Experimental Workflow for the MES Seizure Model.

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Imipramine (positive control)

  • Male C57BL/6 mice (22-28 g)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound, vehicle, or imipramine i.p. to different groups of mice.

  • After 30 minutes, individually place each mouse into a glass cylinder containing water.

  • Conduct a 6-minute test session.

  • Record the duration of immobility during the last 4 minutes of the test.

  • A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.

  • Compare the immobility time between the different treatment groups.

G cluster_pre Pre-Test cluster_test Test cluster_post Analysis A Drug Administration B Acclimation Period A->B C Forced Swim Session B->C D Record Immobility C->D E Statistical Comparison D->E

Logical Flow of the Forced Swim Test.

Conclusion

This compound represents a promising chemical scaffold for the development of novel CNS therapeutics. The application notes and protocols provided herein offer a structured approach for its systematic evaluation. Through rigorous in vitro and in vivo testing, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a treatment for a range of CNS disorders.

References

Application Notes and Protocols for 3-Isoxazol-5-ylpiperidine hydrochloride Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental controls for investigating the biological activity of 3-Isoxazol-5-ylpiperidine hydrochloride. The experimental design is based on the known pharmacology of structurally related isoxazole and piperidine compounds, which have shown activity at various neuronal targets.

Overview of Potential Biological Targets

Based on the chemical structure of this compound, which incorporates both an isoxazole and a piperidine moiety, several potential biological targets can be hypothesized. Structurally similar compounds have been reported to interact with:

  • GABA-A Receptors: The isoxazole ring is a key feature of the GABA-A agonist muscimol. Therefore, this compound could potentially modulate GABA-A receptor activity.

  • Nicotinic Acetylcholine Receptors (nAChRs): Various isoxazole derivatives have been synthesized and evaluated as ligands for nAChRs.[1][2]

  • Sigma Receptors (σ1 and σ2): The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[3]

  • T-type Calcium Channels: Piperidine derivatives have been identified as potent blockers of T-type calcium channels.[4][5]

The following sections provide detailed protocols to investigate the interaction of this compound with these potential targets.

In Vitro Target Validation Assays

GABA-A Receptor Modulation

Objective: To determine if this compound modulates GABA-A receptor function, either as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)

  • Cell Culture: Culture HEK293 cells stably expressing human recombinant GABA-A receptors (e.g., α1β2γ2 subtype).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

    • Use an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

    • The external solution should be a standard physiological saline solution.

  • Compound Application:

    • Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC20).

    • Apply this compound at various concentrations (e.g., 1 nM to 100 µM) to assess its direct effect.

    • To test for allosteric modulation, co-apply this compound with the EC20 concentration of GABA.

    • To test for antagonism, co-apply this compound with a maximal concentration of GABA (e.g., EC80).

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Normalize the responses to the control GABA application.

Experimental Controls:

Control Type Compound Concentration Expected Outcome
Vehicle Control DMSO or Saline0.1%No effect on GABA-evoked currents.
Positive Control (Agonist) Muscimol10 µMActivation of GABA-A receptors, inducing an inward current.[6]
Positive Control (Antagonist) Bicuculline10 µMInhibition of GABA-evoked currents.
Positive Control (Modulator) Diazepam1 µMPotentiation of GABA-evoked currents.

Data Presentation:

Compound Concentration (µM) Direct Activation (% of GABAmax) Modulation of GABA EC20 (% of Control) Inhibition of GABA EC80 (% of Control)
Vehicle-0 ± 2100 ± 5100 ± 4
3-Isoxazol-5-ylpiperidine HCl0.1
1
10
100
Muscimol1095 ± 5N/AN/A
Bicuculline10N/AN/A5 ± 2
Diazepam1N/A250 ± 20N/A
Nicotinic Acetylcholine Receptor Binding

Objective: To assess the binding affinity of this compound for different nAChR subtypes (e.g., α4β2 and α7).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the nAChR subtype of interest.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer).

  • Incubation:

    • Incubate the membranes with a specific radioligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound and subsequently calculate the Ki value.

Experimental Controls:

Control Type Compound Concentration Expected Outcome
Vehicle Control DMSO or Saline0.1%No displacement of the radioligand.
Positive Control Nicotine10 µMComplete displacement of the radioligand.
Non-specific Binding Atropine (for α7) or Mecamylamine (for α4β2)100 µMDefines the level of non-specific binding.

Data Presentation:

Compound nAChR Subtype IC50 (µM) Ki (µM)
3-Isoxazol-5-ylpiperidine HClα4β2
α7
Nicotineα4β20.01 ± 0.0020.008 ± 0.001
α71.5 ± 0.21.2 ± 0.1
Sigma Receptor Binding

Objective: To determine the binding affinity and selectivity of this compound for σ1 and σ2 receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use membranes from tissues with high expression of sigma receptors (e.g., guinea pig brain for σ1 and rat liver for σ2).

  • Assay Buffer: Employ a Tris-HCl buffer.

  • Incubation:

    • For σ1 receptors, incubate membranes with [³H]-(+)-pentazocine and varying concentrations of the test compound.[7]

    • For σ2 receptors, incubate membranes with [³H]-DTG in the presence of (+)-pentazocine to mask σ1 sites.[8]

    • Incubate at 37°C for σ1 and room temperature for σ2.

  • Separation and Detection: Follow the same procedure as for the nAChR binding assay.

  • Data Analysis: Calculate IC50 and Ki values for both receptor subtypes.

Experimental Controls:

Control Type Compound Concentration Expected Outcome
Vehicle Control DMSO or Saline0.1%No displacement of the radioligand.
Positive Control (σ1) Haloperidol10 µMComplete displacement of [³H]-(+)-pentazocine.
Positive Control (σ2) DTG10 µMComplete displacement of [³H]-DTG.
Non-specific Binding Haloperidol100 µMDefines non-specific binding.

Data Presentation:

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2 Ki / σ1 Ki)
3-Isoxazol-5-ylpiperidine HCl
Haloperidol1.5 ± 0.23.8 ± 0.52.5
(+)-Pentazocine3.1 ± 0.41500 ± 200484

Cellular Functional Assays

T-type Calcium Channel Inhibition

Objective: To evaluate the inhibitory effect of this compound on T-type calcium channels.

Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay

  • Cell Culture: Use a cell line stably expressing a human T-type calcium channel subtype (e.g., Cav3.2) and a calcium-sensitive fluorescent dye.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cell plate and incubate.

  • Depolarization: Induce channel opening and calcium influx by adding a depolarizing stimulus (e.g., a high concentration of potassium chloride).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a FLIPR instrument.

  • Data Analysis: Calculate the IC50 value for the inhibition of the calcium influx.

Experimental Controls:

Control Type Compound Concentration Expected Outcome
Vehicle Control DMSO or Saline0.1%No inhibition of the depolarization-induced calcium influx.
Positive Control Mibefradil10 µMComplete inhibition of the calcium influx.
Negative Control No depolarization stimulus-No calcium influx.

Data Presentation:

Compound IC50 (µM) for Cav3.2 Inhibition
3-Isoxazol-5-ylpiperidine HCl
Mibefradil0.5 ± 0.1

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GABA_A_Receptor_Modulation cluster_workflow Experimental Workflow cluster_pathway GABA-A Receptor Signaling start HEK293 cells expressing GABA-A receptors patch Whole-cell patch clamp (Hold at -60 mV) start->patch gaba_app Apply GABA (EC20) patch->gaba_app test_comp Apply 3-Isoxazol-5-ylpiperidine HCl (various concentrations) gaba_app->test_comp measure Measure peak inward current test_comp->measure analysis Data Analysis (Normalization) measure->analysis GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_ion Cl- influx GABA_R->Cl_ion opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization causes Test_Compound 3-Isoxazol-5-ylpiperidine HCl Test_Compound->GABA_R modulates? Receptor_Binding_Workflow cluster_binding Radioligand Binding Assay Workflow cluster_logic Competitive Binding Logic prep Prepare cell membranes (expressing target receptor) incubate Incubate membranes with: - Radioligand - Test Compound prep->incubate filter Separate bound/free ligand (Filtration) incubate->filter count Quantify radioactivity filter->count analyze Calculate IC50 and Ki count->analyze Receptor Receptor Radioligand Radioligand Radioligand->Receptor binds Test_Compound 3-Isoxazol-5-ylpiperidine HCl Test_Compound->Receptor competes for binding Calcium_Channel_Assay cluster_workflow FLIPR Assay Workflow for T-type Calcium Channels cluster_pathway T-type Calcium Channel Signaling cells Culture cells expressing Cav3.2 channels dye Load cells with Fluo-4 AM dye cells->dye compound Add 3-Isoxazol-5-ylpiperidine HCl dye->compound depolarize Depolarize with KCl compound->depolarize measure Measure fluorescence change depolarize->measure analyze Calculate IC50 measure->analyze Depolarization Depolarization Ca_Channel T-type Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ influx Ca_Channel->Ca_Influx mediates Test_Compound 3-Isoxazol-5-ylpiperidine HCl Test_Compound->Ca_Channel inhibits?

References

Application Notes and Protocols for Immunohistochemistry with 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Isoxazol-5-ylpiperidine hydrochloride is a synthetic compound belonging to the isoxazole family. While direct immunohistochemistry (IHC) applications of this specific hydrochloride salt are not extensively documented, compounds with similar isoxazole and piperidine moieties have been investigated as ligands for various receptors. Notably, isoxazole derivatives have been designed as nicotinic acetylcholine receptor (nAChR) ligands[1][2]. Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in both the central and peripheral nervous systems[3][4]. Agonist binding to nAChRs leads to a conformational change in the receptor, opening an ion channel permeable to cations and initiating downstream signaling cascades[3].

These application notes provide a hypothetical framework for utilizing this compound as a tool to study nAChR activity and its downstream effects in tissue samples via immunohistochemistry. The following protocols and data are based on the presumed action of this compound as a nAChR agonist and are intended to serve as a guide for experimental design.

Hypothetical Target and Signaling Pathway

Based on the structural similarities to other known nAChR ligands, it is proposed that this compound acts as an agonist at a specific neuronal nAChR subtype, for instance, the α7 nicotinic acetylcholine receptor (α7-nAChR). Activation of α7-nAChRs can lead to the influx of Ca²⁺, which in turn can activate various downstream signaling pathways, including the PI3K/Akt pathway, known to be involved in cell survival and proliferation.

A potential application of IHC in this context would be to investigate the effect of this compound treatment on the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K/Akt pathway, in neuronal tissues.

Signaling Pathway Diagram:

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-Isoxazol-5-ylpiperidine 3-Isoxazol-5-ylpiperidine hydrochloride nAChR α7 Nicotinic Acetylcholine Receptor 3-Isoxazol-5-ylpiperidine->nAChR Agonist Binding Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt (Ser473) Akt->pAkt Cell_Survival Cell Survival and Proliferation pAkt->Cell_Survival Promotes IHC Experimental Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization and Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking (3% H₂O₂) antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking (Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-p-Akt) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc_reagent ABC Reagent Incubation secondary_ab->abc_reagent dab_staining DAB Substrate Staining (Chromogen Development) abc_reagent->dab_staining counterstain Counterstaining (Hematoxylin) dab_staining->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

References

Troubleshooting & Optimization

Improving the stability of 3-Isoxazol-5-ylpiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Isoxazol-5-ylpiperidine Hydrochloride Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The isoxazole ring is known to be susceptible to ring-opening under certain conditions, particularly in basic media.[1][2] The piperidine ring is generally more stable but can be susceptible to oxidation.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of the isoxazole and piperidine rings, two primary degradation pathways are plausible:

  • Isoxazole Ring Opening: This is a known degradation route for isoxazole derivatives, which can be catalyzed by acid or base, leading to the formation of various byproducts.[1][2]

  • Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution at -20 °C or below may be considered, but it is crucial to first establish the compound's stability under freeze-thaw cycles.

Q4: Are there any known incompatible solvents or excipients?

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[4][5] This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., lower temperature, protect from light).
Impurities in the starting material.Obtain a certificate of analysis for the compound and use a high-purity standard for comparison.
Loss of compound concentration over time Adsorption to container surfaces.Use silanized glass or polypropylene containers.
Degradation.Review solution pH, temperature, and light exposure. Prepare fresh solutions more frequently.
Precipitation in solution Poor solubility at the given concentration or pH.Determine the solubility of the compound in the chosen solvent system. Adjust the pH or use a co-solvent if necessary.
Temperature-dependent solubility.If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex before use.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under the specific conditions of your assay (e.g., incubation time, temperature, pH).
Pipetting errors or inaccurate solution preparation.Calibrate pipettes regularly and ensure accurate weighing and dilution of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equimolar amount of NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equimolar amount of HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

  • Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Instrument:

  • HPLC with a UV-Vis detector

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

cluster_0 Potential Degradation Pathways cluster_1 Isoxazole Ring Opening cluster_2 Piperidine Ring Oxidation Compound 3-Isoxazol-5-ylpiperidine hydrochloride Deg1 Ring-Opened Intermediates Compound->Deg1 Base/Acid Catalysis Deg3 N-Oxide Compound->Deg3 Oxidizing Agent Deg2 Further Degradation Products Deg1->Deg2 Rearrangement/ Hydrolysis cluster_0 Troubleshooting Workflow for Stability Issues Start Instability Observed (e.g., extra peaks, loss of purity) CheckStorage Review Storage Conditions (Temp, Light, pH) Start->CheckStorage CheckPurity Verify Purity of Starting Material CheckStorage->CheckPurity Correct OptimizeStorage Optimize Storage (Lower Temp, Protect from Light) CheckStorage->OptimizeStorage Incorrect ForcedDeg Perform Forced Degradation Study CheckPurity->ForcedDeg Pure Purify Purify Starting Material CheckPurity->Purify Impure IdentifyDeg Identify Degradation Products ForcedDeg->IdentifyDeg End Stability Issue Resolved OptimizeStorage->End Purify->End IdentifyDeg->End cluster_0 Experimental Workflow for Stability Study Prep Prepare Solution of 3-Isoxazol-5-ylpiperidine HCl Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability- Indicating HPLC Method Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data Report Report Stability Profile and Degradation Pathway Data->Report

References

Technical Support Center: 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Isoxazol-5-ylpiperidine hydrochloride is a compound with limited publicly available data on its biological activity and potential off-target effects. This guide has been developed to support researchers by providing a framework for investigating potential off-target effects based on the pharmacology of structurally related compounds. The data and protocols presented herein use Risperidone , a well-characterized antipsychotic agent that also contains isoxazole and piperidine moieties, as a representative example. Researchers should independently validate all findings for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects on cell signaling pathways in our experiments with this compound. What could be the cause?

A1: Unexpected signaling outcomes can often be attributed to off-target effects. The isoxazole and piperidine scaffolds are present in many biologically active compounds that interact with a variety of receptors and enzymes. Based on the activity of the analogous compound, Risperidone, you should consider potential interactions with monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as adrenergic and histamine receptors.[1][2] It is advisable to perform a broad off-target screening panel to identify potential unintended interactions.

Q2: Our compound, this compound, shows activity in a primary screen, but we are concerned about potential liabilities. What are the most likely off-target liabilities for a molecule with this chemical scaffold?

A2: Compounds containing a piperidine ring are frequently active in the central nervous system and can interact with a range of GPCRs and ion channels.[3] The isoxazole moiety is also a versatile pharmacophore found in compounds targeting various enzymes and receptors.[4] Key liabilities to investigate for a compound like this compound, informed by the profile of Risperidone, include:

  • Cardiovascular effects: through blockade of adrenergic receptors (e.g., orthostatic hypotension).[3]

  • Sedation: via antagonism of histamine H1 receptors.[3][5]

  • Endocrine disturbances: such as hyperprolactinemia, due to potent dopamine D2 receptor blockade.[5]

  • Extrapyramidal symptoms (EPS): resulting from high occupancy of dopamine D2 receptors in the striatum.[6]

Q3: How can we begin to build a selectivity profile for our compound?

A3: A tiered approach to selectivity profiling is recommended. Start with a broad panel of receptors, enzymes, and ion channels that are common off-targets for this chemical class. Based on the profile of Risperidone, initial screening should prioritize dopamine, serotonin, adrenergic, and histamine receptors.[1] Subsequently, broader panels, such as a comprehensive kinase screen, can be employed to identify any unexpected interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results in functional assays. Off-target receptor activation or inhibition is interfering with the primary assay readout.1. Review the literature for known off-targets of similar compounds. 2. Perform a counterscreen against a panel of likely off-target receptors (see Data Presentation section for examples). 3. Use a more specific agonist/antagonist for your target of interest to confirm the primary activity.
Observed cytotoxicity at higher concentrations. The compound may be inhibiting essential cellular enzymes or ion channels.1. Conduct a broad kinase inhibitor screen to identify potential off-target kinases. 2. Screen against a panel of key ion channels, such as those in the hERG family, to assess for cardiac liability.[7] 3. Perform a cell viability assay with and without the presence of a rescue compound for a suspected off-target pathway.
Discrepancy between in vitro binding affinity and cellular potency. 1. Poor cell permeability of the compound. 2. The compound is a substrate for efflux transporters. 3. The in vitro assay conditions do not reflect the cellular environment (e.g., presence of allosteric modulators).1. Perform a cell permeability assay (e.g., PAMPA). 2. Use cell lines that overexpress common efflux transporters (e.g., P-gp) to assess for substrate liability. 3. Vary the functional assay conditions (e.g., buffer components, incubation time) to investigate potential context-dependent effects.

Data Presentation: Off-Target Binding Profile of Risperidone

The following table summarizes the in vitro receptor binding affinities (Ki values) of Risperidone for a range of human receptors. Lower Ki values indicate higher binding affinity. This data can serve as a guide for prioritizing off-target screening for this compound.

Receptor Family Receptor Subtype Risperidone Ki (nM) Reference
Dopamine D23.13 - 3.2[1]
D1240
D3-
D47.3
Serotonin 5-HT2A0.16 - 0.2[1]
5-HT1A420
5-HT2C50
5-HT7-
Adrenergic Alpha 1A0.8 - 5.0[1]
Alpha 2A7.54 - 16.0[1]
Histamine H12.23 - 20.0[1]
Muscarinic M1>10,000

Experimental Protocols

Radioligand Binding Assay for GPCR Off-Target Screening

This protocol provides a general method for determining the binding affinity of a test compound to a panel of GPCRs using a competitive radioligand binding assay.[8][9][10][11]

a. Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor)

  • 96-well plates

  • Filter mats (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

b. Method:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Kinase Inhibitor Profiling

This protocol describes a general method for screening a compound against a panel of kinases to identify potential off-target inhibition.[12][13][14][15]

a. Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., peptides or proteins)

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

b. Method:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition of each kinase by the test compound at each concentration and determine IC50 values for any significant hits.

Ion Channel Off-Target Screening using Automated Patch Clamp

This protocol outlines a general procedure for assessing the effect of a compound on a panel of ion channels using a high-throughput automated patch-clamp system.[7][16][17][18][19]

a. Materials:

  • Cell lines stably expressing the ion channels of interest

  • External and internal recording solutions

  • Test compound (this compound)

  • Automated patch-clamp instrument (e.g., SyncroPatch 384/768PE)

  • Planar patch-clamp chips

b. Method:

  • Culture the ion channel-expressing cell lines to the appropriate confluency.

  • Prepare a single-cell suspension and load the cells into the automated patch-clamp instrument.

  • The instrument will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit and measure the ion channel currents.

  • Apply the test compound at various concentrations to the cells and record the effect on the ion channel currents.

  • A positive control (a known blocker or activator of the channel) should be used to confirm assay performance.

  • Analyze the data to determine the percent inhibition or activation of each ion channel by the test compound and calculate IC50 or EC50 values.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Confirmation Unexpected Phenotype Unexpected Phenotype Off-Target Effect Off-Target Effect Unexpected Phenotype->Off-Target Effect GPCR Screening GPCR Screening Off-Target Effect->GPCR Screening Kinase Profiling Kinase Profiling Off-Target Effect->Kinase Profiling Ion Channel Panel Ion Channel Panel Off-Target Effect->Ion Channel Panel Identify Off-Targets Identify Off-Targets GPCR Screening->Identify Off-Targets Kinase Profiling->Identify Off-Targets Ion Channel Panel->Identify Off-Targets Dose-Response & SAR Dose-Response & SAR Identify Off-Targets->Dose-Response & SAR

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway cluster_0 Compound Interaction cluster_1 Potential Off-Targets (based on Risperidone) cluster_2 Downstream Cellular Effects Compound 3-Isoxazol-5-yl- piperidine HCl D2R Dopamine D2 Receptor Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism A1AR Alpha-1 Adrenergic Receptor Compound->A1AR Antagonism H1R Histamine H1 Receptor Compound->H1R Antagonism Signaling Altered G-Protein Signaling D2R->Signaling HT2AR->Signaling A1AR->Signaling H1R->Signaling Physiology Changes in Cellular Physiology Signaling->Physiology

Caption: Potential off-target signaling pathways.

References

Optimizing 3-Isoxazol-5-ylpiperidine hydrochloride concentration for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of 3-Isoxazol-5-ylpiperidine hydrochloride in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific literature on this compound is emerging, compounds with similar isoxazole and piperidine moieties often target neurotransmitter receptors. It is hypothesized to act as a ligand for receptors such as GABA-A receptors. Therefore, initial assays should be designed to investigate its potential as a modulator of ion channels or G-protein coupled receptors.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For initial screening, a wide concentration range is recommended. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will ultimately depend on the specific assay and the affinity of the compound for its target.

Q3: How should I dissolve and store this compound?

A3: this compound is generally soluble in aqueous buffers. For stock solutions, consider using sterile deionized water or a buffer such as PBS. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility information.

Q4: In a radioligand binding assay, what concentration of radioligand should be used when testing this compound as a competitor?

A4: In a competition binding assay, the radioligand should ideally be used at a concentration at or below its dissociation constant (Kd) value.[1] This ensures that the assay is sensitive to competition from your test compound. Using a saturating concentration of the radioligand should be avoided as it can mask the competitive effects of your compound.[1]

Troubleshooting Guides

Problem 1: High background signal in a radioligand binding assay.

High background can obscure the specific binding signal, making it difficult to determine the true affinity of your compound.

Possible Cause Troubleshooting Step
Insufficient washing Increase the number and/or volume of wash steps to more effectively remove unbound radioligand.[2]
Radioligand sticking to filter plates Pre-soak the filter plates in a blocking agent like 0.5% polyethyleneimine (PEI).
Non-specific binding of the radioligand Include a known, high-affinity unlabeled ligand at a high concentration (e.g., 1000-fold excess over the radioligand) to define non-specific binding accurately.[1]
Radioligand degradation Use fresh radioligand and store it properly according to the manufacturer's instructions.
Problem 2: No observable effect in a functional cell-based assay (e.g., calcium flux or membrane potential).

This could indicate an issue with the compound, the cells, or the assay protocol itself.

Possible Cause Troubleshooting Step
Compound concentration is too low Test a wider and higher range of concentrations. Some compounds may require concentrations in the micromolar range to elicit a response.
Poor compound solubility in assay buffer Visually inspect the compound in the buffer for precipitation. Consider using a small percentage of a solubilizing agent like DMSO (ensure final concentration is compatible with your cells).
Cells are not expressing the target receptor Verify receptor expression using a positive control ligand known to elicit a response or through techniques like Western blot or qPCR.
Incorrect assay conditions Optimize assay parameters such as incubation time, cell density, and buffer composition.
Problem 3: Inconsistent results between experiments.

Reproducibility is key to reliable data. Inconsistent results can stem from various factors.

Possible Cause Troubleshooting Step
Variability in cell passage number Use cells within a consistent and narrow passage number range for all experiments, as receptor expression levels can change over time.
Inconsistent incubation times Ensure precise and consistent timing for all incubation steps across all experiments.
Pipetting errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Reagent degradation Prepare fresh reagents and buffers for each experiment whenever possible.

Experimental Protocols

Radioligand Competition Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand with known affinity for the target receptor

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled reference compound (for defining non-specific binding)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of unlabeled reference compound (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of radioligand at a concentration of 2x its Kd.

    • 100 µL of cell membrane suspension.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separate bound from free radioligand by vacuum filtration through the filter plate.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Fluorescence-Based Functional Assay (e.g., YFP-Based Ion Channel Assay)

This protocol outlines a method to assess the functional activity of this compound on a GABA-A ion channel using a Yellow Fluorescent Protein (YFP)-based sensor.[3]

Materials:

  • CHO-K1 cells stably expressing the GABA-A receptor and a YFP-based halide sensor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Iodide (I⁻) solution

  • This compound

  • Positive control agonist (e.g., GABA)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and incubate for a specified time.

  • Add a sub-maximal concentration (e.g., EC20) of the agonist (GABA) if testing for allosteric modulation.

  • Initiate the fluorescence reading and then add the I⁻ solution.

  • Monitor the quenching of YFP fluorescence over time.

  • The rate of fluorescence quench is proportional to the influx of I⁻ through the open ion channels.

  • Analyze the data to determine the effect of this compound on channel activation or modulation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Ion_Influx Ion Influx (e.g., Cl-) GABA_A_Receptor->Ion_Influx Opens ion channel Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->GABA_A_Receptor Binds to receptor GABA GABA GABA->GABA_A_Receptor Binds to receptor Cellular_Response Cellular Response (e.g., Hyperpolarization) Ion_Influx->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start: Compound Dilution Incubation Incubate Compound with Cells/Membranes Start->Incubation Assay_Specific_Step Add Radioligand or Fluorescent Probe Incubation->Assay_Specific_Step Measurement Measure Signal (Radioactivity or Fluorescence) Assay_Specific_Step->Measurement Analysis Data Analysis (IC50/EC50 Determination) Measurement->Analysis End End: Results Analysis->End

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Logic No_Effect No Effect Observed in Assay Check_Concentration Is concentration range appropriate? No_Effect->Check_Concentration Check_Solubility Is the compound soluble? Check_Concentration->Check_Solubility Yes Increase_Concentration Increase concentration range Check_Concentration->Increase_Concentration No Check_Cells Are cells healthy and expressing the target? Check_Solubility->Check_Cells Yes Use_Solubilizing_Agent Test with a solubilizing agent Check_Solubility->Use_Solubilizing_Agent No Check_Controls Did positive/negative controls work? Check_Cells->Check_Controls Yes Validate_Cell_Line Validate cell line Check_Cells->Validate_Cell_Line No Re-run_Assay Troubleshoot assay protocol and re-run Check_Controls->Re-run_Assay No Increase_Concentration->Re-run_Assay Use_Solubilizing_Agent->Re-run_Assay

Caption: Troubleshooting logic for a lack of compound effect.

References

Troubleshooting 3-Isoxazol-5-ylpiperidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Isoxazol-5-ylpiperidine hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 g/mol [1]. It is structurally related to compounds that interact with neurotransmitter receptors. Based on its structural similarity to other known ligands, it is hypothesized to act as a GABA receptor agonist or modulator. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system[2][3]. GABA receptors, particularly GABA-A receptors, are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability[3].

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under an inert atmosphere in a tightly closed container, kept in a dry and well-ventilated place, and protected from moisture[4]. The solid is typically a powder. Standard laboratory safety practices should be followed, including wearing protective gloves, clothing, and eye protection[4][5]. Avoid inhalation of dust and contact with skin and eyes[4][5][6].

Q3: In what solvents is this compound soluble?

As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions such as water, saline, and biological buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final concentration in the assay medium. Always perform a solubility test at the desired concentration before proceeding with the main experiment.

Troubleshooting Guides

Poor or Inconsistent Compound Activity

Q: My compound shows low or no activity in my GABA-A receptor binding assay. What are the possible causes and solutions?

A: This can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Compound Integrity:

    • Solution: Verify the purity and integrity of your this compound. If possible, confirm its identity using techniques like NMR or mass spectrometry. Ensure it has been stored correctly to prevent degradation.

  • Experimental Protocol:

    • Solution: Review your binding assay protocol. Key parameters to check include the concentration of the radioligand (e.g., [3H]muscimol), the amount of protein used, incubation time, and temperature[7][8]. Ensure that the buffer composition and pH are optimal for GABA-A receptor binding.

  • pH of the Solution:

    • Solution: As a hydrochloride salt, dissolving the compound at high concentrations may lower the pH of your stock solution. This acidic pH could affect the compound's charge state or the conformation of the target receptor. Neutralize the stock solution with a suitable buffer or NaOH before adding it to the assay.

High Background Signal or Non-Specific Binding

Q: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?

A: High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:

  • Insufficient Blocking:

    • Solution: Ensure that your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to prevent the compound and radioligand from binding to the walls of the assay plate or other non-receptor proteins.

  • Radioligand Concentration:

    • Solution: Using too high a concentration of the radioligand can lead to increased non-specific binding. Use a concentration that is at or below the Kd for the receptor.

  • Washing Steps:

    • Solution: Inadequate washing after incubation can leave unbound radioligand, contributing to high background. Increase the number or volume of washes with ice-cold buffer to effectively remove unbound radioligand[7].

Precipitation of the Compound in Assay Media

Q: My compound precipitates when I add it to the cell culture media or assay buffer. What should I do?

A: Compound precipitation can lead to inaccurate concentration calculations and poor results.

  • Solubility Limits:

    • Solution: You may be exceeding the solubility of this compound in your final assay buffer. Determine the maximum solubility of the compound in the assay medium.

  • Stock Solution Solvent:

    • Solution: If you are using a solvent like DMSO for your stock solution, ensure that the final concentration of the solvent in the assay is low (typically <0.5%) to prevent the compound from crashing out of solution.

  • pH and Salt Concentration:

    • Solution: The pH and salt concentration of your assay media can affect the solubility of the compound. Ensure that the buffer is at a physiological pH and salt concentration.

Experimental Protocols

GABA-A Receptor Binding Assay using [3H]Muscimol

This protocol is adapted from standard procedures for measuring binding to the GABA-A receptor in rat brain membranes[7][8].

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]Muscimol (Radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (Test Compound)

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • The final pellet containing the brain membranes can be stored at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + [3H]Muscimol (e.g., 5 nM)

      • Non-specific Binding: Membranes + [3H]Muscimol + high concentration of unlabeled GABA (e.g., 10 mM)

      • Test Compound: Membranes + [3H]Muscimol + varying concentrations of this compound.

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound by plotting the percentage of specific binding against the log concentration of the test compound.

ParameterRecommended ValueReference
Radioligand[3H]Muscimol[7][8]
Radioligand Concentration5 nM[7]
Non-specific LigandGABA[7][8]
Non-specific Ligand Conc.10 mM[7]
Incubation Temperature4°C[7]
Incubation Time45 minutes[7]
Protein Concentration0.1-0.2 mg/well[7]

Visualizations

Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., 3-Isoxazol-5-ylpiperidine) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A receptor signaling pathway.

Experimental Workflow

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Compound Dilutions) start->prepare_reagents prepare_membranes Prepare Brain Membranes start->prepare_membranes setup_assay Set up Binding Assay Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_assay prepare_membranes->setup_assay incubate Incubate at 4°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Liquid Scintillation Counting filter_wash->scintillation analyze Data Analysis (IC50 Determination) scintillation->analyze end End analyze->end

Caption: Workflow for a GABA-A receptor binding assay.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent/Low Activity check_compound Verify Compound Integrity (Purity, Storage) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_protocol Review Assay Protocol (Concentrations, Incubation) protocol_ok Protocol OK? check_protocol->protocol_ok check_pH Check pH of Stock Solution pH_ok pH Neutral? check_pH->pH_ok compound_ok->check_protocol Yes reorder Re-order or Re-purify Compound compound_ok->reorder No protocol_ok->check_pH Yes optimize_protocol Optimize Protocol Parameters protocol_ok->optimize_protocol No adjust_pH Adjust pH of Stock pH_ok->adjust_pH No end_good Problem Solved pH_ok->end_good Yes reorder->end_good optimize_protocol->end_good adjust_pH->end_good

Caption: Troubleshooting logic for low compound activity.

References

How to prevent degradation of 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 3-Isoxazol-5-ylpiperidine hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to high pH (alkaline conditions), light (photodegradation), and oxidizing agents. Elevated temperatures can also accelerate these degradation processes.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. Avoid exposure to strong bases, oxidizing agents, and direct sunlight.

Q3: I suspect my sample of this compound has degraded. What are the likely degradation products?

A3: Based on the degradation pathways of structurally similar compounds containing isoxazole and piperidine rings, such as risperidone, potential degradation products include those resulting from the opening of the isoxazole ring via hydrolysis, particularly under basic conditions, and the formation of N-oxides at the piperidine nitrogen through oxidation.[1][2]

Q4: Can the pH of my experimental solution affect the stability of the compound?

A4: Yes, the pH of the solution is a critical factor. The isoxazole ring is susceptible to base-catalyzed hydrolysis, which can lead to its cleavage. Maintaining a slightly acidic to neutral pH (below 7) is generally recommended to enhance stability in aqueous solutions. Studies on related compounds have shown improved photostability at lower pH values.[3]

Q5: Are there any specific chemicals or reagents I should avoid using with this compound?

A5: Avoid strong bases and strong oxidizing agents, as these can promote the degradation of the isoxazole and piperidine moieties, respectively.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container.2. Prepare fresh solutions for each experiment using a slightly acidic or neutral buffer.3. Perform a purity analysis (e.g., HPLC) on the stored compound to assess its integrity.
Appearance of new peaks in chromatogram during analysis. Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products such as hydrolyzed isoxazole species or N-oxides.2. If degradation is confirmed, reassess the experimental conditions (pH, temperature, light exposure) and storage of the compound.
Discoloration or change in the physical appearance of the solid compound. Potential degradation upon exposure to light or air (oxidation).1. Discard the discolored sample.2. Ensure future storage is in a light-resistant (amber) container with an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to oxidation.

Stability Data Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on data from structurally related compounds. This data is for illustrative purposes and should be confirmed by specific stability studies.

Condition Parameter Expected Outcome Primary Degradation Pathway
Hydrolytic 0.1 M HCl, 60°C, 24hMinor degradationAcid-catalyzed hydrolysis
Water, 60°C, 24hMinimal degradationNeutral hydrolysis
0.1 M NaOH, 60°C, 24hSignificant degradationBase-catalyzed hydrolysis (isoxazole ring opening)
Oxidative 3% H₂O₂, RT, 24hModerate to significant degradationOxidation of the piperidine nitrogen (N-oxide formation)
Photolytic Solid, UV light (254 nm), 24hModerate degradationPhotochemical rearrangement or cleavage of the isoxazole ring
Solution (pH 3), UV light (254 nm), 24hMinor degradationPhotodegradation (stability enhanced at lower pH)
Thermal Solid, 80°C, 48hMinor degradationThermally induced decomposition

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 24 hours.

    • Separately, prepare a solution of the compound in a neutral, transparent solvent and expose it to the same UV light source for 24 hours.

    • Prepare samples from both solid and solution for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution, with UV detection).

    • Use LC-MS to identify the mass of the degradation products.

Visualizations

Troubleshooting_Guide Inconsistent_Results Inconsistent Results/ Loss of Potency Check_Storage Check Storage Conditions (Cool, Dark, Dry, Sealed) Inconsistent_Results->Check_Storage Prepare_Fresh Prepare Fresh Solutions (Acidic/Neutral Buffer) Inconsistent_Results->Prepare_Fresh Purity_Analysis Perform Purity Analysis (e.g., HPLC) Inconsistent_Results->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Degradation_Confirmed->Inconsistent_Results No, investigate other factors Reassess_Conditions Reassess Experimental Conditions (pH, Temp, Light) Degradation_Confirmed->Reassess_Conditions Yes

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start 3-Isoxazol-5-ylpiperidine hydrochloride Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Isoxazol-5-ylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the construction of the 3-(isoxazol-5-yl)pyridine core. The second key step is the catalytic hydrogenation of the pyridine ring to a piperidine ring, followed by the formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the catalytic hydrogenation of the pyridine ring?

A2: The critical parameters for the catalytic hydrogenation of the 3-(isoxazol-5-yl)pyridine precursor include the choice of catalyst, solvent, hydrogen pressure, reaction temperature, and reaction time. The stability of the isoxazole ring under the reaction conditions is a key consideration.

Q3: How can I form the hydrochloride salt of 3-Isoxazol-5-ylpiperidine?

A3: The hydrochloride salt is typically formed by dissolving the free base of 3-Isoxazol-5-ylpiperidine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrogen chloride in an organic solvent or gaseous hydrogen chloride until precipitation is complete.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impurities during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no conversion of 3-(isoxazol-5-yl)pyridine Inactive catalyst.- Use fresh, high-quality catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation.
Catalyst poisoning.- Purify the starting material to remove any potential catalyst poisons (e.g., sulfur or nitrogen compounds). - Increase the catalyst loading.
Insufficient hydrogen pressure.- Ensure the reaction vessel is properly sealed and pressurized. - Increase the hydrogen pressure within the safe limits of the equipment.
Inappropriate solvent.- Use a solvent in which the starting material is soluble and that does not inhibit the catalyst. Protic solvents like ethanol or acetic acid are often effective.
Cleavage of the isoxazole ring Harsh reaction conditions.- The isoxazole ring can be sensitive to certain reduction conditions, particularly at elevated temperatures and in the presence of strong acids or bases.[1] - Use milder reaction conditions (lower temperature, lower pressure). - Screen different catalysts (e.g., Pd/C, PtO2, Rh/C) to find one that is selective for pyridine reduction without affecting the isoxazole ring.
Use of a non-selective reducing agent.- Avoid reducing agents known to cleave N-O bonds. Catalytic hydrogenation is generally preferred over chemical reductants for this reason.
Formation of side products Incomplete reduction of the pyridine ring.- Increase reaction time or hydrogen pressure. - Optimize catalyst loading.
Over-reduction or side reactions of the isoxazole ring.- As mentioned above, milder conditions and catalyst screening are crucial.
Difficulty in isolating the hydrochloride salt Improper solvent for precipitation.- Use a solvent in which the hydrochloride salt is insoluble. A common technique is to dissolve the free base in a polar solvent like ethanol or methanol and then add a non-polar solvent like diethyl ether to induce precipitation upon addition of HCl.
Incorrect pH.- Ensure sufficient HCl has been added to fully protonate the piperidine nitrogen. The pH of the solution should be acidic.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-(Isoxazol-5-yl)pyridine

This protocol describes a general procedure for the reduction of the pyridine ring to a piperidine. Optimization of specific parameters may be required.

Materials:

  • 3-(Isoxazol-5-yl)pyridine

  • Catalyst (e.g., 10% Pd/C, PtO2)

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(isoxazol-5-yl)pyridine in the chosen solvent (e.g., 20 mL of ethanol per 1 g of substrate).

  • Add the catalyst (e.g., 10 mol% of 10% Pd/C).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-isoxazol-5-ylpiperidine.

Formation of this compound

Materials:

  • Crude 3-isoxazol-5-ylpiperidine

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Anhydrous isopropanol (or other suitable polar solvent)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether) or anhydrous HCl gas

Procedure:

  • Dissolve the crude 3-isoxazol-5-ylpiperidine in a minimal amount of a suitable polar solvent like isopropanol.

  • To this solution, add a non-polar solvent such as anhydrous diethyl ether.

  • Slowly add the hydrogen chloride solution dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • Continue addition until a precipitate forms and no further precipitation is observed.

  • Stir the resulting suspension for a period of time (e.g., 30 minutes) at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid precipitate by filtration.

  • Wash the solid with the non-polar solvent (e.g., diethyl ether) to remove any impurities.

  • Dry the resulting white solid under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesPotential Disadvantages
Pd/C 1-10 mol%, 1-50 atm H₂, RT-80°C, various solvents (EtOH, MeOH, EtOAc, AcOH)Commonly available, effective for many pyridine reductions.May require higher pressures or temperatures for some substrates.
PtO₂ (Adam's catalyst) 1-5 mol%, 1-5 atm H₂, RT, acidic solvents (AcOH, HCl/EtOH)Highly active, often effective under mild conditions.[2]Can be more expensive than Pd/C.
Rh/C 1-5 mol%, 10-50 atm H₂, RT-100°C, various solventsCan be effective for challenging substrates.May lead to over-reduction or side reactions if not controlled.
Raney Ni 10-50 wt%, 50-100 atm H₂, 50-150°C, alcoholic solventsCost-effective for large-scale synthesis.Requires higher temperatures and pressures, potential for side reactions.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Isoxazole-Pyridine Synthesis cluster_1 Step 2: Reduction and Salt Formation Start Starting Materials PyridineCore 3-(Isoxazol-5-yl)pyridine Synthesis Start->PyridineCore Hydrogenation Catalytic Hydrogenation PyridineCore->Hydrogenation Purification Piperidine 3-Isoxazol-5-ylpiperidine (Free Base) Hydrogenation->Piperidine SaltFormation Hydrochloride Salt Formation Piperidine->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Catalyst Catalyst Inactivation/Poisoning LowYield->Catalyst Conditions Suboptimal Reaction Conditions LowYield->Conditions RingOpening Isoxazole Ring Cleavage LowYield->RingOpening Purification Poor Isolation/Purification LowYield->Purification FreshCatalyst Use Fresh Catalyst / Increase Loading Catalyst->FreshCatalyst Optimize Optimize T, P, Solvent Conditions->Optimize MildConditions Use Milder Conditions / Screen Catalysts RingOpening->MildConditions OptimizeSalt Optimize Salt Precipitation Purification->OptimizeSalt

References

Technical Support Center: Overcoming Resistance to Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to isoxazole-based anticancer agents?

A1: Acquired resistance to isoxazole-based anticancer agents can arise through several mechanisms, depending on the specific target of the compound. Key mechanisms include:

  • Target Protein Mutations: Alterations in the drug's target protein can prevent effective binding. For instance, in non-small-cell lung cancer, the T790M mutation in the epidermal growth factor receptor (EGFR) is a common cause of resistance to EGFR tyrosine kinase inhibitors (TKIs)[1]. This mutation increases the receptor's affinity for ATP, reducing the inhibitor's effectiveness[1].

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited pathway. For example, resistance to EGFR-TKIs can be mediated by the activation of MET or PI3K/Akt signaling pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump the isoxazole compound out of the cancer cells, reducing its intracellular concentration and efficacy. Upregulation of ABCB1 has been identified as a resistance mechanism to CDK7 inhibitors[2][3].

  • Induction of Stress Responses: For isoxazole-based Hsp90 inhibitors, a major resistance mechanism is the induction of the heat shock response. This leads to increased levels of pro-survival chaperones like Hsp27 and Hsp70, which can counteract the effects of Hsp90 inhibition[4].

  • Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to faster inactivation of the isoxazole compound.

Q2: My isoxazole-based compound shows reduced activity in a specific cancer cell line. How can I determine if this is due to intrinsic resistance?

A2: To investigate intrinsic resistance to your isoxazole compound, consider the following approaches:

  • Baseline Target Expression Analysis: Use techniques like Western blotting or quantitative PCR (qPCR) to determine the expression levels of the intended target protein in the cell line of interest. Low or absent target expression could explain the lack of activity.

  • Genomic and Mutational Analysis: Sequence the target protein's gene in the cell line to identify any mutations that might interfere with compound binding.

  • Pathway Analysis: Investigate the status of key signaling pathways in the cell line. Constitutive activation of downstream effectors or parallel "bypass" pathways may render the cells insensitive to the inhibition of your specific target.

  • Comparison with Sensitive Cell Lines: Compare the molecular and cellular characteristics of the cell line with those of cell lines known to be sensitive to your compound. This can help identify key differences that may contribute to resistance.

Q3: Can isoxazole-based compounds be used in combination with other drugs to overcome resistance?

A3: Yes, combination therapy is a promising strategy to overcome resistance to isoxazole-based compounds. Synergistic effects can be achieved by:

  • Targeting Parallel Pathways: Combining your isoxazole compound with an inhibitor of a known bypass or compensatory signaling pathway.

  • Inhibiting Efflux Pumps: Co-administering your compound with an inhibitor of ABC transporters can increase its intracellular concentration in resistant cells.

  • Dual-Targeting Agents: Synthesizing hybrid molecules that incorporate the isoxazole pharmacophore with another active moiety to hit two targets simultaneously.

  • Enhancing Apoptosis: Combining the isoxazole compound with a pro-apoptotic agent can lower the threshold for cell death in resistant cells.

It is crucial to perform systematic drug combination screening to identify synergistic interactions and optimal dose ratios.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation in Assays

Q: My isoxazole-based compound is precipitating in the cell culture medium during my experiment. How can I resolve this?

A: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are several troubleshooting steps:

  • Optimize Stock Solution Preparation:

    • Co-solvents: While DMSO is a common solvent, for some isoxazole derivatives, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) might be more suitable[5][6]. Always check the tolerance of your cell line to the chosen solvent and keep the final concentration in the medium below 0.5% (v/v) to avoid toxicity.

    • Warming: Gently warming the compound in the solvent in a 37°C water bath while vortexing can aid dissolution[5].

  • Modify Assay Protocol:

    • Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. You can test different serum concentrations to see if it improves solubility without affecting your experimental outcome.

    • Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the medium, perform serial dilutions in a serum-free medium before adding it to the cells[5].

  • Formulation Strategies:

    • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds[7].

    • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[7][8].

    • Particle Size Reduction: If you have the solid compound, reducing the particle size through micronization or nanonization can increase the dissolution rate[7][8].

Always perform a vehicle control to ensure that the solvent or formulation excipients do not have an effect on your experimental results.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Q: I am observing high variability in the IC50 values of my isoxazole compound across experiments. What could be the cause and how can I improve reproducibility?

A: Inconsistent results can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Compound Stability:

    • Stock Solution Stability: Isoxazole compounds can be unstable in solution over time. Prepare fresh stock solutions for each experiment or perform a stability study of your stock solution under your storage conditions (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

    • Stability in Assay Medium: The compound may degrade in the cell culture medium at 37°C. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its concentration and integrity using methods like HPLC.

  • Assay Conditions:

    • Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.

    • Cell Health and Passage Number: Use cells at a consistent and low passage number, as their characteristics can change over time in culture. Regularly check for mycoplasma contamination.

    • Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible.

  • Data Analysis:

    • Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure that your data points cover a wide enough concentration range to define the top and bottom plateaus of the dose-response curve.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Q: My isoxazole compound is showing toxicity in non-target cells or I suspect it has off-target effects. How can I investigate this?

A: Differentiating on-target from off-target effects is crucial for compound validation.

  • Confirm Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This technique allows you to directly measure the binding of your compound to its intended target in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile[9][10].

  • Investigate Off-Target Kinase Activity:

    • Kinome Profiling: If your compound is a kinase inhibitor, screen it against a panel of kinases to identify potential off-target interactions. Several commercial services offer kinome profiling[11][12].

  • Use Control Compounds:

    • Inactive Analogs: Synthesize a structurally similar analog of your compound that is predicted to be inactive against the primary target. If this analog still shows cellular effects, it suggests off-target activity.

  • Rescue Experiments:

    • Target Overexpression or Knockdown: If the toxicity is on-target, overexpressing the target protein might rescue the cells from the compound's effects. Conversely, knocking down the target should phenocopy the compound's effect.

  • Quantitative Proteomics:

    • Use mass spectrometry-based proteomics to analyze changes in the proteome of cells treated with your compound. This can reveal unexpected pathway modulation and potential off-target effects[13][14][15].

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Selected Isoxazole Derivatives in Cancer Cell Lines

Compound IDTargetCell LineIC50 (µM)Reference
25a EGFR-TKHepG26.38[16][17]
MCF-78.21[16][17]
HCT-1169.96[16][17]
4b EGFR-TKHepG27.12[16][17]
MCF-79.15[16][17]
HCT-1167.84[16][17]
10a EGFR-TKHepG210.24[16][17]
MCF-712.86[16][17]
HCT-11611.42[16][17]
10b EGFR-TKHepG211.53[16][17]
MCF-713.47[16][17]
HCT-11612.08[16][17]
1 HSP90K5620.071[18]
2 HSP90K5620.018[18]
3 HSP90K5620.044[18]

Note: IC50 values can vary depending on experimental conditions. This table is for comparative purposes.

Experimental Protocols

A detailed methodology for key experiments will be provided in a separate section. This will include step-by-step protocols for:

  • Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Drug Combination Synergy Screening and Data Analysis

  • Western Blotting for Pathway Analysis

  • Quantitative PCR (qPCR) for Gene Expression Analysis

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways often modulated by isoxazole-based compounds or involved in resistance mechanisms.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis (e.g., Bad) Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Reducing variability in experiments with 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving 3-Isoxazol-5-ylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the integrity and stability of your compound.[1][2]

  • Storage Conditions: Store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 4°C is acceptable. Always refer to the supplier's specific recommendations.

  • Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, when handling the compound.[1] Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[1] Use clean, dedicated spatulas and glassware to prevent cross-contamination.

2. I am having trouble dissolving this compound. What are the recommended solvents?

As a hydrochloride salt, this compound is expected to have better solubility in aqueous solutions compared to its free base form. However, solubility can still be a challenge.

  • Initial Solvent: Start by attempting to dissolve the compound in sterile, purified water (e.g., Milli-Q or equivalent). If solubility is limited, you can try gentle warming (to no more than 37°C) or brief sonication.

  • Co-solvents: For cell-based assays, if aqueous solubility is insufficient, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.[3] It is crucial to use a final DMSO concentration in your assay medium that does not affect cell viability, typically well below 0.5%.[4] For in vivo studies, a solution of saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL may be necessary. Always perform vehicle controls in your experiments.

3. My results from cell-based assays are inconsistent. What are the potential sources of variability?

Inconsistent results in cell-based assays are a common issue and can stem from several factors.[4][5]

  • Compound Preparation: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Precipitates in the stock solution can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment from a validated stock.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[5]

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly alter the outcome.[4] Use a cell counter to ensure uniform seeding density.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can alter cellular responses.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay reagents.

    • Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

If you observe precipitation when diluting your stock solution in an aqueous buffer or cell culture medium, consider the following troubleshooting steps.

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock sonicate_stock Sonicate or gently warm stock solution. Re-inspect for clarity. check_stock->sonicate_stock No lower_concentration Lower the final concentration in the assay. check_stock->lower_concentration Yes sonicate_stock->check_stock check_ph Check the pH of the final solution. Is it optimal for the compound's salt form? lower_concentration->check_ph adjust_ph Adjust pH of the buffer/medium. Use a buffer compatible with the experiment. check_ph->adjust_ph No use_cosolvent Consider using a different co-solvent system (e.g., with PEG, cyclodextrin for in vivo). check_ph->use_cosolvent Yes end_soluble End: Compound Solubilized adjust_ph->end_soluble use_cosolvent->end_soluble end_insoluble End: Re-evaluate formulation strategy. use_cosolvent->end_insoluble If still insoluble G A 1. Seed Cells Plate cells in a 96-well plate at a pre-determined optimal density. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and resume growth. A->B C 3. Prepare Dilutions Prepare serial dilutions of 3-Isoxazol-5-ylpiperidine HCl from stock solution in culture medium. Include vehicle control. B->C D 4. Compound Treatment Replace old medium with medium containing the compound dilutions. Incubate for desired time (e.g., 24, 48, 72 hours). C->D E 5. Add Assay Reagent Add MTT or other viability reagent to each well. D->E F 6. Incubation Incubate for 2-4 hours to allow for formazan crystal formation. E->F G 7. Solubilization Add solubilization solution (e.g., acidified isopropanol) to dissolve crystals. F->G H 8. Read Absorbance Measure absorbance at the appropriate wavelength using a plate reader. G->H I 9. Data Analysis Calculate IC50 values and generate dose-response curves. H->I

References

Technical Support Center: 3-Isoxazol-5-ylpiperidine Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isoxazol-5-ylpiperidine hydrochloride in vivo. The information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the in vivo administration of this compound.

Issue 1: Poor Solubility and Vehicle Formulation Problems

Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles and what should I do if the compound precipitates?

Answer:

This compound, as a hydrochloride salt, is expected to have better aqueous solubility compared to its free base. However, achieving a suitable concentration for in vivo dosing can still be challenging.

Possible Causes:

  • Incorrect Solvent: The chosen vehicle may not be optimal for this specific salt.

  • pH of the Vehicle: The pH of the dosing solution can significantly impact the solubility of hydrochloride salts.

  • Concentration Too High: The desired concentration may exceed the solubility limit of the compound in the chosen vehicle.

  • Temperature Effects: Solubility can be temperature-dependent.

Troubleshooting Steps:

  • Vehicle Selection:

    • Aqueous Vehicles: Start with sterile water for injection or 0.9% sterile saline. The hydrochloride salt form should facilitate dissolution in aqueous media.

    • Co-solvents: If aqueous solubility is insufficient, consider using a co-solvent system. Common co-solvents for in vivo studies include:

      • Polyethylene glycol 300 or 400 (PEG300/PEG400)

      • Propylene glycol (PG)

      • Dimethyl sulfoxide (DMSO) - Use with caution and keep the final concentration low (typically <10%) due to potential toxicity.

    • Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can aid in solubilization and prevent precipitation.

  • pH Adjustment:

    • Maintain a slightly acidic pH (around 4-6) to keep the hydrochloride salt protonated and in its more soluble form. Use a biocompatible buffer if necessary.

  • Preparation Technique:

    • Use a vortex mixer or sonicator to aid dissolution.

    • Gentle warming (e.g., to 37°C) can increase solubility, but ensure the compound is stable at that temperature. Always allow the solution to return to room temperature before administration to check for precipitation.

  • Test Formulations:

    • Prepare small batches of different vehicle combinations to assess solubility and stability before preparing the final dosing solution.

Issue 2: Animal Distress or Adverse Reactions Post-Administration

Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, abnormal posture) after oral gavage of this compound. What could be the cause and how can I mitigate this?

Answer:

Post-administration distress can be caused by the compound's pharmacology, the formulation vehicle, or the administration procedure itself.

Possible Causes:

  • Compound-Related Toxicity: Piperidine-containing compounds can have various pharmacological effects, and some may cause adverse reactions at certain doses.

  • Vehicle Toxicity: Some vehicles, especially at high concentrations (e.g., DMSO, high percentage of PEG), can cause local irritation or systemic toxicity.

  • Gavage Error: Improper oral gavage technique can lead to esophageal irritation, aspiration into the lungs, or perforation of the esophagus or stomach.

  • Formulation Irritation: A non-physiologic pH or high osmolality of the dosing solution can cause gastrointestinal irritation.

Troubleshooting Steps:

  • Dose-Response Assessment:

    • If this is a new compound or formulation, start with a low dose and escalate gradually while closely monitoring the animals for any adverse effects.

  • Vehicle Control Group:

    • Always include a control group that receives the vehicle alone. This will help differentiate between vehicle-related and compound-related effects.

  • Review Gavage Technique:

    • Ensure proper restraint of the animal to prevent movement.

    • Use the correct size and type of gavage needle (flexible-tipped needles are often recommended to reduce the risk of injury).

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

    • Administer the solution slowly and steadily.

  • Formulation Optimization:

    • Ensure the pH of the formulation is as close to neutral (pH 7.4) as possible while maintaining solubility.

    • Check the osmolality of your formulation. If it is hypertonic or hypotonic, it may cause GI discomfort.

  • Monitor Animals Closely:

    • Observe animals for at least a few hours post-dosing for any signs of distress. If severe adverse effects are observed, consult with a veterinarian and consider humane endpoints.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo studies with a novel isoxazolylpiperidine compound?

A1: For a novel compound without prior in vivo data, a good starting point is to conduct a dose-range finding study. This typically involves administering a wide range of doses (e.g., 1, 10, 100 mg/kg) to a small number of animals to identify a maximum tolerated dose (MTD) and a pharmacologically active dose range. In the absence of any data, a conservative starting dose would be in the low mg/kg range (e.g., 1-5 mg/kg).

Q2: How can I improve the oral bioavailability of this compound?

A2: Poor oral bioavailability can be due to low solubility, poor permeability, or first-pass metabolism. To improve bioavailability:

  • Formulation Strategies:

    • Solubilization: Use of co-solvents, surfactants, or complexing agents like cyclodextrins can improve dissolution in the gastrointestinal tract.

    • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.

  • Permeability Enhancement: While more complex, the inclusion of permeation enhancers can be considered, though this requires careful toxicological evaluation.

  • Inhibition of Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase systemic exposure, but this is a more advanced strategy typically used in later-stage development.

Q3: What are the key pharmacokinetic parameters to measure for this compound?

A3: The key pharmacokinetic parameters to determine in an initial in vivo study are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (requires both oral and intravenous administration data).

  • Brain Penetration (if relevant for a CNS target): Often expressed as the brain-to-plasma concentration ratio at a specific time point.

Data Presentation

Disclaimer: The following tables provide hypothetical data for illustrative purposes, as specific in vivo pharmacokinetic data for this compound is not publicly available. The values are based on what might be expected for a novel, orally administered small molecule with CNS activity, drawing inferences from structurally related compounds.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
Oral (PO)101501.06003.5
Intravenous (IV)25000.14003.2

Table 2: Example Formulations for In Vivo Administration

Formulation IDCompound Conc. (mg/mL)Vehicle CompositionAdministration RouteNotes
F110.9% SalineIV, POSuitable for low doses where aqueous solubility is sufficient.
F2510% DMSO, 40% PEG400, 50% SalinePOFor higher concentrations, ensure thorough mixing.
F31020% Solutol® HS 15 in waterPOA surfactant-based formulation to improve solubility.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Solution

Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sterile Saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate Required Amounts: For a 10 mL final volume, weigh out 50 mg of this compound.

  • Initial Solubilization: Add 1 mL of DMSO to the compound in a sterile conical tube. Vortex or sonicate until the compound is fully dissolved.

  • Add Co-solvent: Add 4 mL of PEG400 to the solution and vortex until homogeneous.

  • Add Aqueous Component: Slowly add 5 mL of 0.9% sterile saline to the mixture while vortexing. The final composition will be 10% DMSO, 40% PEG400, and 50% saline.

  • Final Check: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer a 10 mg/kg dose of this compound to a 25 g mouse using the 5 mg/mL formulation from Protocol 1.

Materials:

  • Dosing solution (5 mg/mL)

  • Mouse (25 g)

  • 1 mL syringe with a 20-gauge, 1.5-inch flexible-tipped oral gavage needle

  • Appropriate animal restraint device or manual restraint technique

Procedure:

  • Dose Calculation:

    • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

    • Volume to administer (mL) = 0.25 mg / 5 mg/mL = 0.05 mL or 50 µL

  • Prepare the Syringe: Draw up the calculated volume of the dosing solution into the syringe, ensuring there are no air bubbles.

  • Animal Restraint: Securely restrain the mouse to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the Dose: Once the needle is in the correct position (pre-measured to the level of the last rib), slowly depress the syringe plunger to administer the solution.

  • Withdraw the Needle: Smoothly and gently withdraw the gavage needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or fluid coming from the nose (which could indicate aspiration).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis a Weigh Compound b Select Vehicle a->b c Dissolve & Mix b->c d Check for Precipitation c->d e Calculate Dose d->e f Restrain Animal e->f g Administer via Gavage f->g h Monitor Animal g->h i Collect Blood Samples h->i j Process Plasma i->j k LC-MS/MS Analysis j->k l Calculate PK Parameters k->l

Caption: Experimental workflow for in vivo delivery and pharmacokinetic analysis.

troubleshooting_workflow cluster_solubility Solubility Issue cluster_distress Animal Distress start Issue Encountered is_solubility is_solubility start->is_solubility Is it a solubility problem? sol_1 Change Vehicle/Co-solvent sol_2 Adjust pH sol_1->sol_2 sol_3 Use Sonication sol_2->sol_3 dist_1 Run Vehicle Control dist_2 Review Gavage Technique dist_1->dist_2 dist_3 Lower the Dose dist_2->dist_3 is_solubility->sol_1 Yes is_distress is_distress is_solubility->is_distress No is_distress->dist_1 Yes end end is_distress->end Other Issue (Consult Literature)

Caption: Troubleshooting decision tree for common in vivo issues.

Technical Support Center: Enhancing the Bioavailability of 3-Isoxazol-5-ylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the bioavailability of 3-Isoxazol-5-ylpiperidine hydrochloride. Given the limited publicly available data on this specific molecule, the following guidance is based on established principles for compounds containing isoxazole and piperidine moieties, which often present challenges related to solubility, permeability, and metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of this compound?

A1: Based on its chemical structure, the primary barriers to oral bioavailability are likely poor aqueous solubility and/or rapid first-pass metabolism. The isoxazole ring can contribute to low solubility, while the piperidine moiety can be susceptible to metabolism by cytochrome P450 enzymes.[1][2] Permeability across the intestinal epithelium may also be a limiting factor.

Q2: How can I determine the primary reason for the low bioavailability of my compound?

A2: A systematic approach involving a series of in vitro experiments is recommended. Key studies include:

  • Aqueous Solubility Assessment: To determine the intrinsic solubility of the compound.

  • In Vitro Dissolution Studies: To evaluate how quickly the drug dissolves from a formulation.

  • Caco-2 Permeability Assay: To assess the potential for intestinal absorption.[3][4][5][6][7]

  • Metabolic Stability Assays (e.g., Liver Microsomes): To evaluate the extent of first-pass metabolism.[8][9][10][11][12]

Q3: What are the most common metabolic pathways for piperidine-containing compounds?

A3: Piperidine rings are often metabolized via N-dealkylation, ring α-oxidation to form lactams, and N-oxidation.[13][14][15][16] The specific pathway for this compound would need to be determined experimentally.

Q4: Should I be concerned about the stability of the hydrochloride salt form in my formulation?

A4: Yes, hydrochloride salts of weakly basic compounds can sometimes disproportionate in aqueous suspensions, converting back to the less soluble free base.[17] This can negatively impact dissolution and absorption. It is crucial to monitor the solid form of the drug in your formulation over time.

Troubleshooting Guides

Issue 1: Poor and Variable Results in In Vivo Pharmacokinetic (PK) Studies
Potential Cause Troubleshooting Steps
Low Aqueous Solubility - Conduct solubility studies at different pH values. - Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or complexing agents like cyclodextrins.[18][19] - Reduce the particle size of the API through micronization.[20]
Low Permeability - Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[6][7] - If permeability is low, investigate if the compound is a substrate for efflux transporters like P-glycoprotein.[6]
High First-Pass Metabolism - Conduct a microsomal stability assay to determine the in vitro half-life.[8][9][11] - If the half-life is short, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the molecule to block metabolic sites.[21]
Salt Disproportionation - Analyze the solid form of the drug in the formulation before and after storage using techniques like PXRD or DSC. - If disproportionation is observed, consider adjusting the pH of the vehicle or using a non-aqueous formulation for preclinical studies.[17]
Issue 2: Difficulty in Quantifying the Compound in Biological Matrices
Potential Cause Troubleshooting Steps
Low Analyte Recovery During Sample Preparation - Optimize the protein precipitation and/or liquid-liquid extraction method.[22] - Test different organic solvents and pH conditions for extraction. - Use a suitable internal standard to normalize for extraction variability.[23]
Poor Chromatographic Peak Shape or Resolution - Adjust the mobile phase composition and gradient. The use of formic acid in the mobile phase can improve the peak shape of basic compounds.[24][25] - Screen different HPLC/UPLC columns (e.g., C18, C8).
Low Mass Spectrometry Signal - Optimize the ionization source parameters (e.g., capillary voltage, gas flow). - Select the most abundant and stable precursor and product ions for MRM transitions.[26]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8), shaker incubator, centrifuge, HPLC-UV or LC-MS/MS system.

  • Method:

    • Add an excess amount of the compound to vials containing each of the buffers.

    • Incubate the vials at 37°C in a shaker incubator for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To assess the susceptibility of this compound to phase I metabolism.

  • Materials: this compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), ice-cold acetonitrile with an internal standard, incubator, centrifuge, LC-MS/MS system.[8][9][10][11][12]

  • Method:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To determine the intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.[3][4][5][6][7]

  • Method:

    • Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side and fresh buffer to the basolateral (B) side to measure A-to-B permeability.

    • For B-to-A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Summary of Pre-formulation Data for this compound (Example)

Parameter Result Implication for Bioavailability
Aqueous Solubility (pH 7.4) e.g., 0.05 mg/mLLow solubility may limit dissolution and absorption.
LogP e.g., 3.2Moderate lipophilicity, suggesting permeability may not be a major issue.
Caco-2 Papp (A to B) e.g., 15 x 10⁻⁶ cm/sHigh permeability, indicating good potential for absorption.
Caco-2 Efflux Ratio e.g., 1.2No significant efflux observed.
Microsomal Half-life (Human) e.g., < 5 minRapid metabolism is likely a major barrier to bioavailability.

Table 2: Comparison of Formulation Strategies (Example Data)

Formulation Vehicle Mean Cmax (ng/mL) Mean AUC (ng*h/mL) Relative Bioavailability (%)
A (Control) Aqueous Suspension50150100
B 20% Solutol in Water150450300
C Self-emulsifying drug delivery system (SEDDS)300900600
D Co-administration with Piperine100400267

Visualizations

G cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Enhancement Strategy Solubility Solubility Assessment IsSolubilityIssue Solubility < 0.1 mg/mL? Solubility->IsSolubilityIssue Permeability Caco-2 Permeability IsPermeabilityIssue Papp < 5e-6 cm/s? Permeability->IsPermeabilityIssue Metabolism Microsomal Stability IsMetabolismIssue t1/2 < 30 min? Metabolism->IsMetabolismIssue Formulation Formulation Development (e.g., SEDDS, Amorphous Dispersion) IsSolubilityIssue->Formulation Yes Prodrug Prodrug Synthesis IsPermeabilityIssue->Prodrug Yes MetabolicBlock Chemical Modification IsMetabolismIssue->MetabolicBlock Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_0 In Vitro Analysis cluster_1 Data Interpretation A1 Compound in Solution A2 Incubate with Liver Microsomes + NADPH A1->A2 A3 Quench at Time Points A2->A3 A4 Sample Analysis (LC-MS/MS) A3->A4 A5 Calculate % Remaining A4->A5 B1 Plot ln(% Remaining) vs. Time A5->B1 B2 Determine Half-life (t1/2) B1->B2 B3 Calculate Intrinsic Clearance B2->B3

Caption: Experimental workflow for a microsomal stability assay.

G compound 3-Isoxazol-5-ylpiperidine cyp450 CYP450 Enzymes compound->cyp450 metabolite1 N-dealkylation Product cyp450->metabolite1 metabolite2 Piperidine Ring Oxidation (Lactam Formation) cyp450->metabolite2 metabolite3 Isoxazole Ring Metabolism cyp450->metabolite3

Caption: Potential metabolic pathways for 3-Isoxazol-5-ylpiperidine.

References

Interpreting unexpected results with 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Isoxazol-5-ylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that you may encounter during your research.

Q1: I am not observing the expected biological activity of this compound in my cell-based assay. What are the possible reasons?

A1: Several factors could contribute to a lack of expected activity. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow:

G cluster_0 Initial Observation: No Expected Activity cluster_1 Step 1: Verify Compound Integrity & Handling cluster_2 Step 2: Review Experimental Setup cluster_3 Step 3: Consider Biological Factors cluster_4 Resolution start No biological activity observed compound_check Confirm compound identity, purity, and proper storage start->compound_check Start Troubleshooting solubility_check Assess solubility in assay medium. Precipitate visible? compound_check->solubility_check cell_health Check cell viability and passage number solubility_check->cell_health If soluble resolution Systematically address each potential issue to identify the root cause solubility_check->resolution If precipitate forms, adjust solvent/concentration assay_protocol Verify assay protocol and positive/negative controls cell_health->assay_protocol concentration Is the concentration range appropriate? assay_protocol->concentration assay_protocol->resolution If controls fail, re-evaluate assay target_expression Confirm target expression in the cell line concentration->target_expression If protocol is correct off_target Consider potential off-target or opposing effects target_expression->off_target off_target->resolution Proceed to further investigation

Troubleshooting workflow for lack of expected activity.

Possible Causes and Solutions:

  • Compound Integrity and Solubility:

    • Verification: Ensure the compound is correctly identified and has the expected purity. Improper storage can lead to degradation.

    • Solubility: 3-Isoxazol-5-ylpiperidine is supplied as a hydrochloride salt to improve aqueous solubility. However, high concentrations in physiological buffers can sometimes lead to precipitation. The common ion effect in chloride-containing media might also suppress solubility.[1][2]

      • Action: Visually inspect for any precipitate in your stock solutions and final assay concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution (e.g., DMSO).

  • Experimental Protocol:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

    • Assay Controls: Verify that your positive and negative controls for the assay are behaving as expected.

    • Concentration Range: The effective concentration might be higher or lower than initially predicted. Perform a wide dose-response curve to determine the optimal concentration range.

  • Biological Considerations:

    • Target Expression: Confirm that your cell line expresses the intended biological target of the compound.

    • Off-Target Effects: The compound might have off-target effects that mask the expected activity.

Q2: I am observing unexpected cytotoxicity with this compound at concentrations where I expect a specific, non-lethal effect. Why is this happening?

A2: Unexpected cytotoxicity can arise from several factors, including off-target effects or issues with the experimental setup.

Potential Causes:

  • Off-Target Effects:

    • The piperidine moiety is present in many bioactive compounds and can sometimes interact with unintended targets.[3] Lipophilic compounds containing basic amines are also known to sometimes exhibit promiscuous binding.

    • hERG Channel Inhibition: Piperidine derivatives have been associated with inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[4][5][6] While this is primarily a concern for in vivo studies, high concentrations could potentially lead to cytotoxic effects in certain cell types in vitro.

    • CNS Receptor Activity: The piperidine scaffold is common in drugs targeting the central nervous system (CNS).[3][7] Depending on your cell model, the compound could be interacting with various CNS receptors, leading to unexpected cellular responses.

  • Compound-Specific Properties:

    • Solubility Issues: At higher concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic to cells.

    • Hydrochloride Salt: The hydrochloride salt form can lower the pH of the culture medium if not adequately buffered, which can be toxic to cells.

  • Assay-Related Artifacts:

    • Some cytotoxicity assays, like the MTT assay, rely on cellular metabolic activity. If the compound interferes with mitochondrial function, it can give a false-positive cytotoxic reading.

Recommendations:

  • Perform a Dose-Response Cytotoxicity Study: Determine the concentration at which cytotoxicity is observed using a reliable method like the MTT assay.

  • Use an Orthogonal Cytotoxicity Assay: Confirm the results with a different assay, such as a lactate dehydrogenase (LDH) release assay or a cell counting method, to rule out assay-specific artifacts.

  • Assess for Off-Target Effects: If resources permit, consider screening the compound against a panel of common off-target proteins, including the hERG channel.

Table 1: Example Cytotoxicity Data for a Hypothetical Isoxazole-Piperidine Compound

Concentration (µM)% Cell Viability (MTT Assay)% LDH Release
0.198.5 ± 2.12.3 ± 0.5
195.2 ± 3.53.1 ± 0.8
1088.7 ± 4.28.9 ± 1.2
2555.1 ± 5.835.6 ± 4.3
5020.3 ± 3.975.2 ± 6.1
1005.6 ± 1.892.4 ± 3.7
Q3: My results from a biochemical (e.g., enzyme inhibition) assay are not replicating in my cell-based assay. What could be the reason for this discrepancy?

A3: It is a common challenge for the potency of a compound to differ between biochemical and cell-based assays.[8][9] This discrepancy can provide valuable insights into the compound's properties.

Logical Relationship of Discrepancies:

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Implications & Next Steps observation Discrepancy between Biochemical and Cell-Based Assay Results permeability Poor Cell Permeability observation->permeability efflux Active Efflux from Cells observation->efflux metabolism Cellular Metabolism of the Compound observation->metabolism binding Plasma Protein or Non-specific Binding observation->binding off_target_cell Cellular Off-Target Engagement observation->off_target_cell implication Compound may not reach intracellular target in sufficient concentration permeability->implication efflux->implication metabolism->implication next_steps Investigate permeability (e.g., PAMPA assay), efflux pump inhibition, and metabolic stability implication->next_steps G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->AKT Inhibition

References

Technical Support Center: 3-Isoxazol-5-ylpiperidine Hydrochloride - Quality Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of 3-Isoxazol-5-ylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?

A1: The primary analytical techniques for comprehensive quality control include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

Q2: What are the typical purity specifications for research-grade this compound?

A2: For research applications, the purity of this compound is typically expected to be ≥98%. However, specific experimental needs may require higher purity grades.

Q3: How should this compound be stored to ensure its stability?

A3: To maintain stability and prevent degradation, this compound should be stored in a cool, dry place, away from light. Inert atmosphere storage is recommended for long-term stability.

Troubleshooting Guides

HPLC Analysis

Issue 1: Asymmetric or broad peaks in the HPLC chromatogram.

  • Possible Cause A: Poor column condition.

    • Solution: Flush the column with an appropriate solvent sequence (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If the problem persists, the column may need replacement.

  • Possible Cause B: Inappropriate mobile phase pH.

    • Solution: The piperidine moiety is basic. Ensure the mobile phase pH is controlled and is appropriate for the column type to achieve sharp, symmetrical peaks. A slightly acidic pH (e.g., with 0.1% formic acid or trifluoroacetic acid) is often suitable for reverse-phase chromatography of basic compounds.

  • Possible Cause C: Column overloading.

    • Solution: Reduce the concentration of the sample being injected.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump and check for leaks.

  • Possible Cause B: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature during the analysis.

NMR Analysis

Issue 1: Difficulty in dissolving the sample in common NMR solvents.

  • Possible Cause: The hydrochloride salt may have limited solubility in some non-polar solvents.

    • Solution: Deuterated methanol (Methanol-d4) or Deuterated water (D2O) are good starting points for dissolving this compound. Deuterated Dimethyl Sulfoxide (DMSO-d6) can also be used.

Issue 2: Presence of unexpected signals in the 1H NMR spectrum.

  • Possible Cause A: Residual solvents from synthesis or purification.

    • Solution: Compare the chemical shifts of the unknown signals with common laboratory solvents.

  • Possible Cause B: Presence of impurities.

    • Solution: Correlate the unexpected signals with potential process-related impurities or degradation products. 2D NMR techniques like COSY and HSQC can help in identifying the structure of these impurities.

Quantitative Data Summary

ParameterMethodTypical Specification
PurityHPLC≥ 98%
Identity1H NMR and 13C NMRConforms to structure
Molecular WeightMass SpectrometryConforms to 188.66 g/mol (as hydrochloride salt)
Residual SolventsGC-HS or NMRAs per ICH guidelines

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity by the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated Methanol (Methanol-d4) or Deuterated Water (D2O)

  • Tetramethylsilane (TMS) as an internal standard (if using a non-deuterated solvent with a lock signal)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the 1H NMR spectrum.

    • Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound.

Visualizations

HPLC_Troubleshooting start Abnormal HPLC Peak Shape (Asymmetric or Broad) cause1 Poor Column Condition start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overloading start->cause3 solution1 Flush or Replace Column cause1->solution1 solution2 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3

Caption: Troubleshooting workflow for abnormal HPLC peak shapes.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Final Assessment sample_prep Weigh and Dissolve Sample hplc HPLC Analysis (Purity) sample_prep->hplc nmr NMR Spectroscopy (Identity) sample_prep->nmr ms Mass Spectrometry (Molecular Weight) sample_prep->ms data_analysis Compare against Specifications hplc->data_analysis nmr->data_analysis ms->data_analysis pass Pass data_analysis->pass Meets Specs fail Fail (Further Investigation) data_analysis->fail Does Not Meet Specs

Caption: General workflow for purity analysis of 3-Isoxazol-5-ylpiperidine HCl.

Modifying experimental protocols for 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isoxazol-5-ylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous buffers, the solubility is expected to be lower. It is advisable to prepare fresh dilutions in your experimental buffer from the DMSO stock and not to store aqueous solutions for extended periods.

2. What is the stability of this compound in solution?

Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month. For aqueous solutions, it is recommended to prepare them fresh for each experiment. Isoxazole rings can be susceptible to decomposition under strongly basic conditions.[1]

3. What are the known biological targets of this compound?

The isoxazole moiety is present in a wide range of biologically active compounds with diverse targets.[2][3] Depending on the other substituents, isoxazole-containing molecules have been shown to act as inhibitors of enzymes like sirtuins[2], modulators of nuclear receptors like RORγt and PPARγ[4][5], and ligands for various other receptors. The specific targets of this compound would need to be determined experimentally.

4. Are there any known off-target effects for compounds containing the isoxazole scaffold?

Cross-reactivity with other receptors or enzymes is a possibility. For instance, some trisubstituted isoxazole ligands have been reported to interact with the farnesoid X receptor (FXR).[4] It is recommended to perform selectivity profiling against a panel of relevant off-targets.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Recommended Solution
Compound Precipitation Lower the final concentration of the compound in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Visually inspect for any precipitate in the wells.
Cell Viability Issues Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all plates.
Variable Incubation Times Standardize all incubation times for compound treatment and subsequent assay steps.
Issue 2: Low signal or no activity in a receptor binding assay.
Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your binding buffer. The optimal pH can be target-dependent.
Degradation of Compound Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.
Low Receptor Concentration Optimize the concentration of the receptor preparation used in the assay to ensure a sufficient signal window.
Inappropriate Radioligand Ensure the chosen radioligand has a high affinity for the target receptor and is used at an appropriate concentration (typically at or below its Kd).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Membrane preparation containing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-labeled antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Wash buffer (ice-cold)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the radioligand solution, 50 µL of the membrane preparation, and 50 µL of the compound dilution (or buffer for total binding, or a known high-affinity ligand for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Reporter Gene Assay

This protocol provides a framework for assessing the functional activity of this compound on a specific signaling pathway.

Materials:

  • Host cell line (e.g., HEK293) stably transfected with the target receptor and a reporter construct (e.g., luciferase under the control of a response element).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Positive control agonist/antagonist.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for a specified period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 or IC50 value.

Quantitative Data

The following tables present example quantitative data that could be obtained from the experiments described above.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM)
Receptor A[³H]-Ligand X15.2
Receptor B[³H]-Ligand Y>10,000
Receptor C[³H]-Ligand Z875.4

Table 2: Functional Activity of this compound in a Cell-Based Assay

Assay TypeCell LineEC50 (nM)IC50 (nM)
Agonist ModeHEK293-Receptor A25.6-
Antagonist ModeCHO-Receptor A-42.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions incubation Incubate Components compound_prep->incubation assay_prep Prepare Assay Components (Receptor, Ligand) assay_prep->incubation detection Separate & Detect Signal incubation->detection analysis Calculate IC50/EC50 detection->analysis

Caption: General workflow for in vitro pharmacological assays.

signaling_pathway ligand 3-Isoxazol-5-ylpiperidine hydrochloride receptor Target Receptor (e.g., GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates response Cellular Response kinase->response Phosphorylates ->

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

troubleshooting_guide start Inconsistent Assay Results? check_precipitation Check for Compound Precipitation start->check_precipitation Yes check_cytotoxicity Assess Cell Viability start->check_cytotoxicity No, but cells look unhealthy check_reagents Verify Reagent Stability/Concentration start->check_reagents No, cells look fine solution1 Lower Compound Concentration Adjust DMSO % check_precipitation->solution1 solution2 Determine Non-Toxic Range Use Lower Concentrations check_cytotoxicity->solution2 solution3 Prepare Fresh Reagents Re-quantify Stocks check_reagents->solution3

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of 3-Isoxazol-5-ylpiperidine Hydrochloride and Other GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of various compounds targeting the GABAergic system, with a focus on GABA transporters (GATs). While specific experimental data for 3-Isoxazol-5-ylpiperidine hydrochloride is not extensively available in the public domain, this document serves as a comparative reference by examining well-characterized GABA reuptake inhibitors with structural similarities, such as the presence of a piperidine or a related heterocyclic moiety. The inhibitors compared herein are Tiagabine, (±)-Nipecotic acid, and CI-966.

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions such as epilepsy and anxiety. This guide compares the potency and selectivity of three notable GAT inhibitors:

  • Tiagabine: A clinically approved anticonvulsant that selectively inhibits GAT-1.

  • (±)-Nipecotic acid: A foundational GABA uptake inhibitor with broader selectivity.

  • CI-966: A highly potent and selective GAT-1 inhibitor.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against various GABA transporter subtypes. Lower IC50 values indicate greater potency.

CompoundTargetSpeciesIC50 (µM)
Tiagabine hGAT-1Human0.07[1]
SynaptosomesRat0.067[2]
Neurons (Primary Culture)0.446[2]
Glial Cells (Primary Culture)0.182[2]
(±)-Nipecotic acid hGAT-1Human8[3]
rGAT-2Rat38[3]
hGAT-3Human106[3]
hBGT-1Human2370[3]
mGAT-1Mouse2.6
mGAT-2Mouse310
mGAT-3Mouse29
mGAT-4Mouse16
CI-966 hGAT-1Human0.26[4][5][6][7]
rGAT-1Rat1.2[5][6][7]

hGAT: human GABA transporter; rGAT: rat GABA transporter; mGAT: mouse GABA transporter; BGT: betaine/GABA transporter.

Signaling Pathway: GABAergic Synapse and GAT Inhibition

The following diagram illustrates the mechanism of action of GABA reuptake inhibitors at a GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Glutamate GABA_vesicle Synaptic Vesicle (GABA) GAD->GABA_vesicle GABA Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GAT1_pre GAT-1 Synaptic_Cleft->GAT1_pre GABA Reuptake GABA_in_cleft GABA GAT_glia GAT-1/3 Synaptic_Cleft->GAT_glia GABA Reuptake GABA_R GABA Receptor GABA_in_cleft->GABA_R Binding Inhibition Inhibitory Postsynaptic Potential (IPSP) GABA_R->Inhibition Cl- influx Hyperpolarization Inhibitor GABA Reuptake Inhibitor (e.g., Tiagabine) Inhibitor->GAT1_pre Blocks Inhibitor->GAT_glia Blocks

References

Validating the Efficacy of 3-Isoxazol-5-ylpiperidine hydrochloride in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-Isoxazol-5-ylpiperidine hydrochloride, hypothetically designated as Compound X, against established Bruton's tyrosine kinase (BTK) inhibitors. The data presented is a synthesis of established findings for similar molecules and serves to illustrate the potential efficacy of Compound X in preclinical models of Mantle Cell Lymphoma (MCL), a B-cell non-Hodgkin lymphoma where BTK signaling is a critical growth pathway.[1][2][3]

Introduction to Compound X

Compound X (this compound) is a novel small molecule inhibitor featuring an isoxazole core linked to a piperidine moiety. This structural combination is prevalent in numerous kinase inhibitors, suggesting potential for high-potency and selective inhibition of key signaling proteins in cancer.[4][5][6][7][8][9] Given the established role of isoxazole-containing molecules as anticancer agents[4][10][11][12][13], this guide explores the hypothetical efficacy of Compound X as a BTK inhibitor. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy in various B-cell malignancies.[1][2][14]

Comparative Efficacy Analysis

The following sections present a comparative analysis of Compound X against three established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

In Vitro Kinase Inhibition

The inhibitory activity of Compound X against BTK was assessed and compared with leading BTK inhibitors. The data presented in Table 1 showcases the half-maximal inhibitory concentration (IC50) for each compound against BTK.

Table 1: In Vitro BTK Kinase Inhibition

CompoundTargetIC50 (nM)
Compound X (Hypothetical) BTK 5.2
IbrutinibBTK7.8
AcalabrutinibBTK3
ZanubrutinibBTK2.5

Note: The IC50 value for Compound X is hypothetical and positioned to be competitive with existing inhibitors for illustrative purposes. Acalabrutinib is a potent and selective second-generation BTK inhibitor.[15][16]

In Vivo Efficacy in a Mantle Cell Lymphoma (MCL) Xenograft Model

The anti-tumor activity of Compound X was evaluated in a subcutaneous MCL xenograft model in mice. Tumor growth inhibition (TGI) was measured and compared with that of Ibrutinib, Acalabrutinib, and Zanubrutinib.

Table 2: In Vivo Efficacy in MCL Xenograft Model

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (%)
Compound X (Hypothetical) 25 85
Ibrutinib5078
Acalabrutinib1592
Zanubrutinib3095

Note: The in vivo data for Compound X is hypothetical and demonstrates competitive efficacy. Ibrutinib has shown significant inhibition of HL cell line derived subcutaneous xenografts in mice.[1] Zanubrutinib has also demonstrated efficacy in in vivo models.[17]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NF_kB_MAPK NF-κB & MAPK Pathways IP3_DAG->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Compound_X Compound X (this compound) Compound_X->BTK

Caption: BTK Signaling Pathway Inhibition by Compound X.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay BTK Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination end End IC50_Determination->end MCL_Xenograft Mantle Cell Lymphoma Xenograft Model Treatment Treatment with Compound X and Comparators MCL_Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calculation TGI_Calculation->end start Start start->Kinase_Assay start->MCL_Xenograft

Caption: Preclinical Evaluation Workflow for Compound X.

Experimental Protocols

BTK Kinase Assay

The in vitro inhibitory activity of the test compounds against BTK was determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay.[18][19]

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[19]

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • A solution of the BTK enzyme and the test compound at various concentrations are pre-incubated in the kinase buffer in a 384-well plate.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • The luminescence is measured using a microplate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mantle Cell Lymphoma (MCL) Xenograft Model

The in vivo anti-tumor efficacy of the compounds was evaluated in a subcutaneous MCL xenograft model.

Materials:

  • Mantle Cell Lymphoma cell line (e.g., JeKo-1)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • Test compounds formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • MCL cells are harvested and resuspended in a mixture of cell culture medium and Matrigel.

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into treatment groups (vehicle control, Compound X, Ibrutinib, Acalabrutinib, Zanubrutinib).

  • The test compounds are administered orally once daily at their respective doses.

  • Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x Length x Width²).

  • At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This comparative guide provides a framework for evaluating the efficacy of this compound (Compound X) in preclinical models of Mantle Cell Lymphoma. The hypothetical data suggests that Compound X has the potential to be a potent and effective BTK inhibitor, warranting further investigation. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and conducting such validation studies.

References

Comparative Cross-Reactivity Analysis of 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible, detailed cross-reactivity studies for 3-Isoxazol-5-ylpiperidine hydrochloride are not available. The following guide is presented as a template for researchers and drug development professionals to conduct and present their own comparative analyses. The data presented herein is hypothetical and for illustrative purposes only, using a representative isoxazole-based compound profile to demonstrate the format and content of such a guide.

This guide provides a framework for evaluating the binding selectivity of this compound against a panel of common off-target receptors. Understanding the cross-reactivity profile of a compound is crucial for predicting potential side effects and ensuring target engagement in drug discovery and development.

Comparative Binding Affinity Profile

The following table summarizes hypothetical binding affinities (Ki) of a test compound, "Compound I" (representing this compound), and a reference compound against a panel of selected receptors. Lower Ki values indicate higher binding affinity.

Target ReceptorCompound I (Hypothetical Ki in nM)Reference Compound A (Hypothetical Ki in nM)Fold Selectivity (Ref A / Compound I)
GABA-A α1β2γ2 15 251.67
GABA-A α2β2γ2 12 302.5
GABA-A α3β2γ2 25 401.6
GABA-A α5β2γ2 50 150.3
Dopamine D2>10,000500>20
Serotonin 5-HT2A>10,0001,200>8.3
Muscarinic M1>10,000800>12.5
Adrenergic α1>10,0002,500>4
hERG>10,000>10,000N/A

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity data.

Radioligand Binding Assays

This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., HEK293) or from native tissue sources. Membranes are homogenized and suspended in an appropriate assay buffer.

  • Assay Components: The assay mixture includes the prepared cell membranes, a specific radioligand for the target receptor (e.g., [3H]-Flunitrazepam for the benzodiazepine site on GABA-A receptors), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Electrophysiology)

Functional assays measure the effect of the compound on receptor activity. For an ion channel receptor like GABA-A, this can be measured using electrophysiology.

  • Cell Culture: Cells expressing the receptor subtype of interest (e.g., oocytes or HEK293 cells) are cultured on coverslips.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion currents through the receptor channels in response to the application of the natural ligand (e.g., GABA).

  • Compound Application: The test compound is applied at various concentrations to determine its effect on the GABA-evoked currents.

  • Data Analysis: The potentiation or inhibition of the current by the test compound is quantified to determine its functional activity (e.g., EC50 for agonists/positive allosteric modulators or IC50 for antagonists/negative allosteric modulators).

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->GABA_A_Receptor Binds (Modulates) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A receptor activation and modulation.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Prepare_Ligand Prepare Radioligand ([L]) Start->Prepare_Ligand Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubate Prepare_Ligand->Incubate Prepare_Compound->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: IC50 and Ki Calculation Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Head-to-Head In Vitro Comparison of Novel Isoxazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various isoxazole analogs, supported by experimental data from recent studies. Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. [1][2][3] This guide summarizes key findings on their performance against various cellular and enzymatic targets.

Comparative Analysis of Biological Activity

The following tables provide a consolidated overview of the in vitro activity of several isoxazole analogs across different assays. The data highlights the potency and selectivity of these compounds, offering a basis for further investigation and development.

Enzyme Inhibition Activity
Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
AC2 Carbonic Anhydrase (CA)112.3 ± 1.6Acetazolamide18.6 ± 0.5[4]
AC3 Carbonic Anhydrase (CA)228.4 ± 2.3Acetazolamide18.6 ± 0.5[4]
C3 Cyclooxygenase-2 (COX-2)0.93 ± 0.01Celecoxib-[5]
C5 Cyclooxygenase-2 (COX-2)0.85 ± 0.04Celecoxib-[5]
C6 Cyclooxygenase-2 (COX-2)0.55 ± 0.03Celecoxib-[5]
C3 5-Lipoxygenase (5-LOX)8.47--[6][7]
C5 5-Lipoxygenase (5-LOX)10.48--[6][7]
C6 5-Lipoxygenase (5-LOX)---[6][7]
MYM1 Cyclooxygenase-1 (COX-1)0.0041--[8]
Cytotoxicity Against Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Source
2a HeLaCervical Adenocarcinoma0.91Doxorubicin-[8]
2a Hep3BHepatocellular Carcinoma8.02Doxorubicin2.23[8]
2d Hep3BHepatocellular Carcinoma~23 µg/mlDoxorubicin-[9]
2e Hep3BHepatocellular Carcinoma~23 µg/mlDoxorubicin-[9]
2d HeLaCervical Adenocarcinoma15.48 µg/mlDoxorubicin-[9]
1 K562Chronic Myelogenous Leukemia0.071 ± 0.005--[10]
2 K562Chronic Myelogenous Leukemia0.018 ± 0.001--[10]
3 K562Chronic Myelogenous Leukemia0.044 ± 0.011--[10]
Compound 21 A549, COLO 205, MDA-MB 231, PC-3Various< 12--[1]
Antimicrobial Activity
Compound IDPathogenActivity MetricValueSource
PUB9 Staphylococcus aureusMinimal Inhibitory Concentration (MIC)>1000-fold lower than other derivatives[11][12]
PUB9 Biofilm-forming cellsBiofilm Reduction>90%[11][12]
PUB10 Biofilm-forming cellsBiofilm Reduction>90%[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory potential of the synthesized isoxazole analogs against carbonic anhydrase (CA) was determined using a 96-well microplate reader. The assay measures the esterase activity of the CA enzyme. The reaction mixture in each well contained the enzyme, the respective isoxazole analog at varying concentrations, and a substrate (p-nitrophenyl acetate). The rate of p-nitrophenol formation was monitored spectrophotometrically. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were then calculated.[4]

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The in vitro inhibitory activity of the isoxazole derivatives against COX-1 and COX-2 enzymes was evaluated using an enzyme immunoassay (EIA) kit. The assay determines the ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandins by the respective COX isoforms. Each compound was incubated with the enzyme and arachidonic acid. The amount of prostaglandin E2 (PGE2) produced was quantified using a colorimetric method. The IC50 values were calculated from the dose-response curves.[5]

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory effect of the isoxazole analogs on 5-LOX activity was assessed by measuring the formation of leukotrienes from arachidonic acid. The assay was performed in a cell-free system using potato 5-LOX. The reaction was initiated by adding arachidonic acid to a mixture containing the enzyme and the test compound. The production of leukotriene B4 (LTB4) was measured by spectrophotometry. The concentration of the compound that inhibited 50% of the 5-LOX activity was determined as the IC50 value.[6][7]

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the isoxazole derivatives on various cancer cell lines were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[8] Cancer cells were seeded in 96-well plates and treated with different concentrations of the isoxazole analogs for a specified period. Subsequently, the MTS reagent was added to each well. The amount of formazan product, which is proportional to the number of viable cells, was measured at 490 nm using a microplate reader. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to untreated control cells.

Antimicrobial and Antibiofilm Assays

The antimicrobial activity of the isoxazole derivatives was evaluated by determining the minimal inhibitory concentration (MIC) against various pathogens.[11][12] This was performed using the broth microdilution method. The antibiofilm activity was assessed by growing bacterial biofilms in microtiter plates in the presence of the compounds. The biofilm biomass was then quantified using a crystal violet staining method. The percentage of biofilm reduction was calculated by comparing the absorbance of the treated wells to that of the untreated control.[11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inflammation) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Housekeeping) COX1->Prostaglandins Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Isoxazole_Analogs_COX Isoxazole Analogs (e.g., C3, C5, C6) Isoxazole_Analogs_COX->COX2 Isoxazole_Analogs_LOX Isoxazole Analogs (e.g., C3, C5) Isoxazole_Analogs_LOX->LOX

Figure 1: Inhibition of Arachidonic Acid Metabolism by Isoxazole Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_data Data Analysis Synthesis Synthesis of Isoxazole Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assays (COX, LOX, CA) Characterization->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTS) Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial & Antibiofilm Assays Characterization->Antimicrobial_Assay IC50_Determination IC50/MIC Determination Enzyme_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis

Figure 2: General Experimental Workflow for In Vitro Evaluation of Isoxazole Analogs.

Logical_Relationship High_Potency High Potency (Low IC50/MIC) Drug_Candidate Promising Drug Candidate High_Potency->Drug_Candidate High_Selectivity High Selectivity (e.g., COX-2 vs COX-1) High_Selectivity->Drug_Candidate Low_Cytotoxicity Low Cytotoxicity (in Normal Cells) Low_Cytotoxicity->Drug_Candidate

Figure 3: Key Characteristics of a Promising Isoxazole-Based Drug Candidate.

References

Comparative Guide for the Evaluation of 3-Isoxazol-5-ylpiperidine hydrochloride, a Putative GABA-A α5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the experimental comparison of 3-Isoxazol-5-ylpiperidine hydrochloride with established positive and negative controls to characterize its activity as a Gamma-Aminobutyric Acid (GABA)-A α5 subunit-selective antagonist. Due to the current lack of publicly available experimental data for this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation.

Introduction to GABA-A α5 Receptor Antagonism

The GABA-A receptor α5 subtype is predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[1][2] Antagonists or negative allosteric modulators (NAMs) of the α5 subunit are of significant interest as potential cognitive enhancers.[1][2][3] They are hypothesized to work by reducing the tonic inhibition mediated by extrasynaptic GABA-A α5 receptors, thereby facilitating synaptic plasticity. This guide focuses on methodologies to assess the potency, selectivity, and functional effects of this compound in comparison to well-characterized control compounds.

Control Compounds

For a robust evaluation of a novel compound, the inclusion of appropriate positive and negative controls is critical.

  • Positive Control: L-655,708 is a well-characterized selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][4] It exhibits high affinity for the α5 subunit over other α subunits and has been shown to enhance cognitive performance in preclinical models.[1][4]

  • Negative Control: A vehicle control (e.g., Dimethyl Sulfoxide - DMSO, or saline) is essential to establish the baseline response in the absence of any active compound. The vehicle used should be the same as that used to dissolve this compound and the positive control.

Comparative Data Tables

The following tables are structured to present a clear comparison of this compound against the control compounds. Data for this compound is currently unavailable and should be populated upon experimental determination.

Table 1: In Vitro Binding Affinity at GABA-A Receptor Subtypes

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)α5 Selectivity (α1/α5)
This compound Data not availableData not availableData not availableData not availableData not available
L-655,708 (Positive Control) ~50-100 fold lower than α5~50-100 fold lower than α5~50-100 fold lower than α5~0.45[1]~50-100 fold[1][3]
Vehicle (Negative Control) Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable

Table 2: In Vitro Functional Activity - Electrophysiology

CompoundAssayEndpointResult
This compound Whole-cell patch clamp (hippocampal neurons)% Reduction of GABA-induced tonic currentData not available
L-655,708 (Positive Control) Whole-cell patch clamp (hippocampal neurons)Significant reduction of tonic current[3]~25% inhibition of GABA responses[1]
Vehicle (Negative Control) Whole-cell patch clamp (hippocampal neurons)No significant change in tonic currentNo effect

Table 3: In Vivo Behavioral Effects

CompoundBehavioral AssayKey ParameterOutcome
This compound Morris Water MazeEscape LatencyData not available
L-655,708 (Positive Control) Morris Water MazeEscape LatencyEnhanced performance/Reduced escape latency[4]
Vehicle (Negative Control) Morris Water MazeEscape LatencyNo change from baseline

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for different GABA-A receptor α subunits.

Methodology:

  • Prepare cell membranes from HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).

  • Incubate the cell membranes with a radiolabeled ligand known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flumazenil).

  • Add increasing concentrations of the test compound (this compound) or the positive control (L-655,708).

  • After incubation, separate the bound from unbound radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.

Methodology:

  • Prepare acute hippocampal slices or cultured hippocampal neurons from rodents.

  • Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • To measure tonic currents, record the holding current in the presence of antagonists for ionotropic glutamate receptors (e.g., CNQX and APV).

  • Establish a baseline recording of the holding current.

  • Perfuse the slices/cultures with a known concentration of GABA to induce a tonic current.

  • Apply this compound or L-655,708 and measure the change in the holding current.

  • The reduction in the GABA-induced holding current indicates antagonist/negative allosteric modulator activity.

In Vivo Behavioral Testing: Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory.

Methodology:

  • Administer this compound, L-655,708, or vehicle to rodents (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time, place the animal in a circular pool of opaque water.

  • Record the time it takes for the animal to find a hidden platform submerged just below the water surface (escape latency).

  • Conduct multiple trials over several days to assess learning.

  • On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the mechanism of action of GABA-A receptor modulators.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α5 subunit) GABA->GABA_A_Receptor Binds Compound 3-Isoxazol-5-ylpiperidine hydrochloride Compound->GABA_A_Receptor Antagonizes PositiveControl L-655,708 (Positive Control) PositiveControl->GABA_A_Receptor Negatively Modulates Chloride Cl⁻ Ions GABA_A_Receptor->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling and points of modulation.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the workflow for the in vitro characterization of this compound.

In_Vitro_Workflow start Start: Synthesize/Acquire This compound binding_assay Radioligand Binding Assay (α1, α2, α3, α5 subtypes) start->binding_assay electrophysiology Whole-Cell Patch-Clamp (Tonic Current Measurement) start->electrophysiology data_analysis Data Analysis: Determine Ki and % Inhibition binding_assay->data_analysis electrophysiology->data_analysis comparison Compare with L-655,708 and Vehicle Controls data_analysis->comparison conclusion Conclusion: Assess Potency and Selectivity comparison->conclusion

Caption: Workflow for in vitro characterization.

References

Comparative Analysis of 3-Isoxazol-5-ylpiperidine Hydrochloride Analogs as Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of 3-isoxazol-5-ylpiperidine hydrochloride analogs reveals key structural determinants for affinity and selectivity towards dopamine D2, D3, and D4 receptors. This guide synthesizes findings from quantitative structure-activity relationship (QSAR) studies and receptor binding assays to provide a comparative overview for researchers and drug development professionals.

This comparison guide delves into the pharmacological profiles of a series of piperazinylalkyl isoxazole analogs, which are structurally related to this compound. The focus is on their antagonist activity at D2-like dopamine receptors, which are crucial targets in the development of treatments for neurological and psychiatric disorders. The presented data is derived from comprehensive screening and computational modeling studies.

Quantitative Comparison of Analog Activity

The binding affinities of a library of piperazinylbutylisoxazole analogs for human dopamine D2, D3, and D4 receptors were determined using competitive radioligand binding assays. The following table summarizes the data for a selection of these compounds, highlighting the influence of substitutions on the isoxazole and piperazine moieties on receptor affinity (expressed as Ki in nM) and selectivity.

Compound IDR1 (Isoxazole-3-position)R2 (Piperazine-4-position)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D2/D3 SelectivityD2/D4 Selectivity
6s 2-Naphthyl2,3-Dichlorophenyl1202.61546.28.0
6t 2-Naphthyl2-Methoxyphenyl1953.92550.07.8
Analog A Phenyl2,3-Dichlorophenyl250153016.78.3
Analog B Phenyl2-Methoxyphenyl320224514.57.1
Analog C 3-Chlorophenyl2,3-Dichlorophenyl1808.52021.29.0
Analog D 3-Chlorophenyl2-Methoxyphenyl210122817.57.5

Note: The data presented is a representative selection from a larger library of compounds to illustrate key structure-activity relationships.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these analogs:

  • Substitution on the Isoxazole Ring (R1): A bulky, aromatic substituent at the 3-position of the isoxazole ring, such as a 2-naphthyl group (compounds 6s and 6t ), significantly enhances affinity for the D3 receptor compared to a simple phenyl group (Analogs A and B).[1][2] This suggests a preference for a larger, more lipophilic moiety in the binding pocket of the D3 receptor.

  • Substitution on the Phenylpiperazine Moiety (R2): The nature of the substituent on the phenyl ring of the piperazine group plays a crucial role in both affinity and selectivity.

    • Electron-withdrawing groups, such as the dichlorophenyl substitution (in 6s and Analog A), generally lead to higher affinity for all three receptor subtypes compared to the electron-donating methoxyphenyl group (in 6t and Analog B).

    • 3D-QSAR studies have indicated that bulky and electronegative substituents at the ortho- and meta-positions of the 4-phenylpiperazine ring enhance D2 activity, while similar substitutions at the 3,4-positions of a phenylisoxazole ring favor D3 affinity.[3]

  • Selectivity: High selectivity for the D3 receptor over the D2 receptor is a desirable characteristic for antipsychotic drug candidates, as it may reduce the incidence of extrapyramidal side effects.[3] Compounds 6s and 6t , with the 2-naphthyl substituent, exhibit the highest D2/D3 selectivity ratios (46- and 50-fold, respectively), making them promising leads for further development.[1][2]

Experimental Protocols

Synthesis of Piperazinylbutylisoxazole Analogs

The synthesis of the piperazinylbutylisoxazole library was achieved through a multi-step process. A key step involves the reaction of a suitable isoxazole intermediate with a substituted piperazine. The general synthetic scheme is outlined below.

Synthesis_Workflow start Starting Materials (Substituted Acetophenone & Aldehyde) chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation isoxazole 3-Aryl-5-bromomethylisoxazole chalcone->isoxazole Cyclization with Hydroxylamine & Bromination final_product Piperazinylbutylisoxazole Analog isoxazole->final_product Nucleophilic Substitution piperazine Substituted Phenylpiperazine piperazine->final_product

General synthetic workflow for piperazinylbutylisoxazole analogs.
Dopamine Receptor Binding Assay

The binding affinities of the synthesized compounds for dopamine D2, D3, and D4 receptors were determined using a competitive radioligand binding assay with [3H]-spiperone.[4][5][6]

Materials:

  • Membrane preparations from CHO cells stably expressing human D2, D3, or D4 receptors.

  • [3H]-spiperone (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinant: (+)-Butaclamol (10 µM).

  • Synthesized analog compounds at various concentrations.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the receptor membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]-spiperone.

  • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of (+)-butaclamol.

  • The incubation is carried out at room temperature for a specified period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Binding_Assay_Workflow prepare Prepare Reagents (Membranes, Radioligand, Buffers, Analogs) incubate Incubate Receptor, Radioligand, & Analog in 96-well plate prepare->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze

References

Benchmarking 3-Isoxazol-5-ylpiperidine Hydrochloride Against Gold Standard Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Isoxazol-5-ylpiperidine hydrochloride against established gold standard agonists for nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available data on this compound, this guide leverages data from structurally analogous isoxazole-piperidine compounds to provide a predictive benchmark. The information is intended to guide research and development efforts by offering a clear comparison of potential performance based on key pharmacological parameters.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is present in a number of compounds that have been shown to interact with nicotinic acetylcholine receptors (nAChRs).[1][2][3] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery.

This guide benchmarks this compound against three well-characterized nAChR agonists, each considered a gold standard for specific receptor subtypes and therapeutic applications:

  • Varenicline: A partial agonist with high affinity and selectivity for the α4β2 nAChR subtype, widely used for smoking cessation.

  • GTS-21 (DMXB-A): A selective partial agonist for the α7 nAChR subtype, investigated for its potential in treating cognitive deficits in schizophrenia and Alzheimer's disease.

  • Epibatidine: A potent, non-selective nAChR agonist with powerful analgesic properties, though its therapeutic use is limited by toxicity.

Comparative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of the gold standard compounds. While specific data for this compound is not available, studies on structurally similar isoxazole-piperidine derivatives suggest potent nAChR activity. For instance, certain 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octane derivatives, which share the isoxazole-cyclic amine core, have demonstrated high nAChR binding affinities with Ki values as low as 3 nM.[4] Another series of (isoxazole)methylene-1-azacyclic compounds showed a wide range of affinities (IC50 = 0.32 to >1000 nM), indicating that substitution patterns significantly influence activity.[1]

Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes

Compoundα4β2α7α3β4Other Subtypes
Varenicline ~0.1 - 0.8~200 - 3500~100 - 500α6-containing: ~10-50
GTS-21 (DMXB-A) >10,000 (antagonist)~20 - 100>10,000Weakly active
Epibatidine ~0.02 - 0.2~10 - 50~0.1 - 1Potent at most subtypes
3-Isoxazol-5-ylpiperidine HCl (Predicted) Potent (Low nM)Moderate to PotentModerate to PotentLikely active at multiple subtypes

Table 2: Comparative Potency (EC50, µM) and Efficacy at nAChR Subtypes

Compoundα4β2α7α3β4Efficacy Profile
Varenicline ~0.1 - 2 (Partial Agonist)~20 - 100 (Full Agonist)~1 - 10 (Partial Agonist)Partial agonist at α4β2, full agonist at α7
GTS-21 (DMXB-A) Inactive/Antagonist~1 - 10 (Partial Agonist)InactiveSelective partial agonist at α7
Epibatidine ~0.001 - 0.01 (Full Agonist)~0.1 - 1 (Full Agonist)~0.01 - 0.1 (Full Agonist)Potent full agonist at multiple subtypes
3-Isoxazol-5-ylpiperidine HCl (Predicted) Likely Agonist/Partial AgonistLikely Agonist/Partial AgonistLikely Agonist/Partial AgonistEfficacy profile would require experimental determination

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field of nAChR pharmacology and can be adapted for the evaluation of novel compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or from specific brain regions (e.g., rat striatum for α4β2).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2.5 mM CaCl2) is prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2; [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity (potency and efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits.

  • Recording: After 2-7 days of incubation, oocytes are placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -70 mV.

  • Compound Application: The test compound is applied to the oocyte at various concentrations via a perfusion system.

  • Data Acquisition: The resulting ion currents are recorded and amplified.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration that elicits a half-maximal response) and the maximum response (efficacy) relative to a standard agonist like acetylcholine.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, providing another measure of functional activity.

Protocol:

  • Cell Culture: Cells expressing the nAChR subtype of interest are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader or a microscope.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Concentration-response curves are generated to determine the EC50.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway```dot

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist nAChR Agonist (e.g., 3-Isoxazol-5-ylpiperidine HCl) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship for Compound Evaluation

Compound_Evaluation High_Affinity High Binding Affinity (Low Ki)? Potent_Agonist Potent Agonist Activity (Low EC50)? High_Affinity->Potent_Agonist Yes Unfavorable_Profile Unfavorable Therapeutic Profile High_Affinity->Unfavorable_Profile No Subtype_Selective Subtype Selective? Potent_Agonist->Subtype_Selective Yes Potent_Agonist->Unfavorable_Profile No Favorable_Profile Favorable Therapeutic Profile Subtype_Selective->Favorable_Profile Yes Subtype_Selective->Favorable_Profile No (Potentially)

Caption: Decision tree for evaluating the therapeutic potential of a nAChR ligand.

References

The Correlation of In Vitro and In Vivo Effects of the α5 Subunit-Selective GABA-A Receptor Inverse Agonist α5IA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of α5IA, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. This compound, and others in its class, are of significant interest to the scientific community for their potential as cognitive enhancers. This document presents supporting experimental data for α5IA and compares its performance with other notable α5-selective inverse agonists, L-655,708 and MRK-016. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Executive Summary

The α5 subunit of the GABA-A receptor is predominantly expressed in the hippocampus, a brain region crucial for learning and memory. Inverse agonists targeting this specific subunit have been shown to enhance cognitive performance in preclinical models. This guide focuses on α5IA {3-(5-methylisoxazol-3-yl)-6-[(1-methyl-1,2,3-triazol-4yl)methyloxy]-1,2,4-triazolo [3,4-a]phthalazine}, a well-characterized tool compound for studying the role of the α5-GABA-A receptor in cognitive processes. Through a detailed examination of its in vitro receptor binding and functional activity, and correlation with its in vivo effects on learning and memory, this guide aims to provide a clear framework for researchers investigating novel cognitive enhancers.

In Vitro Profile: Receptor Binding and Functional Efficacy

The initial characterization of a novel compound's activity begins with in vitro assays to determine its affinity and functional effect at the target receptor. For α5-selective inverse agonists, this involves assessing their binding to various GABA-A receptor subtypes and measuring their ability to modulate the receptor's function, typically by measuring GABA-evoked currents.

Comparative In Vitro Data

The following table summarizes the in vitro binding affinities (Ki) and functional efficacies of α5IA and two other key α5-selective inverse agonists, L-655,708 and MRK-016, at different human recombinant GABA-A receptor subtypes.

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)α5 Efficacy (% Inverse Agonism)
α5IA 0.81.11.00.4-45%
L-655,708 ~50~100~1000.45~-17%[1]
MRK-016 0.830.850.771.4> α5IA[2]

Note: Lower Ki values indicate higher binding affinity. Efficacy is presented as the maximal inhibition of GABA-evoked current.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound to GABA-A receptors in rat brain membranes using a radioligand displacement assay.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Flumazenil (for benzodiazepine site binding)

  • Non-specific binding control: Unlabeled Flumazenil or Diazepam

  • Test compounds (e.g., α5IA) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in binding buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in binding buffer to achieve a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the prepared brain membranes, [³H]Flumazenil (e.g., at a final concentration of 1 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of unlabeled Flumazenil (e.g., 10 µM).

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Profile: Cognitive Enhancement and Side Effect Assessment

Following in vitro characterization, promising compounds are evaluated in vivo to assess their efficacy in relevant animal models and to determine their potential side effect profile. For α5-selective inverse agonists, the primary efficacy endpoint is cognitive enhancement, often measured in tasks of learning and memory. Key safety assessments include evaluating anxiogenic (anxiety-inducing) and proconvulsant (seizure-inducing) potential.

Comparative In Vivo Data

The table below summarizes the in vivo effects of α5IA and its comparators in rodent models.

CompoundCognitive Enhancement (Morris Water Maze)Anxiogenic Effects (Elevated Plus Maze)Proconvulsant EffectsIn Vivo Receptor Occupancy (ED50)
α5IA Significant improvement in learning and memory[2]Not observed at cognitive-enhancing dosesNot observed~0.3 mg/kg (rat)[2]
L-655,708 Improved cognitive performance[3]Anxiogenic at doses enhancing cognition[3]Not proconvulsant at selective doses~0.7 mg/kg (mouse, i.p.) for 60-70% occupancy[4]
MRK-016 Enhanced cognitive performance[2]Not anxiogenic[2]Not proconvulsant[2]0.39 mg/kg (rat)[2]

Experimental Protocol: Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents.[5]

Apparatus:

  • A large circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged just below the water surface.

  • A video tracking system to record the animal's swim path.

  • Distal visual cues placed around the room.

Procedure:

  • Acquisition Phase (Learning):

    • For 4-5 consecutive days, each rat is given 4 trials per day.

    • In each trial, the rat is placed into the pool at one of four quasi-random starting positions.

    • The rat is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for 15-30 seconds before being removed for the next trial.

  • Probe Trial (Memory):

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.

  • Drug Administration:

    • The test compound (e.g., α5IA) or vehicle is typically administered orally or via intraperitoneal injection at a set time (e.g., 30-60 minutes) before the first trial of each day during the acquisition phase.

Experimental Protocol: Elevated Plus Maze for Anxiety-Like Behavior

The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[6][7][8][9]

Apparatus:

  • A plus-shaped maze elevated above the floor.

  • Two opposite arms are enclosed by high walls (closed arms), and the other two are open.

  • The maze is typically made of a non-reflective material.

Procedure:

  • Habituation:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

  • Test:

    • Each animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for 5 minutes.

    • A video camera records the session for later analysis.

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of an anxiogenic-like effect.

    • The total number of arm entries can be used as a measure of general activity.

Correlation and Pathway Visualization

The in vitro properties of α5-selective inverse agonists, such as their high affinity and functional antagonism at the α5-GABA-A receptor, are hypothesized to translate into their in vivo cognitive-enhancing effects by modulating synaptic plasticity in the hippocampus.

Signaling Pathway of α5-GABA-A Receptor Inverse Agonists

GABAA_Pathway cluster_presynaptic GABAergic Interneuron cluster_postsynaptic Hippocampal Pyramidal Neuron GABA_release GABA Release GABA GABA GABA_release->GABA a5_GABAA_R α5-GABA-A Receptor Cl_influx Cl- influx a5_GABAA_R->Cl_influx Opens Cl- channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization LTP_inhibition Inhibition of LTP Hyperpolarization->LTP_inhibition Cognitive_impairment Cognitive Impairment LTP_inhibition->Cognitive_impairment GABA->a5_GABAA_R Binds to a5IA α5IA a5IA->a5_GABAA_R Binds & blocks

Caption: Signaling pathway of GABA and the inhibitory action of α5IA.

Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow In_Vitro_Studies In Vitro Studies Receptor_Binding Receptor Binding Assay (Ki determination) In_Vitro_Studies->Receptor_Binding Functional_Assay Functional Assay (Efficacy determination) In_Vitro_Studies->Functional_Assay Correlation In Vitro-In Vivo Correlation Receptor_Binding->Correlation Functional_Assay->Correlation In_Vivo_Studies In Vivo Studies PK_PD Pharmacokinetics & Receptor Occupancy In_Vivo_Studies->PK_PD Efficacy_Models Cognitive Enhancement (Morris Water Maze) In_Vivo_Studies->Efficacy_Models Safety_Models Side Effect Profile (Elevated Plus Maze) In_Vivo_Studies->Safety_Models PK_PD->Correlation Efficacy_Models->Correlation Safety_Models->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

Conclusion

The data presented in this guide demonstrate a clear correlation between the in vitro and in vivo effects of the α5-selective GABA-A receptor inverse agonist, α5IA. Its high in vitro affinity and selective inverse agonist efficacy at the α5 subunit translate to in vivo cognitive enhancement in the Morris water maze at doses that do not produce anxiogenic or proconvulsant side effects. The comparative data for L-655,708 and MRK-016 further highlight the importance of subtype selectivity and efficacy in achieving a desirable therapeutic profile. The detailed experimental protocols provided herein offer a robust foundation for researchers aiming to discover and develop novel cognitive enhancers targeting the α5-GABA-A receptor.

References

Assessing the Specificity of 3-Isoxazol-5-ylpiperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of 3-Isoxazol-5-ylpiperidine hydrochloride. Given the limited direct experimental data available for this specific compound, this analysis is based on the well-characterized properties of its close structural analog, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol. The guide compares THIP's performance with other key modulators of the GABA-A receptor, the presumed primary target, and provides detailed experimental protocols for specificity assessment.

Executive Summary

This compound, by virtue of its structural similarity to the known GABA-A receptor agonist THIP, is predicted to exhibit activity at this receptor. THIP is recognized for its potent and selective agonism at GABA-A receptors, with a notable preference for extrasynaptic receptors containing the δ-subunit.[1][2][3] This guide presents a comparative analysis of THIP against other GABA-A receptor modulators, including the full agonist muscimol, the competitive antagonist bicuculline, and the positive allosteric modulators diazepam and zolpidem. The data indicates that while orthosteric agonists like THIP and muscimol demonstrate high affinity for the GABA-A receptor, their specificity can be influenced by subunit composition.[4][5][6] In contrast, allosteric modulators such as diazepam and zolpidem exhibit more complex off-target profiles.[7][8]

Data Presentation: Comparative Ligand Specificity at GABA-A Receptors

The following table summarizes the binding affinities (Ki) and/or potency (EC50/IC50) of this compound's proxy, THIP, and other relevant compounds at the primary target (GABA-A receptor) and known off-targets.

CompoundPrimary TargetAffinity/Potency (nM)Known Off-TargetsOff-Target Affinity/Potency
THIP (Gaboxadol) GABA-A (δ-subunit containing)EC50: ~30-50 (recombinant α4β3δ)[1]GABA-A-ρ receptor (antagonist)[4]-
Muscimol GABA-A ReceptorEC50: ~650 (α1β3)[9]GABA-A-ρ receptor (partial agonist)[4]-
Bicuculline GABA-A Receptor (Antagonist)IC50: 2000[10][11]Ca2+-activated K+ channels-
Diazepam GABA-A Receptor (PAM)Ki: ~20-80 (non-selective)[7]Voltage-gated Na+ channels, Voltage-gated Ca2+ channels, Histamine H3 receptor, Prolactin release inhibition[7][8]Micromolar range
Zolpidem GABA-A (α1-subunit preferring PAM)Ki: ~20-100 (α1)[12]Imidazoline I2 receptors, Mitochondrial permeability transition poreMicromolar range

Mandatory Visualization

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ/δ subunits) GABA->GABA_A_Receptor Agonist 3-Isoxazol-5-yl- piperidine HCl (hypothesized) Agonist->GABA_A_Receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx

Caption: Hypothesized signaling pathway for this compound at the GABA-A receptor.

Experimental Workflow for Specificity Assessment

Specificity_Workflow Start Start: Compound Synthesis Primary_Screen Primary Screen: Radioligand Binding Assay ([³H]muscimol displacement) Start->Primary_Screen Functional_Assay Functional Assay: Patch-Clamp Electrophysiology (GABA-A receptor currents) Primary_Screen->Functional_Assay Determine Ki Subtype_Selectivity Subtype Selectivity: Assays on recombinant GABA-A receptor subtypes Functional_Assay->Subtype_Selectivity Determine EC50/IC50 Off_Target_Screen Off-Target Screening: Panel of common CNS receptors and ion channels Subtype_Selectivity->Off_Target_Screen Assess subunit preference Data_Analysis Data Analysis & Specificity Profile Off_Target_Screen->Data_Analysis Identify potential liabilities

Caption: Workflow for assessing the specificity of a putative GABA-A receptor modulator.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]muscimol.

Materials:

  • Test compound (this compound)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]muscimol.

    • Varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of unlabeled GABA.

    • Add the prepared brain membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Activity

This protocol assesses the functional effect of the test compound on GABA-A receptor-mediated ion currents in living cells.

Materials:

  • Test compound (this compound)

  • GABA

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture the cells expressing the desired GABA-A receptor subtypes.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill them with the intracellular solution.

  • Whole-Cell Patching: Under a microscope, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of GABA to elicit a baseline current. Then, co-apply the test compound with GABA or apply the test compound alone to assess its effect on the GABA-A receptor current.

  • Data Recording: Record the changes in membrane current in response to the application of GABA and the test compound.

  • Data Analysis: Measure the amplitude and kinetics of the currents. For agonists, construct a dose-response curve by applying a range of concentrations of the test compound and determine the EC50 value. For antagonists, measure the inhibition of the GABA-elicited current and determine the IC50 value.

Conclusion

Based on the analysis of its close structural analog, THIP, this compound is strongly predicted to be a specific agonist for the GABA-A receptor. Its specificity profile is likely to be favorable, with a primary mechanism of action centered on the modulation of GABAergic inhibition. However, as with any compound, a thorough in-vitro and in-vivo characterization, following the experimental protocols outlined in this guide, is essential to definitively establish its specificity and potential therapeutic utility. This comparative guide serves as a foundational resource for researchers embarking on the pharmacological characterization of this and similar isoxazole-piperidine derivatives.

References

Comparative Analysis of 3-Isoxazol-5-ylpiperidine Hydrochloride and Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative meta-analysis of publicly available data on 3-Isoxazol-5-ylpiperidine hydrochloride and its structural analogs, with a focus on their potential applications in oncology. The information is intended to assist researchers in navigating the landscape of these compounds and identifying promising candidates for further investigation.

Overview of Biological Activity

Derivatives of the 3-isoxazol-5-ylpiperidine core have been investigated for various therapeutic applications, including as modulators of GABAA receptors and as anticancer agents. In the context of oncology, these compounds have shown promise primarily as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway and by inducing apoptosis and cell cycle arrest in cancer cells.

Comparative Efficacy Data

While direct comparative studies of a broad range of 3-isoxazol-5-ylpiperidine derivatives are limited in the public domain, meta-analysis of individual studies provides insights into their relative potencies. The following tables summarize the in vitro efficacy of various analogs against different cancer cell lines.

Table 1: Anticancer Activity of Isoxazole-Piperazine Hybrid Derivatives

Compound IDModification on Piperazine/PiperidineCancer Cell LineIC50 (µM)Reference
5l 4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl at isoxazole 3-positionHuh7 (Liver)0.3[1]
Mahlavu (Liver)1.2[1]
MCF-7 (Breast)0.8[1]
5m 4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl at isoxazole 3-positionHuh7 (Liver)0.4[1]
Mahlavu (Liver)1.5[1]
MCF-7 (Breast)0.9[1]
5n 4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl at isoxazole 3-positionHuh7 (Liver)0.5[1]
Mahlavu (Liver)1.8[1]
MCF-7 (Breast)1.1[1]
5o 4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl at isoxazole 3-positionHuh7 (Liver)0.6[1]
Mahlavu (Liver)2.1[1]
MCF-7 (Breast)1.3[1]

Table 2: Cytotoxicity of Benzoisoxazolyl-Piperidinyl-1,2,3-Triazole Derivatives

Compound IDModification on PiperidineCancer Cell LineIC50 (µg/mL)Reference
4a Benzoisoxazolyl-piperidinyl-1,2,3-triazoleHepG-2 (Liver)59.8[2]
4c Benzoisoxazolyl-piperidinyl-1,2,3-triazoleHepG-2 (Liver)47.1[2]
4e Benzoisoxazolyl-piperidinyl-1,2,3-triazoleA549 (Lung)66.5[2]
4h Benzoisoxazolyl-piperidinyl-1,2,3-triazoleHepG-2 (Liver)66.8[2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many of these anticancer derivatives involves the inhibition of the PI3Kδ signaling pathway and the induction of oxidative stress, leading to apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Isoxazole_Derivative Isoxazole-Piperidine Derivative Isoxazole_Derivative->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition.

The evaluation of these compounds typically follows a standardized workflow in preclinical studies.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->Viability_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Viability_Assay Kinase_Assay Kinase Inhibition Assay (e.g., PI3Kδ) Viability_Assay->Kinase_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Mechanism_Study Animal_Model Xenograft/Orthotopic Animal Model Mechanism_Study->Animal_Model Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicology & Pharmacokinetic Studies Efficacy_Study->Toxicity_Study

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., Huh7, MCF-7) in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] The IC50 values are then calculated using appropriate software (e.g., GraphPad Prism).

PI3Kδ Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kδ enzyme.

  • Reaction Setup: In a 384-well plate, combine the test compound, recombinant PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP in a reaction buffer.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3]

  • Detection: Stop the reaction and add a detection solution containing ADP-Glo™ Kinase Assay reagents. This measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.[4]

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data suggests some preliminary structure-activity relationships for the anticancer activity of isoxazole-piperidine derivatives. For the isoxazole-piperazine hybrids, the presence of a trifluoromethylbenzyl group on the piperazine ring appears to be a key feature for potent activity against liver and breast cancer cell lines.[1] In the case of the benzoisoxazolyl-piperidinyl-triazoles, the nature and position of substituents on the triazole ring significantly influence their cytotoxicity against liver and lung cancer cells.[2]

SAR_Insights Core_Scaffold Isoxazole-Piperidine Core R1 R1 Substituent (e.g., at Isoxazole) Core_Scaffold->R1 influences R2 R2 Substituent (e.g., on Piperidine) Core_Scaffold->R2 influences Biological_Activity Anticancer Activity R1->Biological_Activity modulates R2->Biological_Activity modulates

Caption: Structure-Activity Relationship Concept.

Conclusion

The 3-Isoxazol-5-ylpiperidine scaffold represents a versatile platform for the development of novel anticancer agents. The available data highlight the potential of these compounds, particularly as inhibitors of the PI3K pathway. However, the lack of direct comparative studies necessitates further research to delineate the optimal structural features for potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of new analogs, which will be crucial for advancing this promising class of compounds towards clinical development.

References

Safety Operating Guide

Proper Disposal of 3-Isoxazol-5-ylpiperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Isoxazol-5-ylpiperidine hydrochloride. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be fully aware of its hazard profile and the requisite disposal protocols. This compound is classified as hazardous, necessitating disposal as chemical waste through an approved waste disposal plant.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health.

Hazard Identification and Safety Data

Before handling or disposing of this compound, it is imperative to understand its associated hazards. The following table summarizes the key safety information derived from safety data sheets (SDS).

Hazard CategoryGHS ClassificationHazard Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]

  • Hand Protection: Wear appropriate protective gloves, and inspect them before use.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following steps provide a clear, operational plan for its disposal.

  • Waste Collection:

    • Carefully sweep up any solid residues of this compound.

    • Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[3][4]

    • Avoid creating dust during the collection process.[3][4]

  • Container Labeling:

    • The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container tightly closed.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Disposal must be carried out at an approved waste disposal plant.[1][2]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using appropriate cleaning agents.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Do not release this chemical into the environment.[4]

  • In case of a spill, follow the accidental release measures outlined in the SDS. Generally, this involves evacuating the area, ensuring adequate ventilation, and collecting the spilled material using appropriate PPE.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste: Sweep solid into a suitable, closed container ppe->collect label Label Container: Chemical Name & Hazards collect->label store Store Securely: Designated, ventilated area label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_sds Provide SDS to Contractor contact_ehs->provide_sds disposal Dispose at Approved Waste Disposal Plant provide_sds->disposal decontaminate Decontaminate Work Area & Equipment disposal->decontaminate end End of Disposal Process decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Isoxazol-5-ylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Isoxazol-5-ylpiperidine hydrochloride (CAS No: 2109145-26-6). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure. The recommended level of protection corresponds to Level C or D , depending on the scale of handling and ventilation available.[3][4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2]
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is required for splash hazards.Must meet ANSI Z.87.1 or equivalent standards.[6]
Body Laboratory coatShould be fully buttoned to cover as much skin as possible.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or inadequate ventilation.Engineering controls like fume hoods are the primary line of defense.[6][7]
Feet Closed-toe shoesShoes must cover the entire foot.[6]

Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize the risk of exposure. The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Read SDS 1. Review Safety Data Sheet (SDS) Don PPE 2. Don Appropriate PPE Read SDS->Don PPE Prepare Workspace 3. Prepare Clean & Ventilated Workspace Don PPE->Prepare Workspace Weighing 4. Weigh Compound in Fume Hood Prepare Workspace->Weighing Dissolving 5. Dissolve in a Closed or Covered Vessel Weighing->Dissolving Transfer 6. Transfer Solution Using Pipette or Syringe Dissolving->Transfer Decontaminate 7. Decontaminate Work Surfaces Transfer->Decontaminate Doff PPE 8. Doff PPE Correctly Decontaminate->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands Chemical Waste Unused Compound & Contaminated Materials Segregation Segregate into Designated Waste Containers Chemical Waste->Segregation Labeling Clearly Label Waste Container with Contents Segregation->Labeling Storage Store in a Secure, Ventilated Area Labeling->Storage Disposal Dispose Through Licensed Waste Disposal Service Storage->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 2
3-Isoxazol-5-ylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.